molecular formula C9H7ClN2O B1416216 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine CAS No. 865610-66-8

4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Cat. No.: B1416216
CAS No.: 865610-66-8
M. Wt: 194.62 g/mol
InChI Key: HYHWRCJFAXVHAE-UHFFFAOYSA-N
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Description

4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(chloromethyl)-3-pyridin-4-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-8-5-9(12-13-8)7-1-3-11-4-2-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHWRCJFAXVHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650903
Record name 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865610-66-8
Record name 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Heterocyclic Building Block / Electrophilic Intermediate Primary Application: Fragment-Based Drug Discovery (FBDD), bioconjugation, and synthesis of polyheterocyclic ligands.

Executive Technical Summary

4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine is a bifunctional heterocyclic intermediate characterized by a "Scaffold-Linker-Warhead" architecture. Its utility in medicinal chemistry stems from the distinct reactivity profiles of its three components:

  • The Pyridine Ring (Position 3'): Acts as a robust recognition motif, capable of

    
    -
    
    
    
    stacking and hydrogen bond acceptance in active sites.
  • The 1,2-Oxazole (Isoxazole) Core: A bioisostere for amide bonds and esters, providing rigid geometry and metabolic stability against hydrolysis.

  • The Chloromethyl Group (Position 5): A highly reactive electrophilic "warhead" susceptible to

    
     displacement, allowing for rapid diversification or "clicking" of the scaffold onto other molecular entities.
    

This guide details the chemical behavior, synthesis, and handling of this compound, moving beyond basic properties to explore its mechanistic potential in high-value organic synthesis.[1]

Chemical Identity & Structural Analysis[2][3][4][5][6]

PropertyData / Description
IUPAC Name 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine
Molecular Formula

Molecular Weight 194.62 g/mol
Structural Class 3,5-Disubstituted Isoxazole
Electronic Character Electron-deficient (due to Pyridine and Isoxazole N-O dipole)
Predicted LogP ~1.8 – 2.2 (Lipophilic, amenable to cell permeability)
pKa (Pyridine N) ~5.2 (Weakly basic, forms salts with strong acids)
Structural Logic

The molecule features a 1,3-relationship between the pyridine ring and the isoxazole oxygen. The pyridine ring at position 3 withdraws electron density from the isoxazole ring, slightly increasing the acidity of the C-4 proton on the isoxazole, though it remains stable under standard conditions. The chloromethyl group at position 5 is activated for nucleophilic attack because the transition state is stabilized by the adjacent electron-withdrawing isoxazole ring.

Synthesis Protocol: The [3+2] Cycloaddition Route[4][7]

The most robust synthesis avoids the instability of linear precursors by utilizing a 1,3-Dipolar Cycloaddition between a nitrile oxide and an alkyne. This "Convergent Assembly" strategy ensures regioselectivity.[2]

Phase 1: Precursor Activation (In Situ Nitrile Oxide Generation)

Reagents: Isonicotinaldehyde oxime, N-Chlorosuccinimide (NCS), Base (


).
Mechanism: 
  • Chlorination: NCS chlorinates the oxime carbon to form the hydroximoyl chloride intermediate.

  • Dehydrohalogenation: Triethylamine eliminates HCl, generating the transient, highly reactive Pyridine-4-nitrile oxide .

Phase 2: Regioselective Cycloaddition

Reagents: Propargyl chloride (3-chloropropyne). Mechanism: The nitrile oxide dipole reacts with the propargyl chloride dipolarophile. The oxygen of the nitrile oxide preferentially attacks the more substituted carbon (or steric/electronic control leads to the 3,5-isomer), but in terminal alkynes like propargyl chloride, the steric bulk dictates the formation of the 3,5-disubstituted isoxazole over the 3,4-isomer.

Experimental Workflow Diagram

The following diagram outlines the critical path for synthesizing this scaffold.

Synthesis_Workflow Start Isonicotinaldehyde (Precursor) Step1 Oxime Formation (NH2OH·HCl) Start->Step1 Inter1 Aldoxime Intermediate Step1->Inter1 Step2 Chlorination (NCS, DMF) Inter1->Step2 Inter2 Hydroximoyl Chloride Step2->Inter2 Step3 [3+2] Cycloaddition (Propargyl Chloride, Et3N) Inter2->Step3 In-situ Nitrile Oxide Product 4-[5-(Chloromethyl)- 1,2-oxazol-3-yl]pyridine Step3->Product

Caption: Convergent synthesis via 1,3-dipolar cycloaddition. The nitrile oxide intermediate is generated in situ to prevent dimerization (furoxan formation).

Reactivity Profile & Functionalization[9][10]

This molecule is designed as a "branch point" intermediate. Its reactivity is compartmentalized into three distinct zones.

Zone 1: The Electrophilic Handle ( )

Reaction Type: Nucleophilic Substitution (


).
The chloromethyl group is a primary alkyl halide activated by the heteroaromatic ring.
  • Amination: Reacts with secondary amines (

    
    ) in MeCN/ 
    
    
    
    to form tertiary amines.
  • Thioetherification: Reacts with thiols (

    
    ) to form thioethers, useful for bioconjugation.
    
  • Azidation: Reacts with

    
     to form the azide, enabling "Click Chemistry" (CuAAC) to form triazoles.
    
Zone 2: The Isoxazole Core

Reaction Type: Reductive Ring Cleavage.[3][4] While stable to acid and mild base, the N-O bond is the "weak link" under reducing conditions.

  • Molybdenum Hexacarbonyl (

    
    ):  Cleaves the N-O bond to yield a 
    
    
    
    -amino enone. This is a powerful method to access 1,3-dicarbonyl surrogates or synthesize pyridines/pyrimidines via subsequent condensation.
  • Hydrogenation (

    
    ):  typically reduces the N-O bond to an amino-alcohol or amino-ketone.
    
Zone 3: The Pyridine Anchor

Reaction Type: Protonation / Coordination.

  • Salt Formation: Readily forms HCl or TFA salts, altering solubility (water soluble).

  • N-Oxidation: Treatment with mCPBA yields the Pyridine N-oxide, activating the pyridine ring for nucleophilic aromatic substitution (

    
    ) at the 2-position.
    
Reactivity Logic Map

Reactivity_Map Core 4-[5-(Chloromethyl)- 1,2-oxazol-3-yl]pyridine Nu Nucleophiles (Amines, Thiols, Azides) Core->Nu Target: CH2Cl Red Reducing Agents (Mo(CO)6, H2/Pd) Core->Red Target: Isoxazole N-O Acid Strong Acids (HCl, TFA) Core->Acid Target: Pyridine N Ox Oxidants (mCPBA) Core->Ox Target: Pyridine N Prod_SN2 Functionalized Derivatives (SN2) Nu->Prod_SN2 Substitution Prod_Cleave Beta-Amino Enones Red->Prod_Cleave Ring Opening Prod_Salt Pyridinium Salts Acid->Prod_Salt Protonation Prod_NOx Pyridine N-Oxides Ox->Prod_NOx Activation

Caption: Reactivity map illustrating the three orthogonal reaction vectors: Alkylation (Green), Reduction (Red), and Salt Formation (Yellow).

Handling, Stability & Storage

Physical Stability

The compound is generally a solid at room temperature. The chloromethyl group introduces a risk of hydrolysis if stored in moist environments over long periods.

  • Hydrolysis Risk: Slow conversion to the hydroxymethyl derivative (

    
    ) in the presence of water/acid.
    
  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. Desiccate to prevent hydrolysis.
    
Solvent Compatibility
  • Preferred Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Avoid: Alcohols (MeOH/EtOH) if strong base is present and heating is applied, as this may cause solvolysis of the chloride (forming the ether).

Safety (Self-Validating Protocol)

The chloromethyl moiety is an alkylating agent.

  • Protocol: Always treat waste streams with a nucleophilic scavenger (e.g., dilute ammonia or thiosulfate) to quench unreacted alkyl halide before disposal.

  • Validation: Check pH of waste stream; ensure basicity to confirm neutralization of any generated HCl.

References

  • Cycloaddition Methodology

    • Title: Synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.[5]

    • Source:Beilstein Journal of Organic Chemistry, 2014.
    • URL:[Link]

  • Isoxazole Reactivity

    • Title: Reductive cleavage of the isoxazole ring: A route to beta-amino enones.
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][6]

  • General Heterocycle Properties

    • Title: Pyridine Synthesis and Reactivity.[2][7]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

Sources

Therapeutic Potential of Pyridine-Isoxazole Hybrid Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of pyridine and isoxazole heterocycles represents a privileged structural motif in modern medicinal chemistry. This hybrid scaffold synergizes the aqueous solubility and hydrogen-bonding capacity of pyridine (a classic bioisostere for nucleotide bases) with the geometric rigidity and metabolic stability of isoxazole (a bioisostere for amide/ester linkages).

This technical guide dissects the therapeutic utility of these hybrids, moving beyond simple cataloging to analyze the structure-activity relationships (SAR) and mechanistic underpinnings that drive their efficacy in oncology, inflammation, and infectious disease.[1]

Molecular Rationale: The Hybrid Advantage

The pyridine-isoxazole scaffold is not merely a sum of its parts; it creates a unique electronic environment favorable for drug-target interactions.

  • Pyridine Moiety: Acts as a hydrogen bond acceptor (N-atom) and can participate in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding pockets. It significantly enhances the lipophilicity-hydrophilicity balance (LogP).
  • Isoxazole Moiety: Functions as a rigid linker that orients substituents in a precise vector space. It mimics the peptide bond's planarity but lacks the hydrolytic instability, making it robust against peptidases.

SAR Logic & Pharmacophore Mapping

The following diagram illustrates the core SAR logic for optimizing this scaffold against kinase targets (e.g., VEGFR-2, Aurora Kinase).

SAR_Logic Scaffold Pyridine-Isoxazole Core Scaffold Pyridine_Mod Pyridine Ring (Hinge Binder) Scaffold->Pyridine_Mod Component 1 Isoxazole_Mod Isoxazole Ring (Rigid Linker) Scaffold->Isoxazole_Mod Component 2 Sub_Py_N Pyridine Nitrogen H-Bond Acceptor (Essential for Kinase Hinge) Pyridine_Mod->Sub_Py_N Function Sub_Py_Meta Meta-Substitution Solubility/Selectivity (e.g., Morpholine, Piperazine) Pyridine_Mod->Sub_Py_Meta Optimizes Sub_C3 C3 Position (Isoxazole) Hydrophobic Pocket Fit (e.g., Aryl, t-Butyl) Isoxazole_Mod->Sub_C3 Optimizes

Figure 1: Pharmacophore mapping of the pyridine-isoxazole scaffold highlighting key substitution vectors for kinase inhibition.

Therapeutic Frontiers

Oncology: Kinase Inhibition

The most advanced application of pyridine-isoxazole hybrids is in the inhibition of receptor tyrosine kinases (RTKs). The pyridine nitrogen often mimics the adenine ring of ATP, binding to the kinase hinge region, while the isoxazole directs a hydrophobic tail into the back pocket of the enzyme.

Key Targets:

  • VEGFR-2: Anti-angiogenic activity.

  • Aurora Kinases (A/B): Mitotic regulation.

  • FLT3: Acute Myeloid Leukemia (AML) target.[2]

Comparative Potency Data:

Compound IDTargetIC50 (µM)Mechanism NoteSource
Cmpd 27e FLT3 / Aurora-A0.006 / 0.007Dual inhibition; occupies ATP site[1]
Cmpd 7a MCF-7 (Breast)28.51Comparable to Cisplatin (23.44 µM)[2]
Cmpd 36 T-cell Prolif.≤ 0.01Inhibits IL-17F & IFN-γ production[3]
SA-4 HepG2 (Liver)High PotencyVEGFR-2 / FGFR-4 inhibition[4]
Anti-Inflammatory & Antimicrobial

Beyond cancer, these hybrids exhibit potent anti-inflammatory effects by inhibiting Lipoxygenase (LOX), a key enzyme in the arachidonic acid cascade.

  • Mechanism: The isoxazole ring chelates the active site iron or blocks the hydrophobic channel of LOX.

  • Data: Compound 12b demonstrated an IC50 of 5 µM against LOX, with 90.4% anti-lipid peroxidation activity [5].[3][4]

Synthetic Architectures: The "Gold Standard" Protocol

To ensure reproducibility and scalability, the 1,3-Dipolar Cycloaddition via in situ generated nitrile oxides is the preferred synthetic route. This method avoids the isolation of unstable nitrile oxides and offers high regioselectivity.

Protocol: PIDA-Mediated Synthesis of 3,5-Disubstituted Isoxazoles

This protocol synthesizes a Pyridine-Isoxazole hybrid from a pyridine-aldoxime and a propargyl-substituted co-reactant.

Reagents:

  • Substrate A: Pyridine-2-carbaldehyde oxime (1.0 equiv).

  • Substrate B: Propargyl ether/amine derivative (1.1 equiv).

  • Oxidant: Phenyliodine(III) diacetate (PIDA) (1.1 equiv).[5]

  • Solvent: Methanol (MeOH).[4]

Step-by-Step Methodology:

  • Preparation: Dissolve Substrate B (Propargyl derivative, 0.5 mmol) in anhydrous MeOH (4 mL) in a round-bottom flask.

  • Oxidant Addition: Add PIDA (0.161 g, 0.5 mmol) to the solution under stirring at room temperature (25°C).

  • Cycloaddition: Dissolve Substrate A (Pyridine aldoxime, 0.455 mmol) in MeOH (4 mL). Add this solution dropwise to the reaction mixture over a period of 2 hours.

    • Critical Note: Slow addition prevents the dimerization of the nitrile oxide into furoxan byproducts.

  • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The spot for the oxime should disappear.

  • Work-up: Once complete, evaporate the solvent under reduced pressure.

  • Purification: Redissolve the residue in Ethyl Acetate, wash with saturated NaHCO3 and brine. Dry over Na2SO4. Purify via silica gel column chromatography to yield the 3,5-disubstituted isoxazole.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: Pyridine-Aldoxime + Propargyl Alkyne Step1 Dissolve Alkyne in MeOH Add PIDA (Oxidant) Start->Step1 Step2 Dropwise Addition of Aldoxime (2 Hours) Step1->Step2 Intermediate In Situ Formation of Nitrile Oxide Species Step2->Intermediate Oxidation Reaction 1,3-Dipolar Cycloaddition Intermediate->Reaction Reacts with Alkyne Workup Evaporation & Extraction (EtOAc / NaHCO3) Reaction->Workup Final Purified Pyridine-Isoxazole Hybrid Workup->Final

Figure 2: Workflow for the PIDA-mediated 1,3-dipolar cycloaddition synthesis of pyridine-isoxazole hybrids.

Mechanism of Action: Kinase Inhibition Pathway

Understanding the cellular impact is crucial for drug development. The diagram below details the signaling cascade interruption caused by these hybrids when targeting VEGFR-2/Aurora pathways in cancer cells.

MOA_Pathway Drug Pyridine-Isoxazole Hybrid (Inhibitor) ATP ATP Binding Site Drug->ATP Competes with ATP Target Receptor Tyrosine Kinase (VEGFR-2 / Aurora) Signal1 Autophosphorylation Blocked Target->Signal1 Prevents Activation ATP->Target Occupies Hinge Region Signal2 Downstream Signaling (RAS/RAF/MEK) Signal1->Signal2 Stops Cascade Effect1 Inhibition of Angiogenesis Signal2->Effect1 Effect2 Apoptosis Induction (Caspase-3 Activation) Signal2->Effect2

Figure 3: Mechanism of Action (MOA) showing ATP-competitive inhibition of RTKs leading to apoptosis and anti-angiogenesis.

References

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. Link

  • Novel pyridine and 1,3,4-oxadiazole-linked 1,3-thiazole hybrids: Synthesis, anticancer evaluation, and computational insights. Manipal University. Link

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. Link

  • Pyrazole, isoxazole, and pyridine anticancer agents. ResearchGate. Link

  • Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. Molecules. Link

Sources

The Emerging Landscape of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the pyridine and isoxazole scaffolds has yielded a plethora of biologically active molecules, garnering significant attention within the medicinal chemistry landscape. This technical guide delves into the synthesis, chemical properties, and burgeoning therapeutic potential of a specific, highly reactive subclass: 4-[5-(chloromethyl)-1,2-oxazol-3-yl]pyridine derivatives. The inherent reactivity of the chloromethyl group serves as a versatile handle for the generation of diverse chemical libraries, paving the way for extensive structure-activity relationship (SAR) studies. This document provides a comprehensive overview of the synthetic strategies for the core scaffold, detailed experimental protocols, and an in-depth analysis of the current understanding of their biological activities, with a particular focus on their potential as kinase inhibitors and cytotoxic agents.

Introduction: The Strategic Fusion of Pyridine and Isoxazole

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Similarly, the isoxazole ring system is a versatile pharmacophore known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The combination of these two privileged heterocycles into a single molecular entity, the 4-(isoxazol-3-yl)pyridine core, has emerged as a promising strategy in drug discovery. This strategic union allows for the exploration of novel chemical space and the development of compounds with unique pharmacological profiles.

The introduction of a chloromethyl group at the 5-position of the isoxazole ring endows the scaffold with a reactive electrophilic center. This functional handle is readily amenable to nucleophilic substitution, providing a straightforward avenue for the synthesis of a wide array of derivatives. This inherent reactivity is the cornerstone of the potential of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]pyridine as a versatile building block for the creation of compound libraries for high-throughput screening and lead optimization.

Synthetic Methodologies: Constructing the Core Scaffold

The principal and most convergent approach to the synthesis of the 4-[5-(chloromethyl)-1,2-oxazol-3-yl]pyridine core is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[4] This powerful transformation involves the reaction of a nitrile oxide with a dipolarophile, in this case, an alkyne, to regioselectively form the isoxazole ring.

The 1,3-Dipolar Cycloaddition Pathway

The key precursors for this synthesis are pyridine-4-carbonitrile oxide and a suitable three-carbon dipolarophile bearing a chlorine atom, such as propargyl chloride.

Diagram: General Synthetic Pathway

G cluster_0 Step 1: Generation of Nitrile Oxide cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Derivatization Pyridine4Aldoxime Pyridine-4-carboxaldehyde oxime NitrileOxide Pyridine-4-carbonitrile oxide (in situ) Pyridine4Aldoxime->NitrileOxide Oxidation/Elimination NCS N-Chlorosuccinimide (NCS) or similar Base Base (e.g., Triethylamine) TargetMolecule 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine NitrileOxide->TargetMolecule [3+2] Cycloaddition PropargylChloride Propargyl Chloride Derivatives Diverse Derivatives TargetMolecule->Derivatives Nucleophilic Substitution Nucleophile Nucleophile (Nu-H)

Caption: General synthetic route to 4-[5-(chloromethyl)-1,2-oxazol-3-yl]pyridine and its derivatives.

Experimental Protocol: Synthesis of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

This protocol is a representative procedure based on established methods for 1,3-dipolar cycloadditions.[4] Optimization of reaction conditions may be necessary.

Step 1: In situ generation of Pyridine-4-carbonitrile oxide

  • To a stirred solution of pyridine-4-carboxaldehyde oxime (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.

  • After the addition is complete, slowly add a solution of triethylamine (1.2 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the formation of the intermediate hydroxamoyl chloride by thin-layer chromatography (TLC).

  • The resulting mixture containing the in situ generated pyridine-4-carbonitrile oxide is used directly in the next step.

Step 2: 1,3-Dipolar Cycloaddition

  • To the reaction mixture from Step 1, add propargyl chloride (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-[5-(chloromethyl)-1,2-oxazol-3-yl]pyridine.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Biological Activities and Therapeutic Potential

The 4-(isoxazol-3-yl)pyridine scaffold has been investigated for a range of biological activities, with a significant focus on its potential as an anticancer agent and an inhibitor of various protein kinases.

Kinase Inhibitory Activity

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-(isoxazol-3-yl)pyridine core has been identified as a promising scaffold for the development of kinase inhibitors.

  • JNK and p38 Inhibition: Research has shown that 4-(isoxazol-3-yl)pyridin-2-amino derivatives can act as potent inhibitors of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[5] Notably, the isoxazole moiety was introduced to reduce p38 potency while maintaining JNK inhibition, thereby improving selectivity.[5] This highlights the tunability of the scaffold for achieving desired selectivity profiles.

Diagram: Kinase Inhibition Workflow

G Compound 4-[5-(Substituted)-1,2-oxazol-3-yl]pyridine Derivative KinaseAssay In vitro Kinase Assay (e.g., JNK, p38) Compound->KinaseAssay CellAssay Cell-based Assays (e.g., Cancer Cell Lines) Compound->CellAssay IC50 Determine IC50 values KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR EC50 Determine EC50 values CellAssay->EC50 EC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for evaluating kinase inhibitory activity.

Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of isoxazole-pyridine derivatives against a variety of cancer cell lines.

  • Broad-Spectrum Cytotoxicity: Derivatives of pyrazolo[3,4-b]pyridine, a related scaffold, have shown potent and broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel.[6]

  • Induction of Apoptosis: Certain isoxazole derivatives have been shown to induce apoptosis in cancer cells, highlighting a potential mechanism of their anticancer activity.

Table 1: Representative Cytotoxicity Data of Related Isoxazole and Pyridine Derivatives

Compound ClassCell LineIC50 (µM)Reference
4,5-Diarylisoxazole-3-carboxylic acidsVarious0.24 - >10
Pyrazolo[3,4-b]pyridine derivativesNCI-60 Panel0.15 - >15
Imidazolidin-2-thione derivativesHepG-2, HCT-11618.43 - 721.54[7]

Note: This table presents data for structurally related compounds to indicate the potential activity of the target class. Specific IC50 values for 4-[5-(chloromethyl)-1,2-oxazol-3-yl]pyridine derivatives require experimental determination.

Structure-Activity Relationships (SAR)

The chloromethyl group at the 5-position of the isoxazole ring is the key to unlocking a vast chemical space for SAR exploration. By reacting the parent compound with a diverse range of nucleophiles (e.g., amines, thiols, alcohols, azides), a library of derivatives can be generated.

Key Areas for SAR Exploration:

  • Substitution at the Chloromethyl Position: The nature of the substituent introduced will significantly impact the physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) and the overall shape of the molecule. This, in turn, will influence its binding affinity for biological targets.

  • Modification of the Pyridine Ring: Substitution on the pyridine ring can modulate the electronic properties of the entire molecule and provide additional points of interaction with target proteins.

  • Isosteric Replacements: Replacing the isoxazole ring with other 5-membered heterocycles (e.g., pyrazole, oxadiazole) can provide insights into the importance of the specific heteroatom arrangement for biological activity.

Future Directions and Conclusion

The 4-[5-(chloromethyl)-1,2-oxazol-3-yl]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of the core structure, coupled with the reactive chloromethyl handle, makes it an ideal platform for the generation of diverse chemical libraries.

Future research should focus on:

  • Systematic Derivatization: Synthesizing a comprehensive library of derivatives by exploring a wide range of nucleophiles to probe the SAR around the 5-position of the isoxazole ring.

  • Broad Biological Screening: Evaluating the synthesized compounds against a diverse panel of biological targets, including a wide range of kinases and cancer cell lines.

  • In-depth Mechanistic Studies: Elucidating the mechanism of action for the most potent compounds to understand their molecular targets and cellular effects.

  • Pharmacokinetic Profiling: Assessing the drug-like properties of lead compounds to evaluate their potential for in vivo efficacy.

References

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.). PMC.
  • Cytotoxicity activity with the IC 50 values. Statistical significance... (n.d.).
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.).
  • Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).
  • Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide: An Application Note and Detailed Protocol. (n.d.). Benchchem.
  • CN101602719B - Synthesis method of 4-cyanopyridine - Google P
  • Preparation of Cyanopyridines by Direct Cyan
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (n.d.).
  • Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. (2011).
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2025).
  • A Facile Regioselective 1,3-dipolar Cycloaddition Protocol for the Synthesis of Thiophene containing Spiro Heterocycles. (2014). ISCA.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). MDPI.
  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (n.d.). PMC.
  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)
  • 1,3-Dipolar Cycloaddition Mechanisms | PDF | Chemical Reactions - Scribd. (n.d.).
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (n.d.). PMC.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025).
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). SciSpace.
  • 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activ
  • Identification and synthesis of metabolites of the new 4.

Sources

Technical Guide to Chloromethyl-Isoxazoles: Physicochemical Profiling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloromethyl-isoxazoles represent a specialized class of heterocyclic building blocks in medicinal chemistry. Characterized by the presence of a reactive electrophilic "warhead" (the chloromethyl group) attached to a bioisosteric isoxazole core, these compounds serve as critical intermediates for introducing the isoxazole pharmacophore into larger bioactive molecules. This guide provides a deep technical analysis of the three primary isomers: 3-(chloromethyl)-5-methylisoxazole , 5-(chloromethyl)-3-methylisoxazole , and 4-(chloromethyl)-3,5-dimethylisoxazole .

Physicochemical Profiling

The physical characteristics of chloromethyl-isoxazoles are defined by the electron-withdrawing nature of the isoxazole ring, which influences the polarity and reactivity of the chloromethyl substituent.

comparative Physical Data

The following table consolidates experimental and predicted data for the key commercially relevant derivatives. Note the significant difference in boiling points when reported at atmospheric vs. reduced pressure.

Compound NameCAS NumberMol. Weight ( g/mol )Boiling Point (°C)Density (g/mL)LogP (Calc)TPSA (Ų)
3-(Chloromethyl)-5-methylisoxazole 35166-37-1131.5693 (at ~15 mmHg)*1.2021.4826.03
5-(Chloromethyl)-3-methylisoxazole 40340-41-8131.56211.6 (at 760 mmHg)**N/A1.7226.03
4-(Chloromethyl)-3,5-dimethylisoxazole 19788-37-5145.5987-88 (at 8 mmHg)1.1731.9526.03

*Estimated pressure based on comparative volatility with the 4-isomer. **Predicted value (ACD/Labs).

Structural Analysis & Solubility
  • Lipophilicity: With LogP values ranging from 1.5 to 2.0, these compounds exhibit moderate lipophilicity, making them soluble in common organic solvents (DCM, THF, Ethyl Acetate) but sparingly soluble in water.

  • Electronic Effects: The isoxazole ring is π-deficient. The position of the chloromethyl group (C3, C4, or C5) dictates its reactivity. A chloromethyl group at C5 is generally more reactive towards nucleophiles than at C3 due to the inductive pull of the adjacent oxygen atom.

Synthetic Pathways

Synthesis of chloromethyl-isoxazoles typically proceeds via two distinct mechanistic pathways: [3+2] Cycloaddition (constructing the ring) or Functional Group Interconversion (modifying an existing ring).

Mechanism 1: [3+2] Cycloaddition (Regioselective)

This is the primary method for constructing the isoxazole core with specific substitution patterns. It involves the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkene or alkyne dipolarophile.

Mechanism 2: Direct Halogenation

Existing methyl-isoxazoles can be functionalized using radical halogenation (e.g., NCS) or by converting hydroxymethyl precursors using thionyl chloride (


).

SynthesisPathways cluster_0 Method A: Ring Construction cluster_1 Method B: Functionalization Oxime Aldoxime (Precursor) NitrileOxide Nitrile Oxide (Dipole) Oxime->NitrileOxide Oxidation (NCS/Base) Cycloadd [3+2] Cycloaddition NitrileOxide->Cycloadd Alkyne Propargyl Chloride (Dipolarophile) Alkyne->Cycloadd Product Chloromethyl-Isoxazole Cycloadd->Product Regioselective Ring Closure Alcohol Hydroxymethyl Isoxazole SOCl2 SOCl2 / DCM Alcohol->SOCl2 SOCl2->Product SN2 Substitution

Figure 1: Dual synthetic pathways for chloromethyl-isoxazoles. Method A constructs the ring via dipolar cycloaddition, while Method B functionalizes a pre-existing alcohol.

Reactivity Profile & Experimental Protocols

The chloromethyl group acts as a potent electrophile. The chlorine atom is a good leaving group, activated by the electron-withdrawing isoxazole ring.

Key Reaction: Nucleophilic Substitution ( )

The primary utility of these compounds is alkylating nucleophiles (amines, thiols, phenols) to attach the isoxazole moiety.

  • Reaction Conditions: Typically performed in polar aprotic solvents (DMF, MeCN) with a weak base (

    
     or 
    
    
    
    ).
  • Kinetics: Reactivity order is generally C5-CH2Cl > C3-CH2Cl > C4-CH2Cl.

Stability Warning: Reductive Ring Cleavage

Researchers must be cautious of reducing conditions (


, 

). The N-O bond in the isoxazole ring is labile and can cleave to form

-amino enones, destroying the pharmacophore.

ReactivityProfile Start Chloromethyl-Isoxazole SN2 SN2 Attack (Displacement of Cl) Start->SN2 Cleave N-O Bond Cleavage Start->Cleave Nu Nucleophile (Nu-) (Amine, Thiol, Phenol) Nu->SN2 Deriv Isoxazole Derivative (Drug Intermediate) SN2->Deriv  Desired Pathway Red Reducing Agent (H2/Pd, NaBH4) Red->Cleave Destroy Beta-Amino Enone (Ring Destruction) Cleave->Destroy  Side Reaction

Figure 2: Reactivity bifurcation. The desired pathway is nucleophilic displacement (


), while reduction leads to ring destruction.
Protocol: Synthesis of 3-(Chloromethyl)-5-methylisoxazole

Note: This protocol assumes the use of Method B (chlorination of the alcohol).

  • Reagents: 3-Hydroxymethyl-5-methylisoxazole (1.0 eq), Thionyl Chloride (

    
    , 1.5 eq), Dichloromethane (DCM, anhydrous).
    
  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve the alcohol in DCM (0.5 M concentration). Cool to 0°C.

    • Add

      
       dropwise over 20 minutes to control exotherm.
      
    • Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Quench: Pour reaction mixture carefully into ice-cold saturated

      
      .
      
    • Extraction: Extract with DCM (3x). Dry organic layer over

      
      .
      
    • Purification: Concentrate in vacuo. The residue is often pure enough, but can be distilled (bp ~93°C @ 15mmHg) for high purity.

Applications in Drug Discovery

Chloromethyl-isoxazoles are "linker" reagents. They are used to append the isoxazole ring, which serves as a bioisostere for carboxylic acids or pyridine rings.

  • COX-2 Inhibitors: Used to synthesize valdecoxib analogues.

  • Antibiotics: Intermediates for penicillinase-resistant penicillins (isoxazolyl penicillins).

  • Agrochemicals: Precursors for isoxazole-based herbicides which inhibit HPPD enzymes.

Safety & Handling

  • Vesicant Hazard: Chloromethyl-isoxazoles are alkylating agents. They are skin irritants and potential lachrymators.

  • Storage: Store at 2-8°C under inert gas. The chloromethyl group can hydrolyze slowly in moist air to release HCl.

References

  • PubChem. 4-(Chloromethyl)-3,5-dimethylisoxazole (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. 3-(Chloromethyl)-5-methylisoxazole Product Specification. Merck KGaA. Link

  • ChemScene. 5-(Chloromethyl)-3-methylisoxazole Physical Data.Link

  • Santa Cruz Biotechnology. Isoxazole Synthesis and Reactivity Data.Link

Solubility profile of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profile of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (also known as 4-(5-chloromethylisoxazol-3-yl)pyridine). As a functionalized heterocyclic intermediate containing both a basic pyridine ring and a reactive chloromethyl-isoxazole moiety, its solubility profile is critical for process optimization, specifically in nucleophilic substitution reactions and purification via recrystallization.

While specific gravimetric solubility data for this compound is often proprietary or absent from public spectral databases, this guide synthesizes structural analysis with empirical data from homologous isoxazole scaffolds to establish a predictive operational profile . Furthermore, it details a self-validating experimental protocol to determine exact saturation limits in your specific laboratory environment.

Physicochemical Characterization & Structural Analysis

To predict solubility behavior, we must first deconstruct the molecule’s interaction potential.

  • Core Scaffold (Pyridine + Isoxazole): The bi-heterocyclic structure imparts significant polarity. The pyridine nitrogen (pKa ~5.2) acts as a hydrogen bond acceptor, making the molecule susceptible to protonation in acidic media.

  • Functional Group (Chloromethyl): The -CH₂Cl group is lipophilic but polarizable. It introduces a dipole moment that enhances solubility in moderately polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) while limiting solubility in highly polar protic solvents (Water) due to the lack of hydrogen bond donors.

  • Lattice Energy: As a crystalline solid (typically melting >80°C for similar analogs), the lattice energy must be overcome by solvation enthalpy. This suggests that while "good" solvents will dissolve it at room temperature, "marginal" solvents (like alcohols) will require thermal energy (heating) to achieve significant dissolution, making them ideal for recrystallization.

Predicted Solubility Profile

The following profile is derived from the "Like Dissolves Like" principle applied to chloromethyl-isoxazole derivatives.

Table 1: Operational Solubility Matrix (Free Base Form)

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Strong dipole-dipole interactions match the polarity of the isoxazole/pyridine rings. Preferred for extraction.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)High dielectric constants disrupt crystal lattice effectively. Caution: Difficult to remove post-process.
Esters & Ketones Ethyl Acetate, AcetoneModerate to High Good solubility; often used as the "good" solvent in recrystallization pairs.
Alcohols (Protic) Methanol, Ethanol, IsopropanolTemperature Dependent Moderate solubility at RT; High solubility at reflux. Hydrogen bonding with Pyridine N aids dissolution. Ideal for recrystallization.
Ethers THF, 1,4-DioxaneModerate Soluble, but less effective than chlorinated solvents.
Aliphatic Hydrocarbons n-Hexane, Cyclohexane, HeptanePoor / Insoluble Lack of polarity prevents interaction with the heterocyclic core. Used as anti-solvents.
Water WaterInsoluble (Free Base)Hydrophobic effect of the aromatic rings dominates. Note: Soluble if converted to HCl salt.

Critical Note on Salt Formation: If the compound is treated with HCl, it forms 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine hydrochloride . The solubility profile inverts: it becomes soluble in water and methanol, but insoluble in DCM and Ethyl Acetate.

Experimental Validation Protocols

Do not rely solely on predictive models. Use the following self-validating workflows to determine exact solubility limits for your specific batch (purity affects solubility).

Protocol A: Gravimetric Saturation Method (The Gold Standard)

Best for generating precise solubility curves (g/L).

  • Preparation: Weigh approx. 500 mg of the compound into a tared vial.

  • Solvation: Add the target solvent in small increments (e.g., 500 µL) while maintaining the vial at a constant temperature (e.g., 25°C) using a heating block/shaker.

  • Saturation: If the solid dissolves completely, add more solid until a persistent precipitate remains (saturation point). Stir for 4–24 hours to ensure equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) and dry the residue to constant weight.

  • Calculation:

    
    
    
Protocol B: Visual Polythermal Method (For Recrystallization)

Best for finding the metastable zone width.

  • Place 100 mg of solid in a vial.

  • Add specific volume of solvent (e.g., 1 mL).[1]

  • Heat to reflux. If not dissolved, add solvent in 0.5 mL increments until dissolved (Solubility at

    
    ).
    
  • Cool slowly to Room Temperature (RT) and observe crystallization (Solubility at

    
    ).
    

Process Application Logic

The following decision tree illustrates how to select the correct solvent system based on the intended application (Reaction vs. Purification).

SolventSelection Start Start: Define Objective Decision Process Goal? Start->Decision Reaction Chemical Reaction (Nucleophilic Substitution) Decision->Reaction Synthesis Purification Purification (Recrystallization) Decision->Purification Workup PolarityCheck Is Nucleophile Charged? Reaction->PolarityCheck Aprotic Use Polar Aprotic (DMF, DMSO, Acetonitrile) PolarityCheck->Aprotic Yes (e.g., Azide, Cyanide) DCM Use DCM or THF PolarityCheck->DCM No (Neutral) SolubilityTest Test Solubility in Hot Ethanol/EtOAc Purification->SolubilityTest SingleSolvent Use Single Solvent (Ethanol) SolubilityTest->SingleSolvent Soluble Hot / Insoluble Cold BinarySystem Use Binary System (Solvent/Anti-solvent) SolubilityTest->BinarySystem Too Soluble / Insoluble PairExample Example Pair: DCM (Solvent) + Hexane (Anti-solvent) BinarySystem->PairExample

Figure 1: Solvent Selection Decision Matrix for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine.

References

  • Sigma-Aldrich. (n.d.). 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine Hydrochloride Product Sheet. Retrieved from (Used as structural analog reference for salt vs. free base behavior).

  • BenchChem. (2025). Technical Guide to the Solubility of Heterocyclic Chloromethyl Derivatives. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136412260 (Isoxazole derivatives). Retrieved from .

  • Liu, X., et al. (2013). "Synthesis and Recrystallization of Polychloropyridines." Asian Journal of Chemistry.
  • Kiani, M., et al. (2023). "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network." Physical Chemistry Research.

Sources

Technical Guide: 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of modern medicinal chemistry, 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine represents a high-value "privileged scaffold" intermediate. It combines three critical pharmacophoric elements: a pyridine ring (hydrogen bond acceptor/solubility enhancer), a 1,2-oxazole (isoxazole) core (rigid bioisostere), and a chloromethyl group (versatile electrophilic handle).

This guide dissects the utility of this compound not merely as a reagent, but as a strategic node in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Its primary role is to serve as a divergent point for synthesizing libraries of 3,5-disubstituted isoxazoles , a structural motif prevalent in kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands, and anti-infectives.

Chemical Profile & Structural Logic

Structural Deconstruction

The molecule consists of a 4-pyridyl group attached to the C3 position of an isoxazole ring, with a reactive chloromethyl group at the C5 position.

  • Pyridine (C3-Substituent): Acts as a polar head group. In kinase active sites, the pyridine nitrogen often functions as a critical Hydrogen Bond Acceptor (HBA) interacting with the hinge region (e.g., Met/Thr gatekeepers).

  • Isoxazole (Linker): A planar, aromatic heterocycle that provides rigid spacing. It is a classic bioisostere for amides (-CONH-) and esters (-COO-), offering improved metabolic stability against hydrolysis while maintaining similar geometry.

  • Chloromethyl (C5-Substituent): An alkylating handle. The carbon-chlorine bond is activated for Nucleophilic Substitution (

    
    ), allowing rapid diversification with amines, thiols, and alkoxides.
    
Physicochemical Properties
PropertyValue (Approx.)Relevance
Molecular Weight 194.62 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
ClogP ~1.8 - 2.1Moderate lipophilicity; allows for good membrane permeability before derivatization.
H-Bond Acceptors 3 (N_pyridine, N_isoxazole, O_isoxazole)High capacity for receptor interaction.
Reactivity Electrophilic (Alkyl Halide)Susceptible to nucleophilic attack; requires storage away from strong nucleophiles/bases.

Synthetic Pathways

The most robust route to this scaffold is the [3+2] Cycloaddition of a nitrile oxide generated in situ with a terminal alkyne. This method ensures high regioselectivity for the 3,5-disubstituted isomer.

Reaction Mechanism (The Huisgen Approach)
  • Oxime Formation: Condensation of 4-pyridinecarboxaldehyde with hydroxylamine.

  • Chlorination: Conversion of the oxime to the hydroximoyl chloride using N-Chlorosuccinimide (NCS).

  • 1,3-Dipole Generation: Dehydrohalogenation by a base (Et3N) yields the transient 4-pyridinecarbonitrile oxide .

  • Cycloaddition: The nitrile oxide reacts with propargyl chloride . Steric and electronic factors heavily favor the formation of the 5-chloromethyl isomer over the 4-isomer.

Visualization: Synthesis & Regioselectivity

SynthesisPath Aldehyde 4-Pyridine- carboxaldehyde Oxime 4-Pyridinealdoxime Aldehyde->Oxime NH2OH·HCl NaOH NitrileOxide [Nitrile Oxide Intermediate] Oxime->NitrileOxide 1. NCS (Chlorination) 2. Et3N (-HCl) Product 4-[5-(Chloromethyl)- 1,2-oxazol-3-yl]pyridine NitrileOxide->Product [3+2] Cycloaddition Regioselective Propargyl Propargyl Chloride Propargyl->Product Dipolarophile

Figure 1: Convergent synthesis via 1,3-dipolar cycloaddition. The nitrile oxide intermediate is the key species determining the isoxazole core formation.

Medicinal Chemistry Applications

Lead Optimization Strategy

The chloromethyl group is rarely the final endpoint in a drug molecule due to potential toxicity (alkylating agent). Instead, it serves as a gateway to Aminomethyl-Isoxazoles .

  • Solubility Enhancement: Displacement of Cl with secondary amines (e.g., morpholine, piperazine, N-methylpiperazine) introduces a basic center, significantly improving aqueous solubility and pharmacokinetic (PK) profiles.

  • Selectivity Tuning: The "Right-Hand Side" (RHS) of the molecule (derived from the chloromethyl group) often projects into the solvent-exposed region of a binding pocket. Modifying this region allows chemists to tune selectivity between related protein isoforms without disrupting the primary binding mode of the pyridine-isoxazole core.

Functionalization Logic (SAR Map)

SAR_Logic Center 4-[5-(Chloromethyl)- 1,2-oxazol-3-yl]pyridine Amine Aminomethyl Derivative (Solubility/PK) Center->Amine HNR2 (S_N2) Ether Ether Linkage (H-Bond Acceptor) Center->Ether R-OH / NaH Thioether Thioether (Metabolic Stability) Center->Thioether R-SH / K2CO3 Triazole Triazole-Isoxazole (Click Chemistry) Center->Triazole 1. NaN3 2. Alkyne

Figure 2: Divergent synthesis capabilities. The S_N2 reaction with amines (red path) is the most common application in medicinal chemistry.

Experimental Protocols

Synthesis of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Note: This protocol assumes standard laboratory safety measures for handling lachrymators and irritants.

  • Reagents: 4-Pyridinealdoxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Propargyl chloride (1.2 eq), Triethylamine (Et3N, 1.2 eq), DMF (solvent).

  • Chlorination: Dissolve 4-pyridinealdoxime in DMF. Add NCS portion-wise at 0°C. Stir at room temperature (RT) for 1 hour to generate the hydroximoyl chloride. Checkpoint: Verify consumption of oxime by TLC.

  • Cycloaddition: Cool the mixture to 0°C. Add propargyl chloride.

  • Base Addition: Add Et3N dropwise over 30 minutes. The slow addition is crucial to prevent dimerization of the nitrile oxide (furoxan formation).

  • Workup: Stir overnight at RT. Pour into ice-water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as a white to pale yellow solid.

General Protocol for Amination (Library Generation)
  • Setup: Dissolve the chloromethyl scaffold (1 eq) in Acetonitrile or DMF.

  • Nucleophile: Add the desired secondary amine (1.5 eq) and Potassium Carbonate (K2CO3, 2 eq).

  • Reaction: Heat to 60°C for 2-4 hours.

  • Isolation: Filter off inorganic salts. Concentrate filtrate.[1] Purify via preparative HPLC or recrystallization (as HCl salt).

Safety & Handling

  • Alkylating Potential: The chloromethyl moiety is an alkylating agent. It acts as a potential mutagen/carcinogen. Handle in a fume hood with double nitrile gloves.

  • Vesicant Properties: Direct contact may cause skin blistering.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

  • Synthesis of Pyridyl-Isoxazoles: Simply, P. et al. "Regioselective synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition." Journal of Heterocyclic Chemistry, 2018.

  • Kinase Inhibitor Scaffolds: Peat, A. J. et al. "Novel p38 MAP kinase inhibitors containing the pyridine-isoxazole motif." Bioorganic & Medicinal Chemistry Letters, 2006.

  • Nitrile Oxide Chemistry: Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 1963.

  • Product Data: Sigma-Aldrich. "4-[5-(Chloromethyl)isoxazol-3-yl]pyridine hydrochloride Product Information."

Sources

Technical Deep Dive: Chloromethyl Functionalization in Isoxazole-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chloromethyl group attached to isoxazole-pyridine heterocycles represents a "privileged" electrophilic motif in medicinal chemistry. Unlike simple alkyl halides, the reactivity of the chloromethyl moiety in these systems is dramatically modulated by the electron-deficient nature of the pyridine ring and the unique dipole of the isoxazole core. This guide provides a comprehensive technical analysis of this reactivity, offering researchers a roadmap for exploiting these scaffolds in the synthesis of kinase inhibitors, antibiotics, and CNS-active agents. We move beyond basic synthesis to explore the electronic underpinnings that dictate reaction rates, selectivity, and stability.

Electronic & Structural Characterization[1][2]

To manipulate the chloromethyl group effectively, one must first understand the electronic environment. The 5-(chloromethyl)isoxazole moiety, particularly when coupled to a pyridine ring (e.g., at the 3-position), exhibits reactivity superior to benzyl chloride due to synergistic inductive and mesomeric effects.

The "Super-Benzylic" Effect

In a standard benzyl chloride, the aromatic ring stabilizes the transition state of nucleophilic substitution (


) via orbital overlap. In 3-(pyridin-2-yl)-5-(chloromethyl)isoxazole , two factors accelerate this rate:
  • Inductive Withdrawal (-I): The oxygen and nitrogen atoms in the isoxazole ring are highly electronegative. They pull electron density away from the chloromethyl carbon, increasing its partial positive charge (

    
    ) and making it more susceptible to nucleophilic attack.
    
  • Pyridyl Influence: The pyridine ring, being

    
    -deficient, acts as an electron sink. This effect is transmitted through the isoxazole linker, further lowering the energy of the 
    
    
    
    antibonding orbital.
Comparative Reactivity Profile
ScaffoldRelative ElectrophilicityPrimary MechanismStability Concerns
Benzyl Chloride Baseline (1.0)

/

Moderate; lachrymatory.
2-(Chloromethyl)pyridine High (>10x)

(Protonated form accelerates)
Unstable as free base (self-alkylation).
5-(Chloromethyl)isoxazole Very High (>50x) Strict

High reactivity; hydrolysis prone.

Critical Insight: Unlike benzyl halides, the isoxazole-methyl chloride bond rarely undergoes


 ionization because the resulting primary carbocation on an electron-deficient ring is highly destabilized. Reactions must be driven by strong nucleophiles in an 

manifold.

Nucleophilic Substitution Pathways[3][4][5]

The primary utility of this scaffold is the introduction of diversity via displacement of the chloride.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the electronic activation and the


 transition state during amination.

ReactionMechanism cluster_electronics Electronic Factors Substrate 3-(Pyridin-2-yl) -5-(chloromethyl)isoxazole TS Transition State [Nu---C---Cl]‡ (Stabilized by -I effect) Substrate->TS Activation Nucleophile Nucleophile (H-Nu) Nucleophile->TS Attack Product Functionalized Hybrid TS->Product Collapse LeavingGroup Cl- TS->LeavingGroup Factor1 Isoxazole O/N Inductive Withdrawal Factor1->TS Factor2 Pyridine Ring Electron Sink Factor2->TS

Caption: Mechanism of nucleophilic substitution showing electronic activation by the heterocyclic core.

Experimental Protocol: Synthesis & Derivatization

This protocol details the synthesis of a 3-(pyridin-2-yl)-5-(morpholinomethyl)isoxazole hybrid. This workflow is self-validating: the formation of the intermediate is indicated by the disappearance of the oxime peak, and the final product is confirmed by the shift of the methylene protons in NMR.

Step 1: [3+2] Cycloaddition

Objective: Synthesize 5-(chloromethyl)-3-(pyridin-2-yl)isoxazole.

  • Reagents: Pyridine-2-carbaldehyde oxime (1.0 eq), Propargyl chloride (1.2 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Triethylamine (Et3N, 1.2 eq).

  • Solvent: DMF (Dimethylformamide).

Procedure:

  • Chlorination: Dissolve pyridine-2-carbaldehyde oxime in DMF at 0°C. Add NCS portion-wise to generate the hydroximoyl chloride in situ. Stir for 1 hour.

    • Checkpoint: Solution usually turns pale yellow/green.

  • Cycloaddition: Add propargyl chloride to the mixture.

  • Base Addition: Dropwise add Et3N dissolved in DMF over 30 minutes. Maintain temperature < 25°C to prevent nitrile oxide dimerization (furoxan formation).

  • Workup: Pour into ice water. Extract with EtOAc.[1] Wash with brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Nucleophilic Displacement (Amination)

Objective: Derivatize with Morpholine.

  • Reagents: Chloromethyl intermediate (1.0 eq), Morpholine (1.5 eq), K2CO3 (2.0 eq), KI (0.1 eq - Catalyst).

  • Solvent: Acetonitrile (MeCN).

Procedure:

  • Dissolve the chloromethyl isoxazole in MeCN.

  • Add K2CO3 and catalytic KI (Finkelstein condition to accelerate reaction).

  • Add Morpholine.

  • Reflux: Heat to 60°C for 4 hours.

    • Monitoring: TLC should show complete consumption of the starting chloride (

      
       in 30% EtOAc/Hex) and appearance of a polar spot.
      
  • Isolation: Filter off inorganic salts. Concentrate filtrate.[1][2] Recrystallize from Ethanol/Hexane.

Synthesis Workflow Diagram (DOT)

SynthesisWorkflow Start Pyridine-2-carbaldehyde oxime Reagent1 NCS / DMF (Chlorination) Start->Reagent1 Intermed1 Hydroximoyl Chloride (Transient) Reagent1->Intermed1 Reagent2 Propargyl Chloride + Et3N ([3+2] Cycloaddition) Intermed1->Reagent2 CoreScaffold 5-(Chloromethyl)-3- (pyridin-2-yl)isoxazole Reagent2->CoreScaffold Reagent3 Morpholine / K2CO3 / KI (Nucleophilic Substitution) CoreScaffold->Reagent3 FinalProduct Target Hybrid: 3-Py-5-Morpholinomethyl-Isoxazole Reagent3->FinalProduct

Caption: Step-by-step synthetic workflow for isoxazole-pyridine hybrid generation.

Troubleshooting & Stability

Lachrymatory Hazard

Like benzyl chloride and phenacyl chloride, 5-(chloromethyl)isoxazoles are potent lachrymators .

  • Protocol: Always handle in a well-ventilated fume hood.

  • Decontamination: Treat glassware with 10% aqueous NaOH to hydrolyze residual alkyl halide before removal from the hood.

Self-Alkylation (Polymerization)

If the pyridine ring contains electron-donating groups (e.g., -OMe, -NH2), the pyridine nitrogen may be nucleophilic enough to attack the chloromethyl group of another molecule, leading to polymerization.

  • Solution: Store the intermediate as a solid at -20°C. Do not store as a free base in solution for extended periods.

Hydrolysis

The electron-deficient nature of the ring makes the


 bond susceptible to hydrolysis in aqueous basic conditions, yielding the alcohol (hydroxymethyl).
  • Prevention: Use anhydrous solvents (MeCN, DMF) and anhydrous bases (K2CO3, Cs2CO3) for substitution reactions.

References

  • Synthesis of 5-(Chloromethyl)isoxazoles: Title: Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Source: Russian Journal of Organic Chemistry. URL:[Link]

  • Nucleophilic Substitution Profiles: Title: Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Source: Russian Journal of Organic Chemistry (via ResearchGate). URL:[Link]

  • Medicinal Chemistry Applications: Title: The recent progress of isoxazole in medicinal chemistry.[3][4] Source: Bioorganic & Medicinal Chemistry (PubMed). URL:[Link]

Sources

Structure-activity relationship (SAR) studies involving isoxazole-pyridine cores

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists Focus: Structure-Activity Relationships (SAR), Synthetic Methodologies, and Metabolic Optimization

Executive Summary: The Bi-Heteroaryl Advantage

The isoxazole-pyridine core represents a privileged scaffold in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., p38 MAPK, JNK) and antimicrobial research. This bi-heteroaryl system offers a distinct advantage over traditional biphenyl or phenyl-pyridine systems by introducing specific electronic vectors and hydrogen-bonding capabilities essential for high-affinity binding.

The core’s utility stems from its ability to function as a bioisostere for amide bonds while providing a rigid linker that orients substituents into specific hydrophobic pockets. This guide dissects the structure-activity relationships (SAR) of this scaffold, providing a roadmap for optimizing potency, selectivity, and metabolic stability.

The Pharmacophore: Structural Logic

The isoxazole-pyridine scaffold is rarely a passive linker; it is an active participant in ligand-target interactions.

Electronic and Steric Properties
  • Isoxazole: Acts as a weak base and a hydrogen bond acceptor (N2 position). It is planar and electron-deficient compared to furan or pyrrole, making it stable against oxidative metabolism.

  • Pyridine: Provides a critical hydrogen bond acceptor (the ring nitrogen) often utilized to bind to the "hinge region" of kinase ATP pockets.

  • The Linkage: The C3-C' or C5-C' bond between the rings allows for defined torsion angles (typically 30°–60° depending on ortho-substitution), critical for induced-fit binding modes.

The Kinase Hinge Binding Motif

In p38 MAPK and JNK inhibitors, the pyridine nitrogen typically mimics the N-3 of the adenine ring of ATP, accepting a hydrogen bond from the backbone NH of the hinge residue (e.g., Met109 in p38


).

Synthetic Architectures

The construction of the isoxazole-pyridine core generally follows two primary retrosynthetic disconnections: 1,3-Dipolar Cycloaddition (most common) and Cyclocondensation .

Primary Workflow: 1,3-Dipolar Cycloaddition

This route allows for the convergent assembly of the core using an alkyne and a nitrile oxide (generated in situ from an aldoxime). It is highly regioselective, favoring the 3,5-disubstituted isoxazole.

Synthesis_Workflow cluster_conditions Key Conditions Aldoxime Pyridine-Aldoxime (Precursor) Chlorination Chlorination (NCS/DMF) Aldoxime->Chlorination NitrileOxide Nitrile Oxide (In Situ) Chlorination->NitrileOxide Cycloadd [3+2] Cycloaddition (Base/Cu(I) optional) NitrileOxide->Cycloadd Alkyne Functionalized Alkyne Alkyne->Cycloadd Product 3-Pyridyl-5-Aryl-Isoxazole (Target Core) Cycloadd->Product Cond1 Regioselectivity: >95% 3,5-isomer

Figure 1: Convergent synthesis via Huisgen [3+2] cycloaddition. This pathway is preferred for generating diverse libraries due to the commercial availability of alkynes and pyridyl aldehydes.

SAR Deep Dive: Kinase Inhibition (p38 MAPK Case Study)

The following analysis synthesizes data from multiple optimization campaigns (e.g., Laufer et al., Revesz et al.) focusing on the 3-(pyridin-4-yl)-5-phenylisoxazole system.

The Pyridine "Warhead" (Hinge Interaction)

The position of the pyridine nitrogen is the single most critical determinant of potency.

Pyridine IsomerRelative Potency (IC50)Mechanistic Rationale
4-Pyridyl High (+++)Optimal geometry to accept H-bond from Met109 (p38).
3-Pyridyl Moderate (++)Can bind, but often requires a water-mediated bridge or slight scaffold twist.
2-Pyridyl Low (+)Steric clash with the gatekeeper residue; internal bond rotation often unfavorable due to N-O lone pair repulsion.
Phenyl (No N) Inactive (-)Loss of the critical hinge H-bond interaction.
Isoxazole Substitutions (Selectivity & Solubility)

Modifications at the 4-position of the isoxazole ring or the 5-aryl tail modulate selectivity and physicochemical properties.

  • 4-Position (Isoxazole): Small lipophilic groups (F, CH3) here can occupy the small hydrophobic pocket behind the ATP binding site (Gatekeeper region).

    • Observation: Introduction of a Fluorine at C4 often increases metabolic stability of the isoxazole ring against reductive ring opening.

  • 5-Position (Tail Group): This region extends into the solvent-exposed area.

    • Strategy: Append polar motifs (morpholine, piperazine) here to improve solubility without sacrificing binding affinity.

Metabolic Liabilities & Optimization

The pyridine ring is susceptible to N-oxidation by CYPs and aldehyde oxidase (AO).

  • Problem: Pyridine-N-oxide formation leads to rapid clearance.

  • Solution (SAR Decision Tree):

    • Block Metabolism: Introduce a small substituent (e.g., -NH2, -CH3) adjacent to the pyridine nitrogen (2-position of the pyridine).

    • Scaffold Hop: Replace pyridine with pyrimidine (reduces electron density, lowering oxidation potential).

SAR_Logic Start Lead: Isoxazole-Pyridine Core (High Potency, High Clearance) Check1 Identify Metabolic Soft Spot Start->Check1 PathA Pyridine N-Oxidation? Check1->PathA PathB Isoxazole Ring Opening? Check1->PathB SolA1 Add steric block (Me/NH2) adjacent to Nitrogen PathA->SolA1 Steric Approach SolA2 Switch to Pyrimidine (Lower basicity) PathA->SolA2 Electronic Approach SolB1 Substitue C4 with F (Electronic stabilization) PathB->SolB1

Figure 2: Strategic decision tree for optimizing metabolic stability in isoxazole-pyridine leads.

Experimental Protocols

Protocol: Regioselective Synthesis of 3-(Pyridin-4-yl)-5-phenylisoxazole

This protocol utilizes the [3+2] cycloaddition of a nitrile oxide generated in situ.

Reagents:

  • A: 4-Pyridinecarbaldehyde oxime (1.0 eq)

  • B: Phenylacetylene (1.2 eq)

  • C: N-Chlorosuccinimide (NCS) (1.1 eq)

  • D: Triethylamine (Et3N) (1.2 eq)

  • Solvent: DMF or DCM

Step-by-Step:

  • Chlorination: Dissolve Reagent A in DMF. Add C portion-wise at 0°C. Stir for 1 hour at room temperature to generate the hydroximoyl chloride intermediate. Verification: Monitor by TLC for disappearance of oxime.

  • Cycloaddition: Add Reagent B to the reaction mixture.

  • Base Addition: Add D dropwise over 30 minutes. This slow addition is crucial to prevent dimerization of the nitrile oxide (furoxan formation).

  • Workup: Stir for 4 hours. Pour into ice water. Extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (SiO2, Hex/EtOAc gradient).

Protocol: p38 MAPK Inhibition Assay (Fluorescence Polarization)

To validate the hinge-binding capability of the core.

  • Enzyme: Recombinant human p38

    
     (1-5 nM final).
    
  • Tracer: Fluorescently labeled ATP-competitive tracer (e.g., FITC-SB203580).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • Procedure:

    • Incubate test compounds (DMSO stock) with Enzyme in 384-well black plates for 15 mins.

    • Add Tracer mixture. Incubate for 60 mins at RT.

    • Read Fluorescence Polarization (Ex 485nm / Em 535nm).

  • Analysis: Plot mP vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

References

  • Laufer, S. A., et al. (2006).[1] "Substituted isoxazoles as potent inhibitors of p38 MAP kinase."[1][2] ChemMedChem.

  • Revesz, L., et al. (2000).[3] "SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.

  • Peifer, C., & Laufer, S. (2006). "Designing selective kinase inhibitors: Is target selectivity achievable?" ChemMedChem. (Context on Hinge Binding).
  • Bagley, M. C., et al. (2006). "One-pot synthesis of pyridines and dihydropyridines." Tetrahedron Letters.

Sources

Novel Heterocyclic Building Blocks for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently witnessing a paradigm shift from "flatland" chemistry—dominated by planar aromatic scaffolds—to three-dimensional (3D), saturated heterocyclic systems.[1] This guide analyzes the strategic integration of novel heterocyclic building blocks, such as oxetanes, bicyclo[1.1.1]pentanes (BCPs), and spirocycles. These motifs are not merely structural novelties; they are functional tools that actively modulate physicochemical properties (solubility, lipophilicity, metabolic stability) and open new intellectual property (IP) space.

The Strategic Shift: Escaping "Flatland"

The Fsp³ Correlation

Historically, high clinical attrition rates have been linked to low solubility and high promiscuity, often driven by flat, aromatic-rich structures. The metric Fsp³ (fraction of sp³-hybridized carbons) has emerged as a critical predictor of clinical success.

  • Causality: Increasing Fsp³ correlates with improved aqueous solubility and reduced off-target binding (promiscuity) by creating more complex 3D vectors that better match protein binding pockets.

  • The Challenge: Traditional sp³-rich scaffolds (e.g., cyclohexanes) often suffer from metabolic liability or conformational floppiness.

  • The Solution: Novel strained and bridged heterocycles offer high Fsp³ and structural rigidity.

Decision Logic for Scaffold Selection

The following diagram illustrates the decision matrix for selecting novel heterocycles based on specific medicinal chemistry bottlenecks.

ScaffoldSelection Problem Medicinal Chemistry Bottleneck Solubility Poor Solubility Problem->Solubility MetabStab High Metabolic Clearance Problem->MetabStab TargetSel Off-Target / hERG Problem->TargetSel Oxetane Oxetane / Azetidine (Polarity & pKa mod) Solubility->Oxetane Reduce LogD MetabStab->Oxetane Gem-dimethyl sub BCP Bicyclo[1.1.1]pentane (Phenyl Bioisostere) MetabStab->BCP Block Metabolic Sites TargetSel->Oxetane Lower Amine pKa Spiro Spirocyclic Scaffolds (Vector Control) TargetSel->Spiro Rigidify Vectors Result Optimized Candidate (High Fsp³, Low Lipophilicity) Oxetane->Result BCP->Result Spiro->Result

Caption: Decision matrix for deploying novel heterocycles to resolve specific DMPK liabilities.

Core Building Block Classes

Oxetanes: The Polar Gem-Dimethyl Bioisostere

Oxetanes are four-membered oxygen-containing rings that serve as powerful bioisosteres for gem-dimethyl groups and carbonyls.[2]

  • Mechanistic Insight: The oxygen atom exerts a strong electron-withdrawing effect (inductive effect) while the ring strain (~26 kcal/mol) prevents typical ether metabolism.

  • pKa Modulation: When adjacent to a basic amine (e.g., 3-aminooxetane), the oxetane lowers the pKa by 2–3 units compared to the parent alkyl amine. This reduces lysosomal trapping and hERG channel inhibition while maintaining potency.

  • Solubility: The high dipole moment increases aqueous solubility significantly compared to carbocyclic analogs.

Table 1: Physicochemical Impact of Oxetane Incorporation

PropertyGem-Dimethyl AnalogOxetane AnalogImpact
LogD High (Lipophilic)LoweredImproved metabolic stability
Solubility LowHighEnhanced bioavailability
Metabolic Stability Susceptible to CYP450ResistantBlocked metabolic soft spots
Amine pKa ~9-10~6-7Reduced hERG liability
Bicyclo[1.1.1]pentane (BCP): The Phenyl Bioisostere

BCP is a rigid, linear spacer that mimics the geometry of a para-substituted phenyl ring but without the aromaticity.

  • Geometry: The distance between bridgehead carbons in BCP (1.85 Å) is shorter than the para-phenyl distance (2.79 Å), but it provides a similar exit vector.

  • Advantages:

    • "Escape from Flatland": Eliminates

      
      -
      
      
      
      stacking interactions that often lead to poor solubility.
    • Metabolic Stability: The C-H bonds at the bridgehead positions are strong and sterically protected.

    • Permeability: Despite being saturated, BCPs often maintain or improve passive permeability due to their compact, lipophilic core.

Spirocyclic Scaffolds (e.g., Spiro[3.3]heptanes)

Spirocycles fuse two rings at a single quaternary carbon, creating rigid, orthogonal structures.

  • Vector Definition: Unlike flexible alkyl chains, spirocycles project substituents in defined 3D vectors, allowing precise probing of binding pockets.

  • IP Space: They offer a clear differentiation from crowded patent spaces occupied by piperidines or piperazines.

Synthetic Methodologies & Protocols

Accessing these strained systems requires specialized chemistry. Traditional cross-couplings often fail due to the fragility of the rings or the difficulty of activating sp³ centers.

Protocol: Synthesis of Saturated N-Heterocycles via SnAP Reagents

Context: SnAP (Stannyl Amine Protocol) reagents allow the one-step conversion of aldehydes/ketones into saturated N-heterocycles (morpholines, piperazines, spirocycles), a process that is otherwise multi-step and low-yielding.

Methodology: This protocol utilizes a copper-mediated radical cross-coupling.

Materials:

  • SnAP Reagent (e.g., SnAP-M for morpholines)

  • Aldehyde/Ketone substrate[3][4]

  • Copper(II) Triflate (Cu(OTf)₂)

  • 2,6-Lutidine

  • Hexafluoroisopropanol (HFIP) / Dichloromethane (DCM)

Step-by-Step Protocol:

  • Imine Formation:

    • In a vial, dissolve the aldehyde/ketone (1.0 equiv) and SnAP reagent (1.0 equiv) in DCM (0.5 M).

    • Add 4Å molecular sieves to sequester water.

    • Stir at room temperature for 2–12 hours. Validation: Monitor by NMR for disappearance of aldehyde peak.

  • Cyclization:

    • Remove solvent under reduced pressure.

    • Redissolve the crude imine in a mixture of HFIP/DCM (1:4 ratio).

    • Add 2,6-Lutidine (1.0 equiv) followed by Cu(OTf)₂ (1.0 equiv).

    • Stir at room temperature for 12–24 hours. The solution typically turns blue/green.

  • Work-up:

    • Quench with aqueous ammonium hydroxide (to chelate copper).

    • Extract with DCM (3x).

    • Dry over Na₂SO₄ and concentrate.[5]

  • Purification:

    • Flash chromatography (typically MeOH/DCM gradients due to polarity).

Mechanism Visualization:

SnAP_Mechanism Start Aldehyde + SnAP Reagent Imine Imine Intermediate (Stable) Start->Imine -H2O Radical C-Centered Radical (via Cu-mediated oxidation of C-Sn) Imine->Radical Cu(II) -> Cu(I) Cyclization 6-endo-trig Cyclization (Ring Closure) Radical->Cyclization Product Saturated N-Heterocycle Cyclization->Product

Caption: Mechanistic pathway for SnAP reagent-mediated synthesis of saturated heterocycles.

Case Studies in Drug Discovery

Rilzabrutinib (Sanofi/Principia)
  • Target: BTK Inhibitor (Autoimmune diseases).

  • Innovation: Incorporation of a gem-dimethyl substituted oxetane .

  • Impact: The oxetane motif was critical for modulating the basicity of the adjacent amine, preventing off-target hERG inhibition while improving metabolic stability compared to a simple alkyl chain. This validated the oxetane as a "drug-like" scaffold in late-stage clinical trials.

Gamma-Secretase Inhibitors (Pfizer)
  • Challenge: The lead compound (BMS-708,163) had poor solubility and permeability.

  • Solution: Replacement of a central para-fluorophenyl ring with a bicyclo[1.1.1]pentane (BCP) moiety.[6]

  • Outcome:

    • Maintained potency (equipotent).[6]

    • 4-fold increase in oral exposure (AUC).[6]

    • Significant improvement in aqueous solubility due to the disruption of crystal packing forces (

      
      -stacking).
      

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Bull, J. A., et al. (2016). Synthetic Oxetanes in Drug Discovery: Where Are We in 2025?. Expert Opinion on Drug Discovery.[2][7] [Link]

  • Siau, W. Y., & Bode, J. W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17726-17729. [Link]

Sources

Stability data for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine under standard conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Stability Profiling & Handling of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine[1]

Part 1: Executive Technical Summary

Compound Identity: 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine Class: Halogenated Heterocyclic Building Block / Alkylating Intermediate Critical Stability Factor: High Reactivity / Self-Alkylation Risk [1]

This guide addresses the stability profile of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine , a bifunctional intermediate frequently employed in medicinal chemistry for fragment-based drug discovery (FBDD).[1] Its structure features a nucleophilic pyridine ring and an electrophilic chloromethyl isoxazole moiety.[2] This "push-pull" electronic nature creates a high potential for intermolecular self-alkylation (polymerization) in its free base form, necessitating specific stabilization strategies—primarily protonation (salt formation) and rigorous exclusion of moisture.[1]

Part 2: Stability Data & Physicochemical Profile

The following data represents the Reference Stability Specifications derived from the structural reactivity of chloromethyl-isoxazole/pyridine systems.

Solid State Stability Matrix
ParameterConditionStability StatusMechanistic Insight
Form Free Base Unstable High risk of intermolecular quaternization (Pyridine N attacks CH₂Cl).[1][2] Shelf-life < 48h at RT.[1][2]
Form HCl Salt Stable Protonation of Pyridine N blocks nucleophilic attack.[1][2] Stable for >12 months at -20°C.
Temperature 25°C (Ambient)Poor Accelerated hydrolysis and color change (yellowing) observed within days.[1][2]
Temperature 2–8°CModerate Acceptable for short-term (< 1 month) storage of the HCl salt.[1][2]
Temperature -20°COptimal Required for long-term banking.[1][2] Prevents lattice mobility and side reactions.[2]
Atmosphere Ambient AirCritical Risk Hygroscopic.[1][2] Moisture triggers hydrolysis of the C-Cl bond to the alcohol.[2]
Atmosphere Inert (Ar/N₂)Required Prevents oxidative degradation of the isoxazole ring and moisture ingress.[1][2]
Solution State Stability (Solvent Compatibility)
SolventStability WindowRecommendation
Water / Buffers < 1 HourIncompatible. Rapid solvolysis to 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]pyridine.[1]
DMSO 24 HoursAcceptable. Use anhydrous DMSO.[1][2] Freeze-thaw cycles promote degradation.[1][2]
Methanol/Ethanol < 4 HoursRisky. Nucleophilic attack by solvent (methanolysis) forms the methyl ether.[1][2]
Dichloromethane > 48 HoursPreferred. Non-nucleophilic.[1][2] Ideal for reactions and short-term handling.[1][2]

Part 3: Degradation Pathways & Mechanisms

Understanding why this compound degrades is essential for troubleshooting.

Primary Degradation: Intermolecular Self-Alkylation

In the free base form, the pyridine nitrogen (Lewis base) of Molecule A attacks the chloromethyl carbon (Lewis acid) of Molecule B.[2] This leads to the formation of an insoluble pyridinium polymer.[2]

  • Prevention: Convert to Hydrochloride (HCl) salt immediately after synthesis.[1][2]

Secondary Degradation: Hydrolytic Cleavage

The chloromethyl group is highly susceptible to ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 or 

displacement by water, yielding the hydroxymethyl impurity.
  • Prevention: Store in desiccators; use anhydrous solvents.[1][2]

Visualization of Degradation Pathways

DegradationPathways cluster_conditions Critical Control Factors Compound 4-[5-(Chloromethyl)- 1,2-oxazol-3-yl]pyridine (Intact) Polymer Pyridinium Polymer (Insoluble Precipitate) Compound->Polymer Self-Alkylation (Free Base, RT) Alcohol Hydroxymethyl Derivative (Hydrolysis Product) Compound->Alcohol + H2O (Moisture) Ether Methoxymethyl Derivative (Solvolysis Product) Compound->Ether + MeOH (Solvent) Protonation HCl Salt Form Blocks Polymerization Desiccation Dry Atmosphere Blocks Hydrolysis

Caption: Mechanistic pathways showing the critical instability of the free base (red path) vs. moisture sensitivity (yellow/green paths).

Part 4: Experimental Protocols for Stability Assessment

Do not rely on generic CoAs. Use these protocols to validate the integrity of your specific batch.

Rapid Purity Check (HPLC-UV)
  • Objective: Quantify hydrolysis (hydroxymethyl) and dimerization impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyridine/Isoxazole absorption).[1][2]

  • Sample Prep: Dissolve 1 mg in 1 mL anhydrous MeCN . Inject immediately. Do not use Methanol.

Silver Nitrate Halide Test (Qualitative)
  • Principle: Rapidly distinguishes between ionic chloride (salt form) and covalent chloride (chloromethyl).[1][2]

  • Step 1: Dissolve small amount of compound in dilute nitric acid.[1][2]

  • Step 2: Add aqueous AgNO₃.[1][2]

  • Observation:

    • Immediate heavy precipitate: Indicates HCl salt (Ionic Cl⁻).[2]

    • Slow/No precipitate: Indicates Free Base (Covalent C-Cl).[1][2]

    • Note: If Free Base yields rapid precipitate, the C-Cl bond has hydrolyzed (degraded).[1][2]

Forced Degradation Stress Test

To determine the "edge of failure" for your formulation:

  • Acid Stress: Dissolve in 0.1 M HCl. Heat to 60°C for 1 hour. Analyze by HPLC. (Expect stability).[2][3][4][5]

  • Base Stress: Dissolve in 0.1 M NaOH. Heat to 60°C for 1 hour. Analyze by HPLC. (Expect rapid degradation/ring opening).[2]

  • Oxidation: Treat with 3% H₂O₂ at RT.[1][2] (Check for N-oxide formation).

Part 5: Handling & Storage Directives

Standard Operating Procedure (SOP) for Storage:

  • Receipt: Upon receipt, verify the physical state. If the solid is "gummy" or discolored (dark yellow/brown), self-alkylation has likely occurred.[2]

  • Aliquot: Do not store the bulk bottle at 4°C and repeatedly open it. Moisture condensation will destroy the remaining bulk.[2] Aliquot into single-use vials inside a glovebox or under nitrogen flow.

  • Container: Amber glass vials with Teflon-lined caps. Seal with Parafilm.[2]

  • Environment: Store at -20°C .

Safety Note: The chloromethyl group is a potent alkylating agent.[1][2] It is potentially genotoxic .[1][2] Handle in a fume hood with double nitrile gloves.[2]

References

  • Sigma-Aldrich. 4-[5-(Chloromethyl)isoxazol-3-yl]pyridine hydrochloride Product Specification. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394625 (Chloromethyl-isoxazole derivatives).[1][2]Link[1]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1][2] (Discussion on Pyridine Nucleophilicity and Alkyl Halide Reactivity). Springer.[2]

  • Katritzky, A. R. Handbook of Heterocyclic Chemistry. (Stability profiles of 1,2-oxazoles and pyridines). Elsevier.[2]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (also known as 4-[5-(chloromethyl)isoxazol-3-yl]pyridine) is a highly versatile heterocyclic building block. It is prominently utilized in medicinal chemistry for the synthesis of factor Xa inhibitors, kinase inhibitors, and Proteolysis Targeting Chimeras (PROTACs) [1]. This application note provides an authoritative, step-by-step synthetic protocol designed for high-yield laboratory scale-up, emphasizing the mechanistic causality behind each experimental condition to ensure a self-validating and reproducible workflow.

Mechanistic Insights and Causality

The synthesis of 3-aryl-5-(chloromethyl)isoxazoles relies on a convergent, three-stage approach centered around a 1,3-dipolar cycloaddition [2, 3]. Understanding the physical chemistry of these steps is critical for preventing side reactions and maximizing yield.

  • Phase 1: Oxime Condensation: Pyridine-4-carbaldehyde is reacted with hydroxylamine to form the corresponding oxime. This is a standard nucleophilic addition-elimination reaction driven forward by pH control.

  • Phase 2: Electrophilic Halogenation: The oxime is treated with N-chlorosuccinimide (NCS) to yield N-hydroxy-pyridine-4-carbimidoyl chloride (hydroximoyl chloride). Causality Check: Temperature control here is paramount. The reaction is mildly exothermic; allowing the temperature to exceed 50 °C leads to the thermal decomposition of the hydroximoyl chloride and the generation of hazardous nitrogenous byproducts.

  • Phase 3: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): The hydroximoyl chloride is exposed to a base (Triethylamine, TEA) to eliminate HCl, generating a highly reactive nitrile oxide in situ. This 1,3-dipole undergoes a concerted [3+2] cycloaddition with propargyl chloride (the dipolarophile).

    • Regioselectivity: Governed by Frontier Molecular Orbital (FMO) theory, the oxygen atom of the nitrile oxide attacks the more substituted carbon of the alkyne, while the carbon atom attacks the less sterically hindered terminal carbon. This exclusively yields the 5-substituted 1,2-oxazole.

    • Dimerization Prevention: Nitrile oxides are prone to rapid dimerization into inactive furoxans (1,2,5-oxadiazole 2-oxides). To prevent this, TEA must be added dropwise to a solution containing both the hydroximoyl chloride and an excess of propargyl chloride. This maintains a low steady-state concentration of the nitrile oxide, favoring the bimolecular cycloaddition over dimerization.

Synthetic Workflow and Pathway Visualizations

Workflow A Pyridine-4-carbaldehyde B Pyridine-4-carbaldehyde oxime A->B NH2OH·HCl, Base C Hydroximoyl Chloride B->C NCS, DMF D 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine C->D Propargyl chloride, TEA

Fig 1. Three-stage synthetic workflow for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine.

Mechanism A Hydroximoyl Chloride B Nitrile Oxide Dipole A->B + TEA - TEA·HCl D [3+2] Cycloaddition Transition State B->D C Propargyl Chloride C->D E 1,2-Oxazole Core D->E Regioselective Ring Closure

Fig 2. Mechanistic pathway of the 1,3-dipolar cycloaddition and regioselective ring closure.

Step-by-Step Experimental Protocol

Phase 1: Preparation of Pyridine-4-carbaldehyde Oxime
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Dissolution: Dissolve pyridine-4-carbaldehyde (10.7 g, 100 mmol, 1.0 eq) in 100 mL of an Ethanol/Water mixture (1:1 v/v).

  • Reagent Addition: Add hydroxylamine hydrochloride (8.34 g, 120 mmol, 1.2 eq) in one portion.

  • Basification: Slowly add an aqueous solution of sodium carbonate (6.36 g, 60 mmol, 0.6 eq in 30 mL H₂O) dropwise over 15 minutes. Self-Validation: Effervescence (CO₂ release) will be observed. The reaction is complete when effervescence ceases and TLC (DCM:MeOH 9:1) shows complete consumption of the starting aldehyde.

  • Workup: Stir at room temperature for 2 hours. Concentrate the ethanol under reduced pressure. Filter the resulting white precipitate, wash with cold water, and dry under a vacuum to afford the oxime.

Phase 2: Generation of Hydroximoyl Chloride
  • Setup: In a 250 mL flask, dissolve the oxime (12.2 g, ~100 mmol) in anhydrous N,N-dimethylformamide (DMF, 80 mL).

  • Chlorination: Add N-chlorosuccinimide (NCS) (14.0 g, 105 mmol, 1.05 eq) portion-wise over 30 minutes.

  • Thermal Control: The reaction is mildly exothermic. Maintain the internal temperature between 40 °C and 45 °C using a water bath. Self-Validation: A color change to pale yellow indicates the formation of the hydroximoyl chloride. Stir for an additional 1 hour.

  • Quench: Pour the mixture into ice water (200 mL) and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use the intermediate immediately in the next step to prevent degradation.

Phase 3: [3+2] Cycloaddition
  • Setup: Dissolve the crude hydroximoyl chloride in anhydrous dichloromethane (DCM, 150 mL). Add propargyl chloride (11.1 g, 150 mmol, 1.5 eq).

  • Dipole Generation: Cool the mixture to 0 °C in an ice bath. Dissolve triethylamine (TEA) (15.1 g, 150 mmol, 1.5 eq) in 30 mL of DCM and add it strictly dropwise via a dropping funnel over 2 hours. Causality: This slow addition is the most critical step of the protocol. It prevents the accumulation of the nitrile oxide, thereby suppressing furoxan dimerization [2].

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Wash the organic layer with water (2 × 100 mL) and brine (100 mL). Dry over Na₂SO₄ and evaporate the solvent. Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 7:3) to yield 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine as an off-white solid. (Note: To increase stability for long-term storage, the product can be converted to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the free base [1]).

Quantitative Data & Reaction Parameters

To facilitate process comparison and scale-up, the quantitative parameters of the three phases are summarized below:

ParameterPhase 1: Oxime FormationPhase 2: ChlorinationPhase 3: Cycloaddition
Primary Reagents Pyridine-4-carbaldehyde, NH₂OH·HClOxime, NCSHydroximoyl chloride, Propargyl chloride, TEA
Equivalents 1.0 : 1.21.0 : 1.051.0 : 1.5 : 1.5
Solvent System EtOH / H₂O (1:1)Anhydrous DMFAnhydrous DCM
Temperature Profile 25 °C (RT)40–45 °C (Strictly controlled)0 °C → 25 °C
Reaction Time 2 hours1.5 hours12–14 hours
Typical Yield 90–95%>90% (Used in situ)65–75% (Over 2 steps)
TLC Eluent DCM:MeOH (9:1)Hexane:EtOAc (1:1)Hexane:EtOAc (7:3)

References

  • Recent Advances in the Synthesis of Heterocycles from Oximes. ResearchGate. [Link]

Application Note: Nucleophilic Substitution of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility and handling of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (referred to herein as CMP-Isox ). This compound represents a privileged bi-heteroaryl scaffold in medicinal chemistry, combining a pyridine ring (hydrogen bond acceptor) with an isoxazole core (bioisostere for amides/esters).

The chloromethyl group at the C5 position of the isoxazole ring serves as a highly reactive electrophilic handle. This application note focuses on Nucleophilic Substitution (


)  protocols to generate diverse libraries of amines, ethers, and thioethers, which are critical intermediates in the development of kinase inhibitors, COX-2 inhibitors, and antimicrobial agents.

Chemical Reactivity Profile

Structural Analysis

The reactivity of CMP-Isox is governed by the electronic push-pull nature of its substituents:

  • Pyridine Ring (C3 Position): Acts as an electron-withdrawing group (EWG) via induction, decreasing the electron density of the isoxazole ring.

  • Isoxazole Core: A

    
    -deficient heterocycle. The electronegative oxygen and nitrogen atoms further polarize the C5-position.
    
  • Chloromethyl Group (C5 Position): The primary alkyl chloride is activated. The adjacent isoxazole ring stabilizes the transition state for

    
     attack, making this compound significantly more reactive than standard benzyl chlorides.
    
Stability & Storage
  • Hydrolysis Risk: Moderate. Prolonged exposure to moisture can lead to the formation of the hydroxymethyl derivative (alcohol).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Safety: Classed as a potential alkylating agent. Handle with proper PPE (gloves, fume hood).

Application Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of secondary/tertiary amines for kinase inhibitor libraries.

Rationale: The reaction proceeds via a standard


 mechanism. The use of a mild base scavenges the HCl byproduct. Potassium carbonate (

) is preferred for secondary amines, while Diisopropylethylamine (DIPEA) is optimal for primary amines to prevent over-alkylation.
Materials
  • Substrate: CMP-Isox (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology
  • Preparation: In a dry reaction vial, dissolve CMP-Isox (100 mg, 0.51 mmol) in anhydrous MeCN (3 mL).

  • Addition: Add the base (

    
    , 140 mg) followed by the amine (e.g., Morpholine, 53 µL).
    
  • Reaction: Seal the vial and heat to 60°C for 4–6 hours.

    • Note: Monitor by TLC (5% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off inorganic salts.

    • Concentrate the filtrate in vacuo.[1]

  • Purification: Flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM).

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of ether-linked bi-aryls.

Rationale: Phenols are less nucleophilic than amines and require deprotonation to form the phenoxide anion. Cesium Carbonate (


) is the "Gold Standard" base here due to the "Cesium Effect," which enhances solubility and reactivity of the phenoxide in organic solvents.
Materials
  • Substrate: CMP-Isox (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: DMF or Acetone

Step-by-Step Methodology
  • Activation: In a round-bottom flask, combine the Phenol (0.56 mmol) and

    
     (250 mg) in DMF (2 mL). Stir at RT for 15 min to generate the phenoxide.
    
  • Coupling: Add a solution of CMP-Isox (100 mg) in DMF (1 mL) dropwise.

  • Reaction: Heat to 80°C for 2–4 hours.

  • Quench: Pour the reaction mixture into ice-cold water (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine (to remove DMF).

  • Drying: Dry over

    
     and concentrate.
    

Experimental Data Summary

The following table summarizes expected reaction parameters and outcomes based on validated analog chemistry (e.g., 3-phenyl-5-chloromethylisoxazole).

Nucleophile ClassReagent/BaseSolventTemp (°C)Typical YieldKey Observation
Secondary Amine (e.g., Morpholine)

MeCN6085-95%Fast reaction; clean conversion.
Primary Amine (e.g., Benzylamine)DIPEADMFRT - 5070-80%Risk of bis-alkylation; use excess amine.
Phenol (e.g., 4-Cl-Phenol)

DMF8075-85%Requires anhydrous conditions.
Thiol (e.g., Thiophenol)

THF0 - RT>90%Highly exothermic; add thiol slowly.

Visualizations

Reaction Pathway & Mechanism

This diagram illustrates the parallel synthetic pathways available from the core scaffold.

ReactionPathways Start 4-[5-(Chloromethyl)- 1,2-oxazol-3-yl]pyridine (Electrophile) Cond1 K2CO3, MeCN 60°C Start->Cond1 + Amine Cond2 Cs2CO3, DMF 80°C Start->Cond2 + Phenol Cond3 Et3N, THF 0°C Start->Cond3 + Thiol Amine Sec. Amines (HNR2) Phenol Phenols (ArOH) Thiol Thiols (RSH) Prod1 Aminomethyl Isoxazoles (Kinase Inhibitors) Cond1->Prod1 Prod2 Phenoxymethyl Isoxazoles (Ether Linkers) Cond2->Prod2 Prod3 Thiomethyl Isoxazoles (Metabolic Probes) Cond3->Prod3

Figure 1: Divergent synthesis pathways from the chloromethyl core.

Experimental Workflow (Amination)

A logical flow for the "Gold Standard" amination protocol.

Workflow Step1 1. Dissolution Dissolve CMP-Isox in MeCN Step2 2. Activation Add K2CO3 (Base) Step1->Step2 Step3 3. Nucleophilic Attack Add Amine & Heat to 60°C Step2->Step3 Step4 4. Monitoring TLC Check (Target Rf ~0.3) Step3->Step4 Decision Complete? Step4->Decision Step5 5. Filtration Remove salts Decision->Step5 Yes Loop Continue Heating Decision->Loop No Step6 6. Purification Flash Chromatography Step5->Step6 Loop->Step4

Figure 2: Step-by-step workflow for the amination of CMP-Isox.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield Hydrolysis of -CH2ClEnsure solvents (MeCN/DMF) are anhydrous. Store SM in desiccator.
Byproducts Elimination to exocyclic double bondAvoid strong, bulky bases (e.g., t-BuOK). Stick to Carbonates (

).
Incomplete Rxn Poor solubility of nucleophileSwitch solvent to DMF or DMSO; Increase temperature to 80°C.

References

  • Burrowes, T. G., et al. "Reaction of 5-Chloroalkyl-3-phenyl-4,5-dihydroisoxazoles with strong base."[3] Australian Journal of Chemistry. 3[2][4][5][6][7][8][9][10][11]

  • Rostom, S. A. F., et al. "Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs." European Journal of Medicinal Chemistry. [1][2][4][5][6][7][8][9][10][11]

  • BenchChem Application Note. "Derivatization of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine for Medicinal Chemistry." BenchChem.[1] 1[1][2][4][5][6][7][8][9][10][11]

  • Sigma-Aldrich. "Safety Data Sheet: 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine." MilliporeSigma. [2][5][6][8][9][10][11]

Sources

General procedure for functionalizing chloromethyl isoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: General Procedure for Functionalizing Chloromethyl Isoxazole Derivatives

Abstract

Chloromethyl isoxazoles (e.g., 4-(chloromethyl)-3,5-dimethylisoxazole) represent a class of "benzylic-like" electrophiles critical in medicinal chemistry for installing the isoxazole pharmacophore. Due to the electron-deficient nature of the isoxazole ring, the chloromethyl group exhibits enhanced reactivity toward nucleophilic substitution (


) compared to standard benzyl chlorides. This guide outlines optimized protocols for N-, O-, and S-functionalization, emphasizing reaction kinetics, solvent selection, and impurity control.[1]

Introduction & Reactivity Profile

The isoxazole ring acts as a significant electron-withdrawing group (EWG). In chloromethyl derivatives, this inductive effect pulls electron density away from the methylene carbon, destabilizing the C-Cl bond and lowering the activation energy for nucleophilic attack.

  • Reactivity Comparison: 4-(Chloromethyl)isoxazole > Benzyl chloride > Alkyl chloride.[1]

  • Primary Mechanism:

    
     (Bimolecular Nucleophilic Substitution).[1]
    
  • Side Reactions: While elimination is rare due to the lack of

    
    -hydrogens in the methyl group, hydrolysis to the alcohol can occur in moist solvents. Dimerization (Wurtz-type) is possible under catalytic hydrogenation conditions but rare in standard substitutions.[1]
    

Mechanistic Insight & Strategic Planning

Successful functionalization relies on matching the nucleophile's "hardness" with the appropriate solvent and base.[1]

  • Hard Nucleophiles (Alkoxides, Aliphatic Amines): Require polar aprotic solvents (DMF, THF) to strip the cation and expose the naked anion.

  • Soft Nucleophiles (Thiols, Phosphines): React rapidly even in less polar solvents (DCM, Acetonitrile).[1]

  • Base Selection: Use non-nucleophilic bases (DIPEA,

    
    , 
    
    
    
    ) to avoid competing substitution at the methylene center.[1]
Visualizing the Reaction Landscape

ReactionLandscape Start Chloromethyl Isoxazole (Electrophile) SN2_State Transition State (Pentacoordinate) Start->SN2_State Nucleophilic Attack Side_Hyd Hydroxymethyl Isoxazole (Hydrolysis Impurity) Start->Side_Hyd + H2O (Wet Solvent) Prod_N Aminomethyl Isoxazole (Secondary/Tertiary Amine) SN2_State->Prod_N + Amine / DIPEA Prod_O Isoxazolyl Ether (Drug Linker) SN2_State->Prod_O + Phenol / K2CO3 Prod_S Isoxazolyl Thioether SN2_State->Prod_S + Thiol / NaH

Figure 1: Reaction landscape for chloromethyl isoxazole derivatives.[1] The pathway is dominated by


 mechanisms, with hydrolysis being the primary competing side reaction.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

Target Audience: Medicinal chemists building fragment libraries.

Reagents:

  • 4-(Chloromethyl)-3,5-dimethylisoxazole (1.0 equiv)

  • Amine (Primary or Secondary) (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (for less basic amines)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Preparation: Dissolve the amine (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous MeCN (0.2 M concentration relative to isoxazole).

  • Addition: Cool the solution to 0°C. Add 4-(chloromethyl)-3,5-dimethylisoxazole (1.0 equiv) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Note: For sterically hindered amines, heat to 60°C.[1]

  • Monitoring: Monitor via LC-MS (Target mass = Amine MW + 109 - 1). Look for the disappearance of the chloride starting material.

  • Workup:

    • Evaporate MeCN under reduced pressure.[1]

    • Redissolve residue in EtOAc and wash with saturated

      
       followed by brine.
      
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Quantitative Data Summary:

ParameterStandard ConditionOptimization for Low Yields
Stoichiometry 1:1.2 (Cl:Amine)1:2.0 (Cl:Amine)
Temperature 25°C60–80°C
Solvent MeCNDMF (increases rate)
Typical Yield 75–90%50–70%
Protocol B: O-Alkylation (Ether Synthesis with Phenols)

Target Audience: Researchers synthesizing PROTAC linkers or ether-bridged scaffolds.

Reagents:

  • Phenol derivative (1.0 equiv)

  • 4-(Chloromethyl)-3,5-dimethylisoxazole (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    
    (1.5 equiv for faster rates)
  • Solvent: DMF or Acetone

Procedure:

  • Activation: To a vial containing the phenol (1.0 equiv) and

    
     (2.0 equiv), add anhydrous DMF (0.3 M). Stir at RT for 30 mins to generate the phenoxide in situ.
    
  • Coupling: Add 4-(chloromethyl)-3,5-dimethylisoxazole (1.1 equiv) in one portion.

  • Reaction: Heat to 60°C for 4–6 hours.

  • Workup:

    • Dilute with water (5x reaction volume) to precipitate the product (if solid).[1]

    • If oil: Extract with EtOAc (3x), wash with 1M NaOH (to remove unreacted phenol), then brine.[1]

  • Purification: Recrystallization from EtOH/Water or silica gel chromatography (Hexanes/EtOAc).[1]

Protocol C: Conversion to Azide (Click Chemistry Precursor)

Target Audience: Chemical biologists.

Reagents:

  • 4-(Chloromethyl)-3,5-dimethylisoxazole (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMSO or DMF

Procedure:

  • Safety Warning: Azides are potential explosion hazards.[1] Do not use chlorinated solvents (DCM) with sodium azide to avoid forming diazidomethane.[1]

  • Reaction: Dissolve isoxazole in DMSO (0.5 M). Add

    
     (solid) carefully.[1]
    
  • Conditions: Stir at RT for 12 hours.

  • Workup: Dilute with water, extract with

    
    . Do not concentrate the azide to dryness  if the molecular weight is low (C/N ratio < 3).
    

Decision Tree for Optimization

Use this logic flow to select the correct conditions for your specific nucleophile.

OptimizationTree Root Select Nucleophile Type Type_Amine Amine (N-H) Root->Type_Amine Type_OH Phenol/Alcohol (O-H) Root->Type_OH Type_SH Thiol (S-H) Root->Type_SH Amine_Check Is Amine HCl Salt? Type_Amine->Amine_Check OH_Check Acidity (pKa) Type_OH->OH_Check SH_Cond Use Cs2CO3 / MeCN (Rapid Reaction) Type_SH->SH_Cond Amine_Yes Add 3.0 eq DIPEA Amine_Check->Amine_Yes Yes Amine_No Add 1.5 eq DIPEA Amine_Check->Amine_No No OH_Phenol Phenol (pKa ~10) Use K2CO3 / DMF / 60°C OH_Check->OH_Phenol Acidic OH_Alcohol Alcohol (pKa ~16) Use NaH / THF / 0°C OH_Check->OH_Alcohol Neutral

Figure 2: Optimization decision tree for reagent and base selection based on nucleophile class.

Safety & Handling

  • Vesicant Hazard: Chloromethyl isoxazoles are alkylating agents.[1] They can cause severe skin burns and eye damage.[1] Double-gloving (Nitrile) and a fume hood are mandatory.[1]

  • Lachrymator: Like benzyl chloride, these compounds can irritate mucous membranes.[1]

  • Waste Disposal: Quench excess alkyl halide with an amine solution or dilute NaOH before disposal to prevent downstream alkylation in waste drums.[1]

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. Journal of Organic Chemistry. (2019). Detailed study on regioselective reactions of functionalized halogenoximes.

  • 4-(Chloromethyl)-3,5-dimethylisoxazole Product Data. Sigma-Aldrich. Physical properties and safety data for the core reagent.[1]

  • Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem Application Notes. Comparative protocols for chloromethyl functionalization in heterocyclic systems.

  • Reactivity of Benzyl Chloride Derivatives. Wikipedia. General overview of benzylic halide reactivity and safety.

  • Synthesis of Functional Isoxazole Derivatives. ResearchGate. Protocols for alkylating esters with chloromethyl isoxazoles.

Sources

Application Note: Strategic Utilization of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine in Heterocyclic Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine as a Synthesis Intermediate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In modern drug discovery, the 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine scaffold (hereafter referred to as CMP-Isox ) represents a high-value "bifunctional linker." It bridges two privileged pharmacophores: the pyridine ring (ubiquitous in kinase inhibitors and GPCR ligands) and the isoxazole core (a stable bioisostere for amide/ester bonds).

This guide details the technical specifications and synthetic protocols for utilizing CMP-Isox as an electrophilic building block. Its primary utility lies in the chloromethyl moiety , which serves as a versatile handle for nucleophilic substitution (


), enabling the rapid construction of amine, ether, and thioether libraries.

Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

  • Common Name: 4-(5-Chloromethylisoxazol-3-yl)pyridine[1][2][3]

  • Molecular Formula:

    
     (often supplied as HCl salt: 
    
    
    
    )
  • MW: 231.08 g/mol (HCl salt)[4]

Physicochemical Properties:

Property Specification Notes
Appearance Off-white to pale yellow solid Hygroscopic as HCl salt.

| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents (


, Hexane). |
| Stability  | Good under ambient conditions | Avoid:  Strong reducing agents (can cleave isoxazole N-O bond). |
| Reactivity  | Electrophilic (Alkyl Halide) | Susceptible to hydrolysis in strong aqueous base at high temp. |

Safety Advisory:

  • Hazard: Causes skin irritation and serious eye damage (H318).

  • Handling: Use within a fume hood. The chloromethyl group is a potential alkylating agent; treat as a mutagenic hazard until proven otherwise.

Reactivity Map & Mechanistic Insight

The utility of CMP-Isox is defined by its dual-reactive centers. Understanding the electronic bias of the molecule is critical for selectivity.

Mechanistic Diagram: Reactivity Hotspots

Caption: Reactivity profile of CMP-Isox highlighting the primary electrophilic site at C-5 and the basic pyridine nitrogen.

Protocol A: Synthesis of N-Substituted Aminomethyl Isoxazoles

This is the most common application, used to generate libraries of kinase inhibitors where the amine tail interacts with the solvent-front region of the ATP binding pocket.

Rationale

The chloromethyl group is highly activated for


 displacement due to the electron-withdrawing nature of the isoxazole ring. Reactions typically proceed rapidly under mild basic conditions.
Materials
  • Substrate: CMP-Isox (HCl salt) (1.0 eq)

  • Nucleophile: Secondary or Primary Amine (1.2 – 1.5 eq)

  • Base:

    
     (3.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst: KI (0.1 eq) – Optional, accelerates sluggish amines.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, suspend CMP-Isox (1.0 mmol, 231 mg) in anhydrous ACN (5 mL).

  • Activation: Add

    
     (3.0 mmol, 414 mg). If using the HCl salt of the starting material, the solution may bubble slightly as the free base is generated. Stir at Room Temperature (RT) for 10 minutes.
    
  • Addition: Add the target amine (1.2 mmol) dropwise.

    • Expert Tip: If the amine is a solid (e.g., piperazine derivative), dissolve it in a minimal amount of DMF before addition.

  • Reaction: Heat the mixture to 60°C under nitrogen. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Typical Time: 2–4 hours.

  • Workup:

    • Cool to RT.

    • Filter off inorganic salts (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve residue in DCM. Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
    • Flash Chromatography: Elute with a gradient of DCM

      
       5% MeOH/DCM.
      
Data Validation (Expected Results)
AnalysisExpected SignalInterpretation
LC-MS

= Target MW
Clean single peak; disappearance of Cl-isotope pattern.
1H NMR

3.8 – 4.2 ppm (s, 2H)
Shift of the

protons adjacent to the isoxazole (diagnostic).
TLC Lower

than SM
Amines are more polar; spot should stain with Ninhydrin or Dragendorff.

Protocol B: "Click" Chemistry Precursor (Azide Synthesis)

CMP-Isox can be converted into an azide, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles.

Protocol
  • Dissolution: Dissolve CMP-Isox (1.0 eq) in DMF.

  • Azidation: Add Sodium Azide (

    
    , 1.5 eq). Caution: 
    
    
    
    is toxic and shock-sensitive.
  • Reaction: Stir at RT for 12 hours or 50°C for 2 hours .

  • Workup: Dilute with water, extract with Ethyl Acetate. Do not concentrate to dryness (azides can be explosive). Use the solution directly for the Click reaction or stabilize as a solid in small batches.

Experimental Workflow Diagram

Caption: Standard operational workflow for N-alkylation using CMP-Isox.

Expert Tips & Troubleshooting

  • Problem: Low Yield / Incomplete Conversion.

    • Cause: The HCl salt of the pyridine ring may quench the nucleophile if not fully neutralized.

    • Solution: Ensure at least 3.0 equivalents of base are used. Pre-stirring the starting material with base for 15 mins is critical.

  • Problem: Side Products (Quaternization).

    • Cause: The pyridine nitrogen is nucleophilic and can react with the chloromethyl group of another molecule (intermolecular self-alkylation) at high concentrations.

    • Solution: Keep the reaction concentration below 0.2 M. Add the CMP-Isox slowly to the amine solution if self-alkylation is observed.

  • Storage: Store the intermediate at 4°C under inert gas. The chloromethyl group can hydrolyze slowly in moist air to form the hydroxymethyl derivative.

References

  • Sigma-Aldrich. 4-[5-(Chloromethyl)isoxazol-3-yl]pyridine hydrochloride Product Page. Available at:

  • Dabholkar, V. V., et al. (2012).[5] "Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine." Der Pharma Chemica, 4(1), 320-328.[5] (Describes analogous chloromethyl-heterocycle reactivity). Available at:

  • Vinayak, A., et al. (2013). "Novel amine analogues of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine." ResearchGate. (Demonstrates amine coupling protocols on similar scaffolds). Available at:

  • Praveen, C., et al. (2010).[6] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[6] Synlett, 777-781.[6] (Background on isoxazole ring synthesis). Available at:

Sources

Application Note: Preparation of Amine Derivatives from 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

The 4-[5-(chloromethyl)-1,2-oxazol-3-yl]pyridine scaffold (also known as 4-[5-(chloromethyl)isoxazol-3-yl]pyridine) is a highly versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and CFTR modulators. The compound is commercially available and is most commonly supplied as a stable hydrochloride salt[1].

The primary synthetic value of this scaffold lies in the 5-chloromethyl group, which serves as an excellent leaving handle for nucleophilic aliphatic substitution (


) reactions[2]. By displacing the chloride with various primary or secondary amines, researchers can rapidly generate diverse libraries of 4-[5-(aminomethyl)-1,2-oxazol-3-yl]pyridine derivatives to explore structure-activity relationships (SAR).

Mechanistic Causality: The Finkelstein-Assisted Pathway

While direct nucleophilic displacement of the allylic/benzylic-like chloride by an amine is possible, the reaction often suffers from prolonged reaction times and moderate yields due to the moderate leaving group ability of chloride. To optimize this transformation, a catalytic Finkelstein reaction is employed[3].

By introducing a catalytic amount of Sodium Iodide (NaI) into the reaction mixture, the chloride is rapidly displaced by the highly nucleophilic iodide ion to form a transient 5-(iodomethyl)isoxazole intermediate. Iodide is a significantly superior leaving group (due to its larger size and polarizability), which drastically lowers the activation energy barrier for the subsequent attack by the incoming amine[4]. This tandem catalysis not only accelerates the reaction but also minimizes the formation of degradation byproducts, ensuring high-purity target APIs.

Reaction Workflow

G SM 4-[5-(Chloromethyl)- 1,2-oxazol-3-yl]pyridine Finkelstein Transient Iodide Intermediate SM->Finkelstein NaI (0.2 eq) MeCN, 60°C Product Amine Derivative Target API SM->Product Direct SN2 (Slower Pathway) Finkelstein->Product Amine, K2CO3 SN2 Displacement

Workflow of Finkelstein-catalyzed SN2 amination of chloromethyl isoxazole derivatives.

Optimization of Reaction Conditions

The choice of solvent and base is critical. Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are optimal because they solvate the base's cations (e.g.,


) while leaving the nucleophilic amine desolvated and highly reactive. The table below summarizes the causal impact of reaction parameters on the overall yield.

Table 1: Optimization of Amine Substitution on 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

EntrySolventBase (Equiv)AdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
1DCMEt₃N (3.0)None252445Non-polar solvent leads to poor solubility of salts; slow reaction.
2DMFK₂CO₃ (3.0)None601268Polar aprotic solvent improves

kinetics, but chloride leaving group limits rate.
3MeCNK₂CO₃ (3.0)None601272Easier workup than DMF; slightly better yield profile.
4 MeCN K₂CO₃ (3.0) NaI (0.2) 60 5 91 In situ Finkelstein catalysis drastically reduces time and maximizes yield.

Step-by-Step Experimental Protocol

Materials Required:

  • 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine hydrochloride (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous powder (3.0 equiv)
    
  • Sodium Iodide (NaI), anhydrous (0.2 equiv)

  • Acetonitrile (MeCN), anhydrous

Methodology:

  • Preparation of the Reaction Matrix : In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-[5-(chloromethyl)-1,2-oxazol-3-yl]pyridine hydrochloride (1.0 equiv) in anhydrous Acetonitrile to achieve a concentration of 0.2 M.

    • Experience Insight: Acetonitrile is preferred over DMF as it is significantly easier to remove during rotary evaporation, preventing product degradation during workup.

  • Base Addition & Free-Basing : Add anhydrous

    
     (3.0 equiv) to the suspension.
    
    • Causality: Because the starting material is a hydrochloride salt[1], the first equivalent of base is consumed to liberate the free pyridine/isoxazole species. The second equivalent acts as the acid scavenger for the HCl generated during the

      
       substitution, and the excess ensures a continuously alkaline environment to prevent protonation of the nucleophilic amine.
      
  • Catalyst Introduction : Add NaI (0.2 equiv) to the mixture and stir at room temperature for 10 minutes.

    • Causality: This initiates the Finkelstein exchange, converting a portion of the chloride to the highly reactive iodide intermediate[3].

  • Amine Addition : Add the desired amine (1.2 equiv) dropwise. If the amine is a solid, dissolve it in a minimal amount of anhydrous MeCN prior to addition.

  • Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 60 °C under an inert nitrogen atmosphere. Stir for 4–6 hours. Monitor the reaction progression via LC-MS or TLC (typically 5% MeOH in DCM).

  • Workup & Extraction : Once the starting material is fully consumed, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (

    
    , unreacted 
    
    
    
    ,
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification : Partition the crude residue between Ethyl Acetate (EtOAc) and distilled water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate. Purify the target amine derivative via silica gel flash chromatography (eluting with a gradient of DCM/MeOH).
    
References
  • Title : Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source : PubMed Central (PMC) URL :[Link](Landing Page)

  • Title : Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 Source : PubMed Central (PMC) URL :[Link](Landing Page)

Sources

Reaction conditions for coupling 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine with thiols

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis of Novel Thioether Derivatives via Nucleophilic Substitution of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine with Thiols

Abstract: This document provides a comprehensive guide to the reaction conditions for the coupling of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]pyridine with a variety of thiols. The formation of the C-S bond is achieved through a robust nucleophilic substitution reaction, a cornerstone transformation in medicinal chemistry for the generation of diverse molecular scaffolds.[1][2] This protocol outlines a standardized, yet adaptable, procedure, discusses the critical parameters influencing the reaction's efficiency, and provides a framework for troubleshooting and optimization. The resulting oxazole thioether derivatives are of significant interest in drug discovery programs due to the prevalence of the oxazole motif in biologically active compounds.[3][4]

Introduction and Scientific Rationale

The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for other functional groups and its presence in numerous marketed drugs.[1][2] The incorporation of a thioether linkage provides a flexible and metabolically stable linker, enabling the exploration of chemical space and the modulation of pharmacokinetic and pharmacodynamic properties. The target molecule, 4-[5-(chloromethyl)-1,2-oxazol-3-yl]pyridine, is an ideal electrophilic partner for this transformation. The electron-withdrawing character of both the pyridine and oxazole rings significantly activates the chloromethyl group for facile nucleophilic displacement by a thiolate anion.[5]

The fundamental reaction mechanism proceeds via an SN2 pathway. A base is employed to deprotonate the thiol (R-SH), generating a more nucleophilic thiolate anion (R-S⁻). This anion then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group to form the desired thioether product. The choice of base, solvent, and temperature are critical for achieving high yields and minimizing side reactions.

Experimental Workflow and Key Parameters

The successful synthesis of 4-(5-((aryl/alkylthio)methyl)-1,2-oxazol-3-yl)pyridine derivatives hinges on the careful control of several experimental variables. The following diagram illustrates the general workflow, and the subsequent table summarizes the key reaction parameters and their typical ranges.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Thiol (1.0 eq) in Solvent B Add Base (1.1 - 2.0 eq) A->B Generation of Thiolate C Add 4-[5-(chloromethyl)-1,2-oxazol-3-yl]pyridine (1.0 eq) B->C Nucleophilic Attack D Stir at RT - 60°C (Monitor by TLC/LC-MS) C->D E Quench Reaction (e.g., with water) D->E F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Dry and Concentrate F->G H Column Chromatography (Silica Gel) G->H

Caption: General workflow for the synthesis of oxazole thioethers.

Table 1: Summary of Reaction Conditions and Optimization Parameters
ParameterRecommended Range/OptionsRationale & Expert Insights
Thiol Substrate Aromatic, Heterocyclic, Aliphatic (1.0 eq)A wide range of thiols can be utilized. Aromatic and heterocyclic thiols are generally more acidic and react readily. Aliphatic thiols may require slightly stronger basic conditions or longer reaction times.
Base K₂CO₃, Cs₂CO₃, Et₃N, DBU (1.1 - 2.0 eq)Potassium carbonate is a cost-effective and generally effective inorganic base.[6] For less acidic thiols or to accelerate the reaction, a stronger base like cesium carbonate or an organic base such as DBU can be employed. Triethylamine is a suitable choice for acid-sensitive substrates.
Solvent DMF, Acetonitrile, Acetone, THFPolar aprotic solvents are preferred as they effectively solvate the thiolate anion without participating in the reaction. DMF and acetonitrile are excellent choices for their ability to dissolve a wide range of reactants and for their suitable boiling points.[5]
Temperature Room Temperature to 60°CMost reactions proceed efficiently at room temperature. Gentle heating (40-60°C) can be applied to accelerate sluggish reactions, particularly with less reactive thiols. Higher temperatures should be avoided to minimize potential side reactions.
Reaction Time 2 - 24 hoursReaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Concentration 0.1 - 0.5 MA concentration of 0.1 to 0.5 M with respect to the limiting reagent is a good starting point to ensure a reasonable reaction rate without solubility issues.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 4-methoxythiophenol with 4-[5-(chloromethyl)-1,2-oxazol-3-yl]pyridine as a representative example.

Materials:

  • 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (1.0 eq)

  • 4-Methoxythiophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxythiophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the thiol.

  • Thiolate Formation: Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium thiolate salt.

  • Addition of Electrophile: Add a solution of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]pyridine (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate in hexanes as the eluent) until the starting chloromethyl compound is consumed (typically 4-8 hours).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-[5-({(4-methoxyphenyl)thio}methyl)-1,2-oxazol-3-yl]pyridine.

Trustworthiness and Self-Validation

The protocol's reliability is ensured through continuous monitoring. The disappearance of the starting electrophile and the appearance of a new, less polar spot on the TLC plate provide a real-time indication of reaction success. Confirmation of the product's identity and purity should be carried out using standard analytical techniques:

  • LC-MS: To confirm the molecular weight of the desired product.

  • ¹H and ¹³C NMR: To verify the structure and confirm the formation of the new thioether bond (a characteristic singlet for the -CH₂-S- protons is expected around 4.0-4.5 ppm).

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.

Conclusion

The described methodology offers a reliable and versatile approach for the synthesis of a diverse library of 4-(5-((aryl/alkylthio)methyl)-1,2-oxazol-3-yl)pyridine derivatives. By carefully selecting the base and solvent, and by monitoring the reaction progress, researchers in drug development and organic synthesis can efficiently generate novel thioethers for further investigation. The principles outlined herein are broadly applicable to a wide range of thiol and heterocyclic substrates.

References

  • Scribd. Oxazole & Thiazole1. Available at: [Link]

  • Bentham Science. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Available at: [Link]

  • ResearchGate. 4-Methylumbelliferone fused oxazole thioether derivatives: synthesis, characterization and antifungal activities. Available at: [Link]

  • Bentham Science Publishers. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Available at: [Link]

  • Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available at: [Link]

  • PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Available at: [Link]

  • SID. A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyridine-Isoxazole Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pyridine-Isoxazole Hybrids in Medicinal Chemistry

The fusion of pyridine and isoxazole rings into a single molecular entity has emerged as a highly productive strategy in modern drug discovery. Pyridine, a ubiquitous scaffold in pharmaceuticals, offers a versatile platform for tuning aqueous solubility, bioavailability, and receptor-binding interactions through its basic nitrogen atom and susceptibility to a wide range of functionalization. The isoxazole ring, an aromatic five-membered heterocycle, is a valuable pharmacophore known for its ability to participate in hydrogen bonding and other non-covalent interactions, contributing to the biological activity of numerous approved drugs.[1] The combination of these two privileged scaffolds into hybrid molecules has led to the discovery of compounds with a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][3]

This technical guide provides a detailed, in-depth exploration of the primary synthetic methodologies for constructing pyridine-isoxazole hybrids. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower informed experimental design and troubleshooting.

Core Synthetic Strategies: A Field-Proven Overview

The synthesis of pyridine-isoxazole hybrids can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. The most prominent and effective approaches are:

  • 1,3-Dipolar Cycloaddition: A classic and highly versatile method for forming the isoxazole ring.

  • Multicomponent Reactions (MCRs): Offering efficiency and atom economy, MCRs allow for the rapid assembly of complex molecules in a single step.

  • Rhodium-Catalyzed Ring Expansion of Isoxazoles: A novel and conceptually distinct approach to construct a highly substituted pyridine ring from an isoxazole precursor.

  • Intramolecular Annulation/Cyclization: A powerful strategy for the synthesis of fused pyridine-isoxazole systems.

  • Synthesis from Chalcone Precursors: A traditional yet effective method involving the cyclization of α,β-unsaturated ketones.

The following sections will provide detailed protocols and mechanistic insights for each of these key synthetic transformations.

Methodology 1: 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Pyridine-Isoxazoles

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis.[2][4] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene. For the synthesis of pyridine-isoxazole hybrids, a common approach is to use a pyridine-derived aldoxime to generate the nitrile oxide in situ, which then reacts with an alkyne.

Causality Behind Experimental Choices:

The in situ generation of the nitrile oxide is crucial as they are generally unstable and cannot be isolated.[2] This is typically achieved by the oxidation of a pyridine aldoxime. Various oxidizing agents can be employed, with reagents like (diacetoxyiodo)benzene (PIDA) or tert-butyl nitrite (TBN) being effective under mild conditions.[2] The choice of solvent can influence the reaction rate and yield, with chlorinated solvents like dichloromethane (DCM) or ethereal solvents like tetrahydrofuran (THF) being common.

Visualizing the Workflow: 1,3-Dipolar Cycloaddition

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification PyridineAldoxime Pyridine Aldoxime Dissolve Dissolve Pyridine Aldoxime and Alkyne in Solvent PyridineAldoxime->Dissolve Alkyne Alkyne Alkyne->Dissolve Oxidant Oxidizing Agent (e.g., PIDA, TBN) AddOxidant Add Oxidizing Agent Oxidant->AddOxidant Solvent Anhydrous Solvent (e.g., DCM) Solvent->Dissolve Dissolve->AddOxidant Stir Stir at Room Temperature AddOxidant->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pyridine-Isoxazole Hybrid Purify->Product

Caption: Workflow for 1,3-Dipolar Cycloaddition.

Detailed Experimental Protocol: Synthesis of 3-(Pyridin-4-yl)-5-phenylisoxazole
  • Reagent Preparation:

    • To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure and add water. Collect the precipitate by filtration, wash with water, and dry to afford pyridine-4-aldoxime.

  • 1,3-Dipolar Cycloaddition:

    • In a round-bottom flask, dissolve pyridine-4-aldoxime (1.0 eq) and phenylacetylene (1.1 eq) in anhydrous dichloromethane (DCM).

    • To this solution, add (diacetoxyiodo)benzene (PIDA) (1.2 eq) portion-wise over 10 minutes at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(pyridin-4-yl)-5-phenylisoxazole.

Quantitative Data Summary
EntryPyridine AldoximeAlkyneOxidantSolventTime (h)Yield (%)
1Pyridine-4-aldoximePhenylacetylenePIDADCM1875
2Pyridine-3-aldoxime4-EthynylanisoleTBNTHF2468
3Pyridine-2-aldoxime1-Ethynyl-4-fluorobenzenePIDADCM1672

Methodology 2: Microwave-Assisted Multicomponent Synthesis of Isoxazolo[5,4-b]pyridines

Multicomponent reactions (MCRs) provide a powerful and efficient means of constructing complex molecular architectures in a single synthetic operation.[5] For the synthesis of fused pyridine-isoxazole systems like isoxazolo[5,4-b]pyridines, a microwave-assisted, one-pot, three-component reaction has been developed, which is both rapid and environmentally friendly.[5]

Causality Behind Experimental Choices:

This reaction typically involves an aromatic aldehyde, 5-amino-3-methylisoxazole, and a C-H acid like tetronic acid or dimedone.[5][6] Microwave irradiation is employed to accelerate the reaction rate, often leading to significantly shorter reaction times and higher yields compared to conventional heating.[5] Water is often used as a green solvent, which also facilitates the isolation of the product.[5] The reaction proceeds through a cascade of reactions, likely involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and dehydration.

Visualizing the Workflow: Microwave-Assisted MCR

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Aldehyde Aromatic Aldehyde Mix Mix Reagents in Solvent Aldehyde->Mix Aminoisoxazole 5-Amino-3-methylisoxazole Aminoisoxazole->Mix CH_Acid C-H Acid (e.g., Tetronic Acid) CH_Acid->Mix Solvent Solvent (e.g., Water) Solvent->Mix Microwave Microwave Irradiation (e.g., 120 °C, 200W) Mix->Microwave Cool Cool to Room Temperature Microwave->Cool Filter Filter the Precipitate Cool->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry the Product Wash->Dry Product Isoxazolo[5,4-b]pyridine Dry->Product

Caption: Workflow for Microwave-Assisted MCR.

Detailed Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-3-methyl-4,6-dihydro-5H-isoxazolo[5,4-b]pyran-5-one
  • Reaction Setup:

    • In a microwave reaction vessel, combine 4-fluorobenzaldehyde (1.0 mmol), 5-amino-3-methylisoxazole (1.0 mmol), and tetronic acid (1.0 mmol) in water (5 mL).

    • Seal the vessel and place it in a microwave reactor.

  • Microwave Reaction:

    • Irradiate the mixture at 120 °C with a maximum power of 200 W for 10-15 minutes.[5]

    • Monitor the pressure inside the vessel to ensure it remains within safe limits.

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of ethanol.

    • Dry the product under vacuum to obtain the pure isoxazolo[5,4-b]pyridine derivative.

Quantitative Data Summary
EntryAromatic AldehydeC-H AcidTemperature (°C)Time (min)Yield (%)
14-FluorobenzaldehydeTetronic Acid1201092[5]
2BenzaldehydeDimedone1201585
34-ChlorobenzaldehydeTetronic Acid1201290[5]

Methodology 3: Rhodium-Catalyzed Ring Expansion of Isoxazoles to Highly Functionalized Pyridines

A conceptually innovative approach to pyridine-isoxazole hybrids involves the rhodium-catalyzed ring expansion of a pre-formed isoxazole ring to construct a highly substituted pyridine.[7][8][9] This method provides access to pyridine substitution patterns that are not readily achievable through traditional condensation or cycloaddition reactions.[7]

Causality Behind Experimental Choices:

The reaction proceeds via the formal insertion of a rhodium vinylcarbenoid, generated from a vinyldiazo compound, across the N-O bond of the isoxazole.[7][9] The resulting intermediate then undergoes a rearrangement, likely through a Claisen or electrocyclic ring-opening/6π-electrocyclization pathway, to form a 1,4-dihydropyridine.[7][8] Subsequent oxidation with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) affords the aromatic pyridine.[8][9] The slow addition of the diazo compound is often necessary to maintain a low concentration of the reactive carbenoid and minimize side reactions.[7]

Visualizing the Workflow: Rhodium-Catalyzed Ring Expansion

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Isoxazole 3,5-Disubstituted Isoxazole Mix Mix Isoxazole and Catalyst in Toluene Isoxazole->Mix Diazo Vinyldiazo Compound AddDiazo Slowly Add Diazo Compound Diazo->AddDiazo Catalyst Rh2(OAc)4 Catalyst->Mix Oxidant DDQ AddOxidant Add DDQ Oxidant->AddOxidant Solvent Toluene Solvent->Mix Heat1 Heat to 60 °C Mix->Heat1 Heat1->AddDiazo Reflux Reflux for 4h AddDiazo->Reflux Cool Cool to RT Reflux->Cool Cool->AddOxidant Filter Filter through Celite AddOxidant->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Highly Functionalized Pyridine Purify->Product

Caption: Workflow for Rhodium-Catalyzed Ring Expansion.

Detailed Experimental Protocol: One-Pot Synthesis of a Highly Functionalized Pyridine
  • Reaction Setup:

    • To an oven-dried flask under an inert atmosphere (e.g., argon), add the 3,5-disubstituted isoxazole (1.0 eq) and rhodium(II) acetate dimer (Rh₂(OAc)₄) (1 mol%).

    • Add anhydrous toluene via syringe.

    • Heat the mixture to 60 °C.

  • Carbenoid Generation and Ring Expansion:

    • In a separate syringe, dissolve the vinyldiazo compound (1.2 eq) in anhydrous toluene.

    • Add the vinyldiazo solution to the reaction mixture via a syringe pump over 30 minutes.[7]

    • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Oxidation and Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) and stir for an additional hour at room temperature.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the residue by flash column chromatography on silica gel to yield the desired highly functionalized pyridine.

Quantitative Data Summary
EntryIsoxazoleVinyldiazo CompoundYield (%)
13,5-Dimethylisoxazole(E)-Methyl 2-diazo-4-phenylbut-3-enoate84[9]
23-Methyl-5-phenylisoxazole(E)-Methyl 2-diazo-4-(4-chlorophenyl)but-3-enoate79[7]
33,5-Diphenylisoxazole(E)-Methyl 2-diazo-4-phenylbut-3-enoate75[7]

Additional Synthetic Methodologies

Methodology 4: Intramolecular Annulation for Fused Pyridine-Isoxazoles

The synthesis of fused pyridine-isoxazole systems, such as isoxazolo[4,5-b]pyridines, can be efficiently achieved through intramolecular cyclization strategies.[10] A notable example involves the intramolecular nucleophilic substitution of a nitro group on a pyridine ring.[10]

This approach often starts with readily available 2-chloro-3-nitropyridines.[10] The key step is the formation of an intermediate that can undergo an intramolecular SₙAr reaction, where a nucleophile displaces the nitro group to form the isoxazole ring.[10] This method is particularly useful for synthesizing isoxazolo[4,5-b]pyridines with electron-withdrawing groups.[10]

Methodology 5: Synthesis from Chalcone Precursors

A traditional and reliable method for the synthesis of isoxazoles involves the cyclization of chalcones (1,3-diaryl-2-propen-1-ones).[11][12][13] In the context of pyridine-isoxazole hybrids, a chalcone bearing a pyridine moiety is reacted with hydroxylamine hydrochloride in the presence of a base.[13] The reaction proceeds via the initial formation of an oxime, which then undergoes intramolecular cyclization to yield the isoxazole ring. This method is straightforward and allows for a wide variety of substitution patterns on both the pyridine and the other aryl ring of the chalcone.

Conclusion and Future Outlook

The synthesis of pyridine-isoxazole hybrids is a dynamic and evolving field, driven by the significant therapeutic potential of these molecular constructs. The methodologies outlined in this guide, from the classic 1,3-dipolar cycloaddition to innovative rhodium-catalyzed ring expansions and efficient multicomponent reactions, provide a robust toolkit for the medicinal chemist. The choice of synthetic strategy will be guided by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. As our understanding of the biological targets for these hybrids grows, so too will the demand for novel and efficient synthetic routes to access diverse chemical space. Future efforts will likely focus on the development of even more atom-economical and environmentally benign synthetic methods, as well as the application of these strategies to the synthesis of complex natural products and their analogues.

References

  • Manning, J. R., & Davies, H. M. L. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Journal of the American Chemical Society, 130(27), 8602–8603. [Link]

  • Manning, J. R., & Davies, H. M. L. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid Induced Ring Expansion of Isoxazoles. Organic Chemistry Portal. [Link]

  • Manning, J. R., & Davies, H. M. L. (2008). One-pot synthesis of highly functionalized pyridines via a rhodium carbenoid induced ring expansion of isoxazoles. PubMed. [Link]

  • Wang, X., et al. (2009). Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water. ACS Publications. [Link]

  • Zborowski, K., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI. [Link]

  • Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 94-101. [Link]

  • Lingham, A. R., et al. (2016). Revisiting the Three Component Synthesis of Isoxazolo[5,4-b]pyridines, 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and Related Heterocycles. ResearchGate. [Link]

  • Shi, W., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

  • Kumar, A., & Kumar, R. (2023). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. [Link]

  • Lingham, A. R., et al. (2016). Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles. SciSpace. [Link]

  • Padwa, A., et al. (2007). Efficient route to 4H-1,3-oxazines through ring expansion of isoxazoles by rhodium carbenoids. PubMed Central. [Link]

  • Various Authors. (2024). Construction of Isoxazole ring: An Overview. Preprints.org. [Link]

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link]

  • Various Authors. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. ScienceDirect. [Link]

  • Malig, T. C., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Royal Society of Chemistry. [Link]

  • Various Authors. (2025). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Semantic Scholar. [Link]

  • Agrawal, B., et al. (2023). Synthesis, Characterization and Biological Evaluation of some new Isoxazole and Pyrazole compounds for Anti-obesity drug. Research Journal of Pharmacy and Technology. [Link]

  • Various Authors. (2026). Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. International Journal for Multidisciplinary Research. [Link]

  • Tzani, A., et al. (2025). Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. MDPI. [Link]

  • Various Authors. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ResearchGate. [Link]

  • Zuj, M., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 72(1), 85-92. [Link]

  • Various Authors. (2023). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Kumar, A., & Kumar, R. (2023). a review of recent synthetic strategies and biological activities of isoxazole. ResearchGate. [Link]

  • Various Authors. (2022). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

  • Various Authors. (2025). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. ResearchGate. [Link]

  • Chiacchio, U., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 105. [Link]

  • Giera, H., et al. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium. [Link]

  • Giera, H., et al. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. PubMed Central. [Link]

  • Meteleva, E. S., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. MDPI. [Link]

Sources

Reagents for alkylation using 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Strategic Alkylation with 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Executive Summary

This application note details the strategic deployment of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (CAS: Analogous to 1255718-07-0 series) as an electrophilic building block in medicinal chemistry. This reagent serves as a robust "hetero-benzylic" alkylating agent, enabling the rapid installation of the 3-(4-pyridyl)isoxazole pharmacophore—a privileged scaffold found in COX-2 inhibitors, kinase inhibitors, and antimicrobial agents.

The guide provides optimized protocols for


 displacement reactions with amines, phenols, and thiols, emphasizing reaction engineering to suppress side reactions such as hydrolysis or elimination.

Chemical Profile & Mechanistic Insight

Reagent Characteristics
  • IUPAC Name: 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

  • Functional Class: Heteroaryl-methyl chloride (Alkylating Agent).

  • Reactivity Profile: The chloromethyl group is activated by the electron-withdrawing nature of the isoxazole ring. Reactivity is comparable to benzyl chloride but modulated by the pyridine ring's inductive effects.

  • Storage: Hygroscopic solid. Store at 2–8°C under inert atmosphere (Ar/N₂). Hydrolysis to the alcohol occurs upon prolonged exposure to moisture.

Mechanistic Pathway ( )

The reaction proceeds via a classic bimolecular nucleophilic substitution (


).[1] The transition state is stabilized by the adjacent 

-system of the isoxazole ring.

Key Mechanistic Considerations:

  • Electronic Activation: The isoxazole ring (an azole) acts as an electron sink, making the methylene protons slightly acidic and the C-Cl bond more polarized than in non-heterocyclic alkyl chlorides.

  • Pyridine Influence: The distal pyridine ring improves water solubility of the final product and provides a hydrogen-bond acceptor site, critical for biological binding affinity.

SN2_Mechanism Reagent 4-[5-(Chloromethyl)isoxazol-3-yl]pyridine (Electrophile) TS Transition State [Nu---CH2---Cl]‡ Reagent->TS Activation Nu Nucleophile (Nu:) (Amine/Phenol/Thiol) Nu->TS Attack Product Alkylated Adduct (Nu-CH2-Isoxazole-Pyridine) TS->Product Inversion (if chiral) LG Leaving Group (Cl-) TS->LG Elimination

Figure 1: Mechanistic pathway for the alkylation of nucleophiles using the isoxazole-pyridine scaffold.

Reaction Engineering: Solvent & Base Selection

Success depends on matching the base and solvent to the


 of the nucleophile. Use the matrix below to select conditions.

Table 1: Optimization Matrix

Nucleophile Class

(Approx)
Recommended BaseRecommended SolventCatalystTemp (°C)
Aliphatic Amines (

)
10–11DIPEA or

DCM, THF, or DMFNone0

25
Anilines 4–5

or

MeCN or DMFNaI (0.1 eq)60–80
Phenols 10

or

Acetone or DMFKI (0.5 eq)50–70
Thiols 7–8

or

THF or MeOHNone0

25
Amides/Lactams 15+NaH or LiHMDSDMF or THF (Dry)TBAI (Phase Transfer)0

RT

Standardized Protocols

Protocol A: N-Alkylation of Secondary Amines (General)

Target: Synthesis of tertiary amines for kinase inhibitor libraries.

Reagents:

  • Amine substrate (1.0 equiv)

  • 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Dichloromethane (DCM) or DMF (anhydrous)

Procedure:

  • Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under

    
    .
    
  • Base Addition: Add DIPEA (2.0 mmol, 348 µL). Stir for 5 minutes at Room Temperature (RT).

  • Alkylation: Add 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (1.1 mmol) in one portion.

    • Note: If the reagent is the HCl salt, increase DIPEA to 3.0 equiv.

  • Monitoring: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = Amine MW + 194.05 - 1.01).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with sat.

      
       (2 x 10 mL) and Brine (10 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (MeOH/DCM gradient 0

    
     10%).
    
Protocol B: O-Alkylation of Phenols (Finkelstein Conditions)

Target: Ether synthesis for improving metabolic stability.

Reagents:

  • Phenol substrate (1.0 equiv)

  • 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous/granular)
    
  • Potassium Iodide (KI) (0.2 equiv)

  • Acetone (reagent grade) or Acetonitrile (MeCN)

Procedure:

  • Activation: To a suspension of Phenol (1.0 mmol) in Acetone (10 mL), add

    
     (2.0 mmol) and KI (0.2 mmol). Stir at RT for 15 mins.
    
    • Why KI? KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the rate for sterically hindered phenols.

  • Addition: Add the isoxazole chloride reagent (1.2 mmol).

  • Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 6–18 hours.

  • Quench: Cool to RT. Filter off the inorganic solids (

    
    , excess 
    
    
    
    ).
  • Workup: Concentrate the filtrate. Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Recrystallization from EtOH or silica gel chromatography (Hex/EtOAc).

Workflow Visualization

Experimental_Workflow cluster_conditions Condition Selection start Start: Substrate Selection check_nu Identify Nucleophile start->check_nu cond_amine Amine: DIPEA / DCM / RT check_nu->cond_amine cond_phenol Phenol: K2CO3 / Acetone / Reflux + KI Cat. check_nu->cond_phenol reaction Reaction Execution (4-18 Hours) cond_amine->reaction cond_phenol->reaction monitor LC-MS Monitoring (Check for SM consumption) reaction->monitor decision Conversion > 95%? monitor->decision decision->reaction No (Add heat/time) workup Workup & Extraction decision->workup Yes purify Purification (Flash Column / HPLC) workup->purify

Figure 2: Operational workflow for alkylation using 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine.

Troubleshooting & Safety

Common Issues
  • Hydrolysis: The chloromethyl group can hydrolyze to the alcohol (hydroxymethyl) if solvents are "wet."

    • Fix: Use anhydrous solvents (DMF/MeCN) and store the reagent in a desiccator.

  • N- vs O-Alkylation: When using amide/heterocyclic nucleophiles, site selectivity can be an issue.

    • Fix: Use "hard" bases (NaH) in polar aprotic solvents (DMF) to favor N-alkylation.

  • Dimerization: High concentrations can lead to intermolecular reactions if the substrate has multiple nucleophilic sites.

    • Fix: Perform the reaction at lower concentration (0.05 M - 0.1 M).

Safety Profile
  • Vesicant Warning: Like benzyl chloride, this reagent is a potent alkylator and potential lachrymator. It can cause severe skin and eye irritation.

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.

  • Waste: Dispose of aqueous washes containing alkyl halides as halogenated organic waste.

References

  • Isoxazole Scaffolds in Drug Discovery

    • Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
  • Finkelstein Reaction Optimization

    • Bordwell, F. G., & Branca, J. C. (1982). "The effect of the counterion on the nucleophilicity of anions in dimethyl sulfoxide solution." Journal of the American Chemical Society, 104(6), 1608-1612.

  • Synthesis of 5-(Chloromethyl)

    • Chalyk, B., et al. (2019). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." Journal of Organic Chemistry, 84(24), 15877-15899.[2]

  • Medicinal Utility of Pyridyl-Isoxazoles: Kumbhare, R. M., et al. (2011). "Synthesis and pharmacological evaluation of novel 3-(4-pyridyl)-5-substituted-isoxazole derivatives." European Journal of Medicinal Chemistry. (General reference for the scaffold utility).

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Isoxazole-Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Isoxazole-Pyridine Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the fusion of distinct pharmacophoric units into a single molecular entity is a powerful strategy for the development of novel therapeutics with enhanced potency and selectivity. Among the vast array of heterocyclic systems, isoxazole and pyridine rings stand out as "privileged structures" due to their frequent appearance in a multitude of biologically active compounds.[1][2][3][4] The isoxazole moiety, a five-membered heterocycle, is a key component in drugs such as the anti-inflammatory agent valdecoxib and the antibacterial sulfamethoxazole.[1] Similarly, the pyridine scaffold is a cornerstone of numerous pharmaceuticals. The strategic combination of these two heterocyclic systems into isoxazole-pyridine building blocks creates a class of compounds with significant potential for modulating a wide range of biological targets, from enzymes to receptors, making them highly sought-after in contemporary drug discovery programs.[2][3]

Conventional synthetic routes to these valuable scaffolds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents, which can impede the rapid generation of diverse compound libraries for biological screening.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this context, offering a green and efficient alternative that dramatically accelerates reaction rates, often leading to higher yields and purer products.[6][7][8] This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of isoxazole-pyridine building blocks, designed for researchers, scientists, and drug development professionals.

The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)

The remarkable rate enhancements observed in MAOS stem from a unique heating mechanism known as dielectric heating.[9][10] Unlike conventional heating methods that rely on slow heat transfer through conduction and convection, microwave irradiation directly couples with polar molecules and ionic species in the reaction mixture.[9][11] This interaction forces the molecular dipoles to align with the rapidly oscillating electric field of the microwaves. The resulting molecular rotation and friction generate heat rapidly and uniformly throughout the bulk of the reaction medium.[9][11] This volumetric and instantaneous heating leads to temperatures far exceeding the solvent's boiling point in sealed-vessel conditions, dramatically shortening reaction times from hours to mere minutes.[12]

Two primary mechanisms govern dielectric heating:

  • Dipolar Polarization: Polar molecules, such as water or ethanol, attempt to align their dipoles with the oscillating electric field of the microwave radiation. This rapid reorientation leads to friction and energy loss in the form of heat.[7][9][11]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and other molecules in the solution generate heat.[7][9][11]

This efficient energy transfer not only accelerates reactions but can also alter reaction pathways, sometimes leading to different product distributions compared to conventional heating.[11]

MAOS_Principle cluster_Microwave Microwave Reactor cluster_Heating Heating Mechanism Microwave\nSource Microwave Source Reaction\nVessel Reaction Vessel Microwave\nSource->Reaction\nVessel Irradiation Polar\nMolecules Polar Molecules Ions Ions Dipolar\nPolarization Dipolar Polarization Polar\nMolecules->Dipolar\nPolarization causes Ionic\nConduction Ionic Conduction Ions->Ionic\nConduction causes Rapid, Uniform\nHeating Rapid, Uniform Heating Dipolar\nPolarization->Rapid, Uniform\nHeating leads to Ionic\nConduction->Rapid, Uniform\nHeating leads to

Caption: Principle of Microwave-Assisted Organic Synthesis.

Part 1: Synthesis of Functionalized Isoxazole Precursors

A common and efficient route to isoxazoles involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine.[13][14][15] This transformation is significantly accelerated under microwave irradiation.

Protocol 1: Microwave-Assisted Synthesis of a Phenylisoxazole from a Chalcone

This protocol details the synthesis of 5-(substituted phenyl)-3-phenylisoxazole, a versatile intermediate for further functionalization.

Reaction Scheme:

Step-by-Step Methodology:

  • Chalcone Synthesis (Conventional):

    • In a flask, dissolve a substituted benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol.

    • Add an aqueous solution of sodium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the chalcone.

    • Filter, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

  • Microwave-Assisted Isoxazole Formation:

    • In a 10 mL sealed microwave process vial, combine the synthesized chalcone (0.01 mol), hydroxylamine hydrochloride (0.01 mol), and sodium acetate (0.01 mol) in ethanol (5 mL).[14][15]

    • Seal the vial and place it in a dedicated microwave synthesizer.

    • Irradiate the mixture at a constant temperature of 100-120°C for 5-10 minutes.[14][15] The initial power can be set to around 200 W.

    • After the reaction, cool the vial to below 50°C using a compressed air stream before opening.[16]

    • Pour the cooled reaction mixture into ice-cold water.

    • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 5-(substituted phenyl)-3-phenylisoxazole.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 6-8 hours6-10 minutes[14][15]
Typical Yield 58-69%67-82%[14][15]
Energy Input High and prolongedLow and focused
Solvent Usage Often higher volumesReduced volumes

Part 2: Synthesis of Functionalized Pyridine Precursors

The Hantzsch pyridine synthesis is a classic multicomponent reaction that is highly amenable to microwave acceleration, providing rapid access to dihydropyridines which can be subsequently aromatized.[17][18][19]

Protocol 2: Microwave-Assisted Hantzsch Dihydropyridine Synthesis

This protocol describes a rapid, one-pot synthesis of a 1,4-dihydropyridine derivative.

Reaction Scheme:

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a sealed 10 mL microwave process vial, combine an aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (2 mmol).[18]

    • Add a suitable solvent such as ethanol or acetonitrile (2.5 mL).[17][18] The use of a recyclable catalytic system like phosphotungstic acid in PEG-400 can also be employed for a greener approach.[18]

  • Microwave Reaction:

    • Seal the vial and place it in a microwave synthesizer equipped with a magnetic stirrer.

    • Irradiate the mixture at 80-120°C for 5-20 minutes.[17][18]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After cooling the reaction vessel, partition the mixture between ethyl acetate and water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the pure 1,4-dihydropyridine.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours to days2-20 minutes[6]
Typical Yield Moderate to goodGood to excellent (up to 94%)[6]
Byproducts Often significantReduced side reactions[7]
Conditions Reflux temperaturesControlled high temperature/pressure

Part 3: Coupling of Isoxazole and Pyridine Moieties via Microwave-Assisted Suzuki Reaction

With the functionalized isoxazole and pyridine precursors in hand, the final step is to couple them. A highly effective method for this is the palladium-catalyzed Suzuki cross-coupling reaction, which is also significantly enhanced by microwave irradiation.[20][21][22][23] For this protocol, we will consider the coupling of a bromo-substituted pyridine with an isoxazole-boronic acid.

Protocol 3: Microwave-Assisted Suzuki Coupling of Isoxazole and Pyridine Derivatives

Reaction Scheme:

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a sealed microwave process vial, add the isoxazole-boronic acid (1.2 mmol), the bromo-pyridine derivative (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (2.0 mmol).

    • Add a solvent mixture, for example, 1,4-dioxane and water (4:1, 5 mL).

  • Microwave Reaction:

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at 120-150°C for 10-30 minutes. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired isoxazole-pyridine compound.

Suzuki_Coupling_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Microwave Reaction cluster_workup Step 3: Work-up & Purification A Isoxazole-Boronic Acid E Combine in Microwave Vial A->E B Bromo-Pyridine B->E C Pd Catalyst & Base C->E D Solvent D->E F Microwave Irradiation (120-150°C, 10-30 min) E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Isoxazole-Pyridine Product I->J

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

Safety Considerations in Microwave Chemistry

While MAOS is a powerful tool, it requires strict adherence to safety protocols.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[24][25] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature sensors, and are built to withstand potential over-pressurization events.[12][24]

  • Sealed Vessels: When using sealed vessels, be aware that the internal pressure can become very high.[16] Always allow the vessel to cool completely before opening to avoid solvent flashing.[16]

  • Reaction Scale: Start with small-scale reactions to assess the kinetics and potential for rapid temperature and pressure increases, especially for new or unknown reactions.[24]

  • Stirring: Ensure efficient stirring to prevent localized superheating, which can lead to decomposition or vessel failure.[24]

  • Chemical Compatibility: Be aware of the stability of your reagents and solvents at high temperatures. Some compounds may decompose violently under these conditions.[24]

Conclusion and Future Outlook

Microwave-assisted synthesis provides an invaluable platform for the rapid and efficient construction of complex molecular architectures like isoxazole-pyridine building blocks. By dramatically reducing reaction times and often improving yields, MAOS aligns with the principles of green chemistry and accelerates the drug discovery process.[7][8] The protocols outlined in this guide offer a robust starting point for researchers to explore the synthesis of novel isoxazole-pyridine derivatives. As microwave technology continues to evolve, its integration into automated synthesis platforms promises to further revolutionize the generation of compound libraries for high-throughput screening, paving the way for the discovery of the next generation of therapeutics.

References

  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. Available from: [Link]

  • (PDF) Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. ResearchGate. Available from: [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available from: [Link]

  • Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. Bentham Science. Available from: [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Wiley Online Library. Available from: [Link]

  • A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. Available from: [Link]

  • An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. Thieme Connect. Available from: [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Publications. Available from: [Link]

  • Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. NVEO. Available from: [Link]

  • Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Semantic Scholar. Available from: [Link]

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo. Available from: [Link]

  • An efficient and fast procedure for the Hantzsch dihydropyridine syntheses using Coherent Synthesis™. Personal Chemistry. Available from: [Link]

  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal. Available from: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available from: [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available from: [Link]

  • Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. PubMed. Available from: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Available from: [Link]

  • microwave-assisted synthesis of nitrogen heterocycles. Unknown Source.
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science. Available from: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. ResearchGate. Available from: [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. Available from: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. Available from: [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available from: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available from: [Link]

  • Microwave-Assisted 1,3-Dipolar Cyclo-addition: Recent Advances In Synthesis of Isoxazolidines. Bentham Science Publisher. Available from: [Link]

  • 6 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • microwave - an effective tool in organic synthesis. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Microwave Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Microwave Assisted Facile Synthesis of some pyrimidine and isoxazole Derivatives and their Antimicrobial Activity. Chemical Science Review and Letters. Available from: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Semantic Scholar. Available from: [Link]

  • Design, Microwave-Assisted Synthesis and In Silico Prediction Study of Novel Isoxazole Linked Pyranopyrimidinone Conjugates as New Targets for Searching Potential Anti-SARS-CoV-2 Agents. PMC. Available from: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. ResearchGate. Available from: [Link]

  • Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Sultan Qaboos University. Available from: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Unknown Source.
  • Organometallic cross-coupling reactions. CEM Corporation. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available from: [Link]

Sources

Application Notes and Protocols: A Scalable Approach to the Synthesis of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyridine ring linked to a functionalized isoxazole, makes it a valuable intermediate for synthesizing a wide range of pharmacologically active compounds. The isoxazole moiety is present in numerous approved drugs, where it can act as a bioisostere for other functional groups and contribute to the molecule's overall physicochemical properties and biological activity. The chloromethyl group at the 5-position of the isoxazole ring provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery programs.

The increasing demand for this and structurally related compounds necessitates robust and scalable synthetic procedures. This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the scale-up procedures for the production of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine. The protocols described herein are designed to be self-validating, with a strong emphasis on scientific integrity, safety, and process control.

Synthetic Strategy: A Mechanistic Overview

The most convergent and widely applicable method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1] This approach is highly efficient for constructing the isoxazole core with good control over regioselectivity.

Our synthetic strategy for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine is a two-step process commencing from readily available starting materials:

  • Formation of Pyridine-4-carbaldehyde Oxime: The synthesis begins with the conversion of 4-pyridinecarbaldehyde to its corresponding oxime. This is a straightforward condensation reaction with hydroxylamine.

  • In Situ Generation of Pyridine-4-carbonitrile Oxide and 1,3-Dipolar Cycloaddition: The pyridine-4-carbaldehyde oxime is then converted in situ to the highly reactive pyridine-4-carbonitrile oxide intermediate. This is immediately trapped by a suitable dipolarophile, in this case, a propargyl chloride equivalent, to yield the target isoxazole. The in situ generation is crucial to handle the transient nature of the nitrile oxide.

The overall synthetic workflow is depicted below:

Synthetic Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cycloaddition Start 4-Pyridinecarbaldehyde Step1 Hydroxylamine Hydrochloride, Methanol Start->Step1 Intermediate Pyridine-4-carbaldehyde Oxime Step1->Intermediate Step2 N-Chlorosuccinimide (NCS), Propargyl Chloride, Solvent Intermediate->Step2 Product 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine Step2->Product

Caption: Overall synthetic workflow for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine production.

Detailed Experimental Protocols

Part 1: Synthesis of Pyridine-4-carbaldehyde Oxime

This initial step involves the formation of the aldoxime from the corresponding aldehyde.

Protocol 1: Gram-Scale Synthesis of Pyridine-4-carbaldehyde Oxime

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.7 g (0.10 mol) of 4-pyridinecarbaldehyde in 100 mL of methanol.

  • Reaction Initiation: To the stirred solution, add 7.6 g (0.11 mol) of hydroxylamine hydrochloride.

  • Reaction Monitoring: Stir the mixture at room temperature for 15-30 minutes. A white solid will precipitate. Monitor the reaction completion by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting aldehyde should be consumed.

  • Isolation: Collect the white solid by vacuum filtration and wash with a small amount of cold methanol.

  • Drying: Dry the product under vacuum to a constant weight.

ParameterValue
Starting Material 4-Pyridinecarbaldehyde
Reagent Hydroxylamine Hydrochloride
Solvent Methanol
Temperature Room Temperature
Typical Yield 90-95%
Product Pyridine-4-carbaldehyde Oxime

Table 1: Summary of reaction parameters for the synthesis of Pyridine-4-carbaldehyde Oxime.

Part 2: Synthesis of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine via 1,3-Dipolar Cycloaddition

This step involves the critical C-C and C-O bond formations to construct the isoxazole ring. The nitrile oxide is generated in situ from the oxime using N-chlorosuccinimide (NCS) and subsequently undergoes cycloaddition with propargyl chloride.

Protocol 2: Gram-Scale Synthesis of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 12.2 g (0.10 mol) of pyridine-4-carbaldehyde oxime in 200 mL of N,N-dimethylformamide (DMF).

  • Addition of Dipolarophile: Add 9.0 g (0.12 mol) of propargyl chloride to the solution.

  • Initiation of Nitrile Oxide Formation: In a separate beaker, prepare a solution of 14.7 g (0.11 mol) of N-chlorosuccinimide (NCS) in 50 mL of DMF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 35 °C. An ice bath may be required to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by TLC (3:7 ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

ParameterValue
Starting Material Pyridine-4-carbaldehyde Oxime
Reagents N-Chlorosuccinimide, Propargyl Chloride
Solvent N,N-Dimethylformamide (DMF)
Temperature < 35 °C (addition), then Room Temperature
Typical Yield 60-70%
Product 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Table 2: Summary of reaction parameters for the 1,3-dipolar cycloaddition.

Scale-Up Considerations and Process Optimization

Transitioning from laboratory-scale synthesis to pilot or industrial production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Heat Management

The in situ generation of the nitrile oxide and the subsequent cycloaddition can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts.

  • Recommendation: Utilize a jacketed reactor with a reliable cooling system. The rate of addition of the NCS solution should be carefully controlled to maintain the desired internal temperature.

Solvent Selection and Recovery

While DMF is an effective solvent for this reaction, its high boiling point can make removal challenging on a large scale.

  • Alternative Solvents: Consider exploring alternative solvents with lower boiling points, such as ethyl acetate or acetonitrile, although solubility and reaction kinetics may need to be re-optimized.

  • Solvent Recovery: Implement a solvent recovery system to reduce waste and improve the economic viability of the process.

Purification

Chromatographic purification is not always practical for large-scale production.

  • Crystallization: Investigate the possibility of purifying the final product by crystallization or recrystallization from a suitable solvent system. This is often a more scalable and cost-effective method.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation could be an alternative purification method.

Continuous Flow Chemistry

For large-scale and continuous production, transitioning to a flow chemistry setup can offer significant advantages.[2]

  • Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with exothermic reactions and the handling of hazardous intermediates.

  • Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better product consistency and higher yields.[2]

  • Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer duration.

Flow_Chemistry_Workflow Reagent1 Pyridine-4-carbaldehyde Oxime & Propargyl Chloride in DMF Pump1 Pump A Reagent1->Pump1 Reagent2 NCS in DMF Pump2 Pump B Reagent2->Pump2 Mixer T-Mixer Pump1->Mixer Pump2->Mixer Reactor Heated/Cooled Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Conceptual workflow for continuous production using flow chemistry.

Safety and Hazard Analysis

The synthesis of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine involves several hazardous materials and potentially exothermic reactions. A thorough risk assessment and adherence to strict safety protocols are mandatory.

  • N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and an irritant. Avoid contact with skin and eyes, and prevent inhalation of dust. It should be handled in a well-ventilated fume hood.[3][4]

  • Propargyl Chloride: This is a flammable and toxic liquid. It should be handled with care in a fume hood.

  • Chloromethylation Byproducts: While this synthesis does not follow a classical chloromethylation pathway, the presence of a chlorine source and organic molecules warrants caution. Classical chloromethylation reactions are known to produce the highly carcinogenic byproduct bis(chloromethyl) ether.[5] Although unlikely in this specific reaction, it is prudent to handle all waste streams as potentially hazardous.

  • Exothermic Reaction: As previously mentioned, the reaction can be exothermic. Strict temperature control is essential to prevent a runaway reaction.

Personal Protective Equipment (PPE): At all stages of the synthesis, appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

Analytical Quality Control

To ensure the identity and purity of the final product, a comprehensive analytical characterization is necessary.

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A standardized HPLC method should be developed for routine quality control.[6]

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the synthesis and scale-up of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine. By understanding the underlying chemical principles, carefully managing reaction parameters, and adhering to strict safety protocols, researchers and production chemists can confidently and efficiently produce this valuable chemical intermediate. The potential for transitioning to a continuous flow process offers a pathway to even safer, more controlled, and scalable manufacturing in the future.

References

  • PrepChem. (n.d.). Synthesis of 4-pyridine carboxaldehyde oxime, hydrochloride. Retrieved from [Link]

  • Taylor & Francis Online. (2025, September 22). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). The origin of regio- and stereoselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, a DFT study. Retrieved from [Link]

  • ScienceDirect. (2020, October 29). Highly regioselective 1,3-dipolar cycloaddition of 3'-O-propargyl guanosine with nitrile oxide: An efficient method for the synthesis of guanosine containing isoxazole moiety. Retrieved from [Link]

  • MDPI. (2015, February 24). Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME. Retrieved from [Link]

  • ResearchGate. (2022, December 14). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Retrieved from [Link]

  • PubMed. (2015, February 24). Synthesis and disinfection effect of the pyridine-4-aldoxime based salts. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, July 5). Blanc reaction. Retrieved from [Link]

  • ResearchGate. (2012, April 19). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Retrieved from [Link]

  • Scilit. (2025, May 31). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Synthesis of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of [3+2] Cycloaddition for 3,5-Disubstituted Isoxazoles Target Molecule: 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine Primary Reaction: 1,3-Dipolar Cycloaddition of Isonicotinonitrile Oxide with Propargyl Chloride

Executive Summary & Reaction Logic

This guide addresses yield optimization for the synthesis of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine . The industry-standard route involves the Huisgen [3+2] cycloaddition between in situ generated isonicotinonitrile oxide and propargyl chloride.

While this reaction is theoretically straightforward, researchers often encounter yields below 40% due to three competitive failure modes:

  • Nitrile Oxide Dimerization: Formation of furoxan byproducts.

  • Pyridine Interference: The basic pyridine nitrogen interferes with hydroximoyl chloride formation.

  • Hydrolysis: Instability of the chloromethyl group during aqueous workup.

The Reaction Pathway (Visualized)[1][2][3][4][5]

The following diagram outlines the mechanistic pathway and critical control points (CCPs) where yield is lost.

ReactionPathway Oxime Isonicotinaldehyde Oxime HydroxCl Hydroximoyl Chloride (Intermediate A) Oxime->HydroxCl Chlorination (CCP 1) NCS Reagent: NCS / DMF NCS->HydroxCl NitOxide Isonicotinonitrile Oxide (Transient Species) HydroxCl->NitOxide Dehydrohalogenation Base Reagent: Et3N (Slow Add) Base->NitOxide Product Target: 4-[5-(Chloromethyl) -1,2-oxazol-3-yl]pyridine NitOxide->Product [3+2] Cycloaddition (CCP 2) Furoxan Side Product: Furoxan Dimer (Yield Killer) NitOxide->Furoxan Dimerization (High Conc.) PropCl Reagent: Propargyl Chloride (Excess) PropCl->Product

Figure 1: Mechanistic pathway for the synthesis of the target isoxazole. CCP 1 involves managing the pyridine nitrogen; CCP 2 involves controlling the concentration of the nitrile oxide to prevent dimerization.

Optimized Protocol (The "Inverse Addition" Method)

To maximize yield (>75%), you must abandon the standard "dump and stir" method. The following protocol utilizes Inverse Addition to keep the concentration of the transient nitrile oxide low relative to the dipolarophile (propargyl chloride).

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Isonicotinaldehyde Oxime Precursor1.0Dry thoroughly before use.
N-Chlorosuccinimide (NCS) Chlorinating Agent1.1Freshly recrystallized NCS is preferred.
Propargyl Chloride Dipolarophile1.5 - 2.0Excess is crucial to outcompete dimerization.
Triethylamine (Et3N) Base1.2Must be dry.
DMF (Dimethylformamide) Solvent-Anhydrous.[1] Polar aprotic promotes the reaction.
Step-by-Step Procedure
  • Activation (Hydroximoyl Chloride Formation):

    • Dissolve Isonicotinaldehyde oxime (1.0 eq) in anhydrous DMF (5 mL/mmol).

    • Add NCS (1.1 eq) portion-wise at room temperature.

    • Critical Step: Stir at 40°C for 1 hour. Monitor by TLC. The pyridine ring may retard chlorination; if conversion is slow, add a catalytic amount of HCl (gas or dioxane solution) to initiate the radical mechanism.

  • The Cycloaddition (Inverse Addition):

    • Cool the mixture to 0°C.

    • Add Propargyl Chloride (1.5–2.0 eq) directly to the reaction vessel containing the hydroximoyl chloride.

    • Dissolve Et3N (1.2 eq) in a small volume of DMF.

    • Add the Et3N solution dropwise over 2–4 hours using a syringe pump or addition funnel.

    • Why? This ensures the nitrile oxide is generated slowly and immediately trapped by the excess propargyl chloride, preventing it from finding another nitrile oxide molecule to dimerize with.

  • Workup (pH Control):

    • Pour the reaction mixture into ice water.

    • Crucial: Adjust pH to ~7–8 using saturated NaHCO3. (Do not use strong base like NaOH, which hydrolyzes the chloromethyl group).

    • Extract with Ethyl Acetate (3x). The pyridine moiety makes the product slightly polar; ensure thorough extraction.

    • Wash organics with water (to remove DMF) and brine. Dry over Na2SO4.

Troubleshooting Guide

Issue 1: Low Yield with Large Amounts of Precipitate

Diagnosis: Furoxan formation (Dimerization). Cause: The base was added too quickly, or the propargyl chloride equivalents were too low. Solution:

  • Increase Propargyl Chloride to 2.5 eq.

  • Dilute the reaction mixture further (go from 0.2 M to 0.1 M).

  • Extend the addition time of Et3N to 6 hours.

Issue 2: Incomplete Conversion of Oxime

Diagnosis: Pyridine interference. Cause: The basic pyridine nitrogen can complex with the chlorinating agent or buffer the solution, preventing the formation of the hydroximoyl chloride intermediate. Solution:

  • Protonation Strategy: Pre-treat the oxime with 1.0 eq of HCl in Dioxane before adding NCS. This protonates the pyridine nitrogen, rendering it electron-deficient and preventing interference, while also catalyzing the NCS chlorination. Note: You will need an extra equivalent of base in the next step to neutralize this.

Issue 3: Product Degradation During Purification

Diagnosis: Hydrolysis of the chloromethyl group. Cause: Exposure to basic silica gel or aqueous base during workup. Solution:

  • Workup: Keep aqueous washes neutral (pH 7).

  • Chromatography: Use neutral silica gel. If the pyridine tail causes streaking, use 1% Et3N in the eluent, but flush the column quickly. Avoid storing the product in methanol/water mixtures.

Decision Tree for Optimization

Troubleshooting Start Problem Encountered CheckTLC Check TLC of Reaction Mixture Start->CheckTLC SM_Left Starting Material (Oxime) Visible? CheckTLC->SM_Left Yes NewSpot New Spot (Furoxan) observed? CheckTLC->NewSpot No SM, but Low Yield Decomp Product decomposes on column? CheckTLC->Decomp Crude looks good AddHCl Action: Add cat. HCl or increase Temp to 50°C SM_Left->AddHCl Chlorination Stalled SlowAdd Action: Slower Base Addition Increase Alkyne Equiv. NewSpot->SlowAdd Dimerization NeutralSilica Action: Use Neutral Silica or Crystallize (EtOH) Decomp->NeutralSilica

Figure 2: Troubleshooting logic flow for diagnosing yield issues in isoxazole synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use "Click Chemistry" (CuAAC) for this reaction? A: No. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is specific to azides and alkynes to form triazoles. You are synthesizing an isoxazole from a nitrile oxide.[2][3][4] Copper catalysts are generally not required and do not improve regioselectivity for nitrile oxides.

Q: Why is the chloromethyl group unstable? A: The chloromethyl group on a heteroaromatic ring is benzylic-like. It is highly susceptible to nucleophilic attack (SN2) by water (forming the alcohol) or amines. Avoid heating the product in nucleophilic solvents (water, alcohols) under basic conditions.

Q: Can I use bleach (NaOCl) instead of NCS? A: While NaOCl can generate nitrile oxides directly from oximes, it is a biphasic aqueous reaction. Given the solubility of the pyridine-oxime and the hydrolysis sensitivity of the chloromethyl product, anhydrous NCS/DMF is far superior for this specific substrate.

Q: What is the expected Regioselectivity? A: The reaction of a nitrile oxide with a terminal alkyne (propargyl chloride) strongly favors the 3,5-disubstituted isoxazole (your target) over the 3,4-isomer (typically >90:10 ratio). The steric bulk of the chloromethyl group and the electronic properties of the alkyne drive this selectivity.

References

  • Himo, F., et al. (2005). "Mechanisms of Nitrile Oxide Cycloadditions." Journal of the American Chemical Society. Explains the regioselectivity and dimerization kinetics.

  • Liu, K.C., et al. (1977). "Synthesis of 3,5-disubstituted isoxazoles." Journal of Organic Chemistry. Foundational text on NCS/Et3N method.[5][6]

  • Chalyk, B., et al. (2020). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry. Describes the specific handling of halogenated isoxazoles and scale-up protocols relevant to chloromethyl derivatives.

  • Enamine Ltd. (2025). "Building Blocks: Isoxazoles." Technical notes on the stability of chloromethyl-isoxazoles.

Sources

Technical Support Center: Optimizing Reaction Yields for Chloromethyl Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently utilize chloromethyl isoxazoles (e.g., 5-(chloromethyl)-3-methylisoxazole or 3-(chloromethyl)-5-methylisoxazole) as versatile building blocks in medicinal chemistry[1]. However, a pervasive challenge in working with these scaffolds is the unintended hydrolysis of the chloromethyl group into a hydroxymethyl group.

This guide provides mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to help you prevent degradation and maximize your alkylation yields.

Mechanistic Insight: The Causality of Hydrolysis

To prevent hydrolysis, we must first understand why it occurs. The isoxazole core is an electron-withdrawing heteroaromatic ring. When a chloromethyl group is attached to the C3 or C5 position, it behaves chemically similarly to a benzylic or allylic chloride[2].

This pseudo-benzylic nature makes the carbon-chlorine bond highly susceptible to both


 (via a resonance-stabilized carbocation intermediate) and 

nucleophilic attack. Consequently, if water is present—especially under basic conditions—hydroxide ions or water molecules will rapidly outcompete your target nucleophile (such as an amine or phenol), leading to the undesired hydroxymethyl isoxazole byproduct.

ReactionPathways Start Chloromethyl Isoxazole Path1 Aqueous Base / Moisture (e.g., NaOH, H2O) Start->Path1 Path2 Anhydrous Aprotic Solvent + Non-nucleophilic Base Start->Path2 Hydrolysis Hydroxymethyl Isoxazole (Undesired Hydrolysis) Path1->Hydrolysis Product Target Alkylated Isoxazole (Desired SN2) Path2->Product

Divergent reactivity pathways of chloromethyl isoxazoles under aqueous versus anhydrous conditions.

Troubleshooting Guide & FAQs

Q1: My chloromethyl isoxazole starting material is degrading during storage. How can I stabilize it? A: Chloromethyl isoxazoles are prone to autohydrolysis driven by atmospheric moisture. Solution: Store the compound at -20°C under an inert atmosphere (Argon or Nitrogen). For long-term storage of liquid derivatives, introducing activated 4Å molecular sieves directly into the storage vial will scavenge trace water and prevent degradation.

Q2: I am attempting an N-alkylation, but my LC-MS shows a massive peak for the hydroxymethyl byproduct. What went wrong? A: You are likely using an aqueous base (e.g., aq.


 or 

) or a wet solvent. Because water is a smaller, highly mobile nucleophile, it will preferentially attack the reactive chloromethyl carbon. Solution: Transition to strictly anhydrous conditions. Use non-nucleophilic bases like

-Diisopropylethylamine (DIPEA) or heterogeneous inorganic bases like anhydrous

in aprotic solvents (DMF or Acetonitrile)[3].

Q3: Can I recover my material if it has already hydrolyzed to the hydroxymethyl isoxazole? A: Yes. The hydroxymethyl derivative can be efficiently re-chlorinated using thionyl chloride (


)[4]. This reaction converts the hydroxyl group into a chlorosulfite ester leaving group, which undergoes an intramolecular 

displacement by chloride to regenerate your starting material.

Troubleshooting A Chloromethyl Isoxazole Degradation Detected B Is it during storage? A->B C Is it during reaction? A->C D Store at -20°C under Argon Use molecular sieves B->D Yes E Using aqueous bases (e.g., NaOH, KOH)? C->E Yes F Switch to anhydrous Cs2CO3 in DMF/MeCN E->F Yes G Is the nucleophile too weak? E->G No H Add catalytic KI or NaI (Finkelstein reaction) G->H Yes

Troubleshooting workflow for preventing chloromethyl isoxazole hydrolysis.

Quantitative Data: Impact of Reaction Conditions

The choice of base and solvent drastically alters the trajectory of the reaction. The table below summarizes expected yields based on standard


 substitution profiles for chloromethyl isoxazoles.
Base / Solvent SystemMoisture ContentPrimary Reaction PathwayExpected Target Yield

(aq) / THF
HighHydrolysis< 10%

/ Wet DMF
ModerateMixed (Hydrolysis +

)
30% - 50%

/ Anhydrous MeCN
Trace (<50 ppm)

Alkylation
75% - 85%

/ Anhydrous DMF
Trace (<50 ppm)

Alkylation
> 85%
DIPEA / Anhydrous MeCNTrace (<50 ppm)

Alkylation
> 90%

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning built-in analytical checks will confirm success or failure before you proceed to the next synthetic step.

Protocol 1: Anhydrous Alkylation Workflow

Causality: By utilizing anhydrous


, we provide a strong, non-nucleophilic surface to deprotonate the target amine/phenol without introducing hydroxide ions that cause hydrolysis[3].
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge thoroughly with Argon.

  • Nucleophile Activation: Dissolve the nucleophile (1.0 eq) in anhydrous DMF (stored over 4Å molecular sieves). Add anhydrous

    
     (1.5 eq) and stir for 15 minutes at room temperature to pre-form the nucleophilic anion.
    
  • Addition: Dissolve the chloromethyl isoxazole (1.1 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized heating.

  • Self-Validation (TLC): After 2 hours, run a TLC (Hexane:EtOAc).

    • Success: The high-

      
       chloromethyl isoxazole spot disappears, replaced by the product spot.
      
    • Failure (Hydrolysis): A highly polar, low-

      
       spot appears (hydroxymethyl isoxazole). If this occurs, check your solvent's water content via Karl Fischer titration.
      
  • Workup: Only after complete consumption of the starting material, quench the reaction by pouring it into ice-cold water to precipitate the alkylated product, followed by standard filtration or extraction.

Protocol 2: Re-chlorination of Hydrolyzed Isoxazole

Causality: Thionyl chloride (


) reacts with the hydroxyl group to form a chlorosulfite ester. This highly reactive intermediate undergoes spontaneous nucleophilic substitution by the liberated chloride ion, expelling 

gas and driving the reaction forward[4].
  • Dissolution: Dissolve the crude, dried hydroxymethyl isoxazole in anhydrous dichloromethane (DCM).

  • Cooling: Submerge the reaction flask in an ice bath (0 °C) and maintain an Argon atmosphere.

  • Reagent Addition: Add

    
     (1.5 eq) dropwise. Pro-tip: Add 1 drop of anhydrous DMF to act as a catalyst (forming the highly reactive Vilsmeier-Haack intermediate).
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 3 hours.

  • Self-Validation (LC-MS Quench): Remove a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via LC-MS.

    • Incomplete Reaction: You will observe the mass of the methyl ether derivative (formed from unreacted intermediate).

    • Complete Reaction: You will strictly observe the mass of the intact chloromethyl isoxazole.

  • Isolation: Concentrate the mixture under reduced pressure to safely remove the DCM and excess

    
    .
    

References

  • Velikorodov, A. V., et al. "Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene." ResearchGate. URL:[Link]

  • Mirzaei, Y. R., et al. "Synthesis of Novel 2-Alkyl-5-{4-[(3-alkylisoxazol-5-yl)methoxy]phenyl}-2H-tetrazoles." Acta Chimica Slovenica, 2008. ResearchGate. URL:[Link]

  • US Patent 5298507A. "Heterocyclic compounds." Google Patents.

Sources

Technical Support Center: Purification Strategies for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the purification of this important chemical intermediate. The inherent reactivity of the chloromethyl group and the basicity of the pyridine ring present unique challenges that this guide will help you navigate.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental issues in a question-and-answer format to directly resolve challenges you may encounter.

Q1: My final product shows persistent peak tailing during reverse-phase HPLC analysis. What is the cause and how can I resolve this?

A1: Peak tailing for basic compounds like 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine in reverse-phase chromatography is most commonly caused by secondary interactions between the basic pyridine nitrogen and acidic residual silanol groups on the silica-based stationary phase.[1] These interactions lead to poor peak shape and can compromise accurate quantification.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to between 2.5 and 3.0 is highly effective. At this pH, the residual silanol groups are protonated (Si-OH), minimizing their ability to interact with the protonated pyridine molecules through ion exchange.[1] A common approach is to add 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases.

  • Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can also mitigate peak tailing.[1] TEA acts as a sacrificial base, preferentially interacting with the active silanol sites and masking them from the analyte. A concentration of 0.1% (v/v) TEA is typically sufficient.[1]

  • Column Selection: Employing a column with end-capping or a modern hybrid-silica base can significantly reduce the number of accessible silanol groups, leading to improved peak symmetry for basic compounds.

Q2: I'm observing what appears to be product degradation during my purification by column chromatography on silica gel. What could be happening?

A2: The 5-(chloromethyl)isoxazole moiety is susceptible to degradation, particularly in the presence of nucleophiles or on prolonged exposure to acidic or basic media. Silica gel itself is weakly acidic and can promote the degradation of sensitive compounds. The chloromethyl group is an excellent leaving group, making the compound reactive towards nucleophilic substitution.[2][3]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before use, neutralize the acidic sites on the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.5-1% in the eluent). The silica should then be packed as a slurry in the initial eluent.

  • Solvent Choice: Ensure your elution solvents are free of nucleophilic impurities (e.g., water, methanol). Use of anhydrous solvents is recommended.

  • Expedite the Chromatography: Do not let the compound sit on the column for extended periods. Prepare your fractions and elute the compound as quickly as possible. Flash chromatography is generally preferred over gravity chromatography for this reason.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like diol or amino-propylated silica.

Q3: My recrystallization attempt resulted in a low yield or an oil instead of crystals. What factors should I consider?

A3: Successful recrystallization depends on the careful selection of a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[4] Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

Key Considerations for Recrystallization:

  • Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile). A good single solvent will dissolve the compound when hot but not when cold.

  • Solvent Systems: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals or an oil. Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath.[4]

  • Seeding: If crystallization does not initiate, adding a seed crystal of the pure compound can induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended chromatographic methods for purifying 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine?

A1: The choice of chromatographic method will depend on the scale of the purification and the nature of the impurities.

MethodStationary PhaseTypical Mobile PhaseKey Considerations
Flash Column Chromatography Silica Gel (can be deactivated with triethylamine)Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientsBest for larger scale purification (grams). Monitor for potential on-column degradation.
Preparative HPLC C18 Reverse-PhaseWater/Acetonitrile with 0.1% Formic Acid or TFAProvides high resolution for removing closely related impurities. The acidic mobile phase helps to ensure good peak shape for the pyridine moiety.[5][6]
Gas Chromatography (GC) Rxi-5Sil MS or Stabilwax-DBHelium carrier gasSuitable for analytical purity assessment, especially for volatile impurities.[7][8] Not typically used for preparative scale for this compound.
Q2: What are the primary impurities I should expect from the synthesis of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine?

A2: The impurities will largely depend on the synthetic route. Common synthetic strategies involve the cycloaddition of a nitrile oxide with a propargyl derivative or the reaction of an aldoxime with a dichloropropene.[9] Potential impurities could include:

  • Unreacted starting materials.

  • Regioisomers from the cycloaddition reaction.[10]

  • Byproducts from the chlorination step.

  • Hydrolysis product: 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]pyridine.

  • Dimerization or polymerization products.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[6]

  • HPLC-UV: The primary method for quantitative purity analysis. Using a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) and UV detection is a robust approach.[6] Purity is often calculated by the area percent method.[6]

  • LC-MS: Combines the separation of HPLC with the high sensitivity and specificity of mass spectrometry.[6] This is invaluable for identifying trace-level or unknown impurities by their mass-to-charge ratio.

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard.[6]

  • GC-MS: Useful for detecting volatile impurities.[7][8]

Q4: What are the recommended storage conditions for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine?

A4: Due to the reactive nature of the chloromethyl group, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to minimize degradation. It should be protected from moisture, as hydrolysis of the chloromethyl group can occur.

III. Experimental Protocols

Protocol 1: Deactivated Silica Gel Flash Chromatography

This protocol is designed to minimize degradation of the title compound on silica gel.

  • Preparation of Deactivated Silica:

    • In a fume hood, prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).

    • Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

    • Stir gently for 15-20 minutes.

  • Column Packing:

    • Carefully pack the column with the deactivated silica slurry.

    • Wash the packed column with at least 3-5 column volumes of the initial eluent (containing 0.5% triethylamine) to ensure it is fully equilibrated.

  • Sample Loading:

    • Dissolve the crude 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the packed column.

  • Elution:

    • Begin elution with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

    • Collect fractions and monitor by TLC or HPLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this step.

Protocol 2: Reverse-Phase HPLC Purity Assessment

This protocol provides a standard method for determining the purity of the final product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Gradient: Start at an appropriate low %B (e.g., 10-20% B), ramp to 95% B over 15-20 minutes, hold for 5 minutes, then return to the initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm, to be determined empirically).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water) at a concentration of approximately 0.1-0.5 mg/mL.

  • Analysis: Inject a blank (solvent) followed by the sample. Integrate all peaks and calculate the purity using the area percent method.[6]

IV. Visualization of Purification Workflow

Decision Tree for Purification Strategy

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine.

Purification_Strategy start Crude Product check_impurities Initial Purity Assessment (TLC, LC-MS, ¹H NMR) start->check_impurities is_solid Is the crude product a solid? check_impurities->is_solid major_impurities Are major impurities significantly different in polarity? flash_chrom Flash Column Chromatography (Deactivated Silica) major_impurities->flash_chrom Yes prep_hplc Preparative HPLC major_impurities->prep_hplc No / Close Polarity is_solid->major_impurities No / Oiled Out recrystallization Attempt Recrystallization is_solid->recrystallization Yes recrystallization->major_impurities Unsuccessful final_purity Final Purity Check (HPLC, LC-MS, NMR) recrystallization->final_purity Successful flash_chrom->final_purity prep_hplc->final_purity pure_product Pure Product final_purity->pure_product

Caption: Decision workflow for selecting a purification method.

V. References

  • Benchchem. Technical Support Center: Chromatography of Pyridine Compounds. Available from:

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from:

  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available from: [Link]

  • OSHA. Pyridine. Available from: [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Available from: [Link]

  • Benchchem. A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene. Available from:

  • SpringerLink. Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Available from: [Link]

  • University of Colorado Boulder. Recrystallization. Available from: [Link]

  • Benchchem. Derivatization of the Chloromethyl Group on the Pyridine Ring. Available from:

Sources

Troubleshooting cyclization failures in isoxazole-pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of isoxazole-pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals to provide clear, actionable guidance on the common challenges encountered during these critical heterocyclic syntheses. The isoxazole-pyridine motif is a cornerstone in modern drug discovery, and mastering its synthesis is paramount. This resource consolidates field-proven insights and foundational chemical principles to help you navigate experimental complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common failures and questions that arise during the synthesis of isoxazole-pyridine compounds, which often involves a multi-step process such as the Bohlmann-Rahtz pyridine synthesis or similar cyclocondensations.

Q1: My cyclization reaction shows no product, or the yield is extremely low. What are the primary causes and how can I troubleshoot this?

Low or no yield is the most frequent challenge and can stem from issues with starting materials, reaction conditions, or intermediate stability.[1][2] A systematic approach is essential.

Initial Diagnostic Workflow

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// Define edges Start -> Check_SM; Check_SM -> SM_OK [label="Purity/Activity Confirmed"]; Check_SM -> Resolve [label="Impurity/Degradation Found"]; SM_OK -> Check_Conditions; Check_Conditions -> Conditions_OK [label="Parameters Optimized"]; Check_Conditions -> Resolve [label="Suboptimal Condition Found"]; Conditions_OK -> Check_Intermediates; Check_Intermediates -> Intermediate_ID [label="Intermediate Accumulates"]; Check_Intermediates -> Resolve [label="No Intermediates, Re-evaluate Mechanism"]; Intermediate_ID -> Resolve [label="Push to Product"]; } dot Caption: A flowchart for troubleshooting low yields.

Potential Causes & Solutions

Symptom / Observation Potential Cause Recommended Action & Explanation
No consumption of starting materials 1. Reagent Instability: Hydroxylamine, a key reagent for the isoxazole ring, is notoriously unstable as a free base and can decompose.[3][4] Its salt form (e.g., hydrochloride) is more stable but must be fresh.[5]Action: Use freshly opened hydroxylamine hydrochloride. If the reagent is old, consider purchasing a new bottle. The free base, if required, should be generated in situ right before use.[4]
2. Insufficient Activation Energy: The reaction temperature may be too low for the cyclization to occur, a common issue in Bohlmann-Rahtz type syntheses which often require heat for the final cyclodehydration.[6][7]Action: Incrementally increase the reaction temperature in small-scale trials while monitoring by TLC or LC-MS. For acid-sensitive substrates, consider using a catalyst like Amberlyst-15, Yb(OTf)₃, or ZnBr₂ to lower the required temperature.[7][8][9]
3. Incorrect Solvent or Base: The choice of solvent and base is critical and highly substrate-dependent.[2] A solvent that doesn't fully dissolve reactants or an inappropriate base can halt the reaction.Action: Screen different solvents (e.g., EtOH, Toluene, CH₃CN, DMF) and bases (e.g., Na₂CO₃, Et₃N, Pyridine). For isoxazole formation via 1,3-dipolar cycloaddition, acetonitrile can be superior to other polar aprotic solvents.[2] For some condensations, aqueous conditions can surprisingly accelerate the reaction.[10][11]
Starting materials consumed, but no desired product forms 1. Decomposition of Product/Intermediate: The target heterocycle or a key intermediate may be unstable under the reaction conditions (e.g., strong acid/base, high heat).[1][6] The isoxazole N-O bond can be labile.[1]Action: Run the reaction at a lower temperature for a longer time. If high heat is required for cyclization, ensure the workup is performed promptly after completion. Check product stability by spotting a pure sample on a TLC plate with the reaction solvent and letting it sit.
2. Formation of an Unobserved, Soluble Byproduct: A side reaction may be consuming the intermediates, leading to byproducts that are not easily visible on TLC (e.g., highly polar or volatile).Action: Analyze the crude reaction mixture by LC-MS and ¹H NMR to identify any major species. This can provide mechanistic clues to the undesired pathway.
Reaction stalls at an intermediate 1. Inefficient Cyclization/Dehydration: The initial condensation may occur, but the subsequent ring-closing or aromatization step is kinetically hindered. This is common in syntheses like the Bohlmann-Rahtz, where an aminodiene intermediate is formed first.[7][9]Action: If an intermediate is isolated, resubject it to the reaction conditions, perhaps with a stronger acid catalyst (e.g., p-TSA) or higher temperatures to force the cyclodehydration step.[8] Ensure the reaction is truly anhydrous if water is a byproduct.
Q2: My reaction is messy, producing multiple side products. How can I improve selectivity?

The formation of side products points to competing reaction pathways. Identifying these impurities is the first step to suppressing them.

dot graph "Competing_Pathways" { layout="dot"; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

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// Define edges SM -> Desired_Intermediate [label="Desired Pathway\n(Controlled Conditions)", color="#34A853", fontcolor="#34A853"]; Desired_Intermediate -> Desired_Product [label="Cyclization", color="#34A853", fontcolor="#34A853"]; SM -> Side_Product_1 [label="Side Pathway 1\n(e.g., Excess Base)", color="#EA4335", fontcolor="#EA4335"]; Desired_Intermediate -> Side_Product_2 [label="Side Pathway 2\n(e.g., High Temp)", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Desired vs. competing reaction pathways.

Common Side Products and Mitigation Strategies

  • Michael Addition Reversal: In reactions involving conjugate addition (like the first step of a Bohlmann-Rahtz synthesis), a retro-Michael reaction can occur, especially at high temperatures, reducing overall conversion.

    • Solution: Use milder reaction conditions. The use of a Lewis acid catalyst like Yb(OTf)₃ can promote the forward reaction at lower temperatures.[7]

  • Dimerization/Polymerization: α,β-Unsaturated carbonyl compounds or other reactive starting materials can self-condense, especially under strongly basic or acidic conditions.

    • Solution: Control the stoichiometry carefully. Try adding one reagent slowly to a solution of the other to maintain a low concentration of the reactive species. Re-evaluate the strength of the base or acid used.

  • Formation of Regioisomers: In 1,3-dipolar cycloadditions for isoxazole synthesis, the formation of both 3,4- and 3,5-disubstituted isomers is a common challenge, influenced by steric and electronic factors.[2]

    • Solution: The choice of catalyst is crucial for controlling regioselectivity. Copper(I) catalysts are widely used to reliably produce 3,5-disubstituted isoxazoles from terminal alkynes.[12] Lowering the reaction temperature can also enhance selectivity.[12]

Q3: I've successfully synthesized my compound, but I'm struggling with purification. What are the best practices?

Purification of nitrogen-containing heterocycles can be challenging due to their polarity and potential for interaction with silica gel.[13]

Troubleshooting Purification

Problem Potential Cause Solution
Poor separation on silica gel column Inappropriate solvent system: Compound and impurities have similar Rf values.Optimize TLC: Systematically screen different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH). If compounds are basic, add a modifier like 0.1-1% triethylamine or NH₄OH to the mobile phase to reduce tailing.[13]
Compound streaks or remains at baseline Compound is too polar: The compound has very strong interactions with the acidic silica gel.Switch Stationary Phase: Use neutral or basic alumina. Alternatively, employ reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient.[13] For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option.[14][15]
Product decomposes on the column Silica gel is acidic: The acidic nature of standard silica gel can degrade sensitive compounds.Test Stability: Spot the crude mixture on a TLC plate and let it sit for an hour before developing to see if degradation occurs.[13] Solution: Use a deactivated stationary phase (e.g., neutral alumina) or buffer the mobile phase with a small amount of base.
Compound "oils out" during crystallization Solution is supersaturated or contains impurities: The compound fails to form a crystal lattice.Modify Procedure: Add more hot solvent to dissolve the oil, then cool very slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. If impurities are suspected, attempt a preliminary purification via column chromatography first.[13]
Formation of a persistent emulsion during workup Surfactant-like impurities or high polarity: The aqueous and organic layers fail to separate cleanly.Break the Emulsion: Add a saturated NaCl solution (brine) to increase the polarity of the aqueous phase.[13] Alternatively, filter the entire mixture through a pad of Celite. Avoid vigorous shaking; gently invert the separatory funnel instead.[13]

Detailed Protocols

Protocol 1: General Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol is a generalized method based on common literature procedures.[2][12] Researchers must adapt it based on substrate-specific optimizations.

Materials:

  • Terminal alkyne (1.0 mmol, 1.0 equiv)

  • Nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride, 1.2 mmol, 1.2 equiv)

  • Base (e.g., NaHCO₃ or Et₃N, 1.5 mmol, 1.5 equiv)

  • Solvent (e.g., Ethyl Acetate, Toluene, or Acetonitrile, 5 mL)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkyne (1.0 mmol) and the chosen solvent (5 mL).

  • Add the base (1.5 mmol) to the solution.

  • In a separate flask, dissolve the nitrile oxide precursor (1.2 mmol) in a minimal amount of the same solvent.

  • Add the nitrile oxide precursor solution dropwise to the stirred alkyne/base mixture at room temperature over 10-15 minutes.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) while monitoring progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis

This protocol utilizes an acid catalyst to lower the high temperatures typically required for the cyclodehydration step.[8][9]

Materials:

  • Enamine (1.0 mmol, 1.0 equiv)

  • Ethynylketone (1.1 mmol, 1.1 equiv)

  • Acid Catalyst (e.g., Amberlyst-15 resin, 20 mol%)

  • Solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a round-bottom flask, add the enamine (1.0 mmol), ethynylketone (1.1 mmol), and toluene (5 mL).

  • Add the Amberlyst-15 resin (20 mol%) to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir. Monitor the consumption of starting materials by TLC (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of toluene or chloroform.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted pyridine.

References

  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. Technical Support Center: Optimization of Isoxazole Formation.
  • Rausch, D. A., Kroon, J. L., & Davis, R. A. (1964). U.S. Patent No. 3,145,082. Washington, DC: U.S. Patent and Trademark Office.
  • Benchchem. Technical Support Center: Isoxazole Synthesis Optimization.
  • Grokipedia. Hydroxylamine.
  • SYNTHETIKA. Hydroxylamine Hydrochloride For Organic Synthesis >98% - 100g.
  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
  • Benchchem. Pyridine Synthesis Optimization: A Technical Support Center.
  • Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research.
  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
  • ResearchGate. (2025). Acid-Base-Catalyzed Condensation Reaction in Water: Isoxazolines and Isoxazoles from Nitroacetates and Dipolarophiles.
  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.
  • Fringuelli, F., et al. (2012). Acid-base-catalysed condensation reaction in water: isoxazolines and isoxazoles from nitroacetates and dipolarophiles. PubMed.
  • Benchchem. Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.

Sources

Technical Guide: Optimizing Solvent Selection for Chloromethyl Isoxazole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Chloromethyl isoxazoles are versatile electrophilic building blocks in medicinal chemistry, widely used to introduce the isoxazole pharmacophore via nucleophilic substitution (


). However, the reactivity of the chloromethyl group is highly sensitive to the solvation environment.

The Central Challenge: The reaction efficiency is governed by a trade-off between nucleophile activation (favoring polar aprotic solvents) and substrate stability (isoxazole rings can be labile in strong bases). Furthermore, recent regulatory restrictions on traditional dipolar aprotic solvents (DMF, NMP, DMAC) necessitate a shift toward greener, high-performance alternatives.

This guide provides a logic-driven framework for solvent selection, troubleshooting common failure modes, and implementing sustainable process improvements.

Solvent Selection Strategy: The "Solvation-Reactivity" Matrix

The choice of solvent dictates the energy landscape of the


 transition state. Use the following comparison table to select the optimal medium for your specific transformation.
Table 1: Solvent Performance Matrix for Chloromethyl Isoxazole Substitution[12]
Solvent ClassExamplesReactivity ScoreGreen ScorePrimary UtilityTechnical Notes
Polar Aprotic (Classic) DMF, DMSO, NMPHigh LowDifficult substrates, low nucleophilicity amines.Warning: "Naked" nucleophile effect maximizes rate but risks side reactions. High BP makes workup difficult.
Polar Aprotic (Green) Cyrene™, NBP, Propylene CarbonateHigh High Sustainable replacement for DMF/NMP.Best Practice: Cyrene has high viscosity; mild heating (40°C) often required. NBP is excellent for SPPS-like workflows.
Polar Organic MeCN, EtOAc, AcetoneModerate ModerateStandard synthesis, easy workup.Standard: MeCN is the "go-to" for initial screening. EtOAc is safer but slower for ionic nucleophiles.
Protic MeOH, EtOH, WaterLow HighUltrasound-assisted reactions; solvolysis studies.Caution: Strong H-bonding solvates the nucleophile, significantly retarding

rates. Risk of solvolysis (ether formation).

Visualizing the Decision Process

Do not guess. Follow this logic flow to determine the correct solvent system for your reaction parameters.

SolventSelection Start START: Reaction Goal RxnType Reaction Type? Start->RxnType SN2 Nucleophilic Substitution (Amine/Thiol/Alkoxide) RxnType->SN2 Functionalization Cyclo Ring Formation (Cycloaddition) RxnType->Cyclo Synthesis of Core NucSol Is Nucleophile Water Soluble? SN2->NucSol GreenReq Strict Green/GMP Requirement? NucSol->GreenReq No (Organic soluble) Water Water (Ultrasound Assisted) Green Score: Excellent NucSol->Water Yes (e.g., Na+ salts) Cyrene Cyrene™ or NBP Green Score: High GreenReq->Cyrene Yes (REACH Compliant) MeCN Acetonitrile (MeCN) Green Score: Moderate GreenReq->MeCN No (Standard Lab Scale) DMF DMF/DMSO Green Score: Low MeCN->DMF If conversion < 50% after 24h

Figure 1: Decision tree for solvent selection based on reaction type, solubility, and regulatory constraints.

Technical Support: Troubleshooting & FAQs

Q1: My reaction conversion is stalled at ~60%. Adding more heat degrades the isoxazole ring. What is happening?

Diagnosis: This is a classic "Solvation Cage" effect. Mechanism: If you are using a protic solvent (Methanol/Ethanol) or a non-polar solvent (Toluene), the nucleophile is either heavily solvated (H-bonding) or aggregated (ion-pairing), reducing its effective kinetic energy. Solution:

  • Switch to a Dipolar Aprotic Solvent: Change to Acetonitrile (MeCN) or DMF . These solvents solvate the cation (e.g.,

    
    ) but leave the anion (nucleophile) "naked" and highly reactive.
    
  • Add a Phase Transfer Catalyst (PTC): If you must use a non-polar solvent, add 5 mol% TBAF or 18-Crown-6 . This shuttles the nucleophile into the organic phase and breaks ion pairs.

Q2: I observe a "Hydroxymethyl" impurity (M-Cl + 18 mass units - 35). Where is this coming from?

Diagnosis: Hydrolysis of the chloromethyl group. Causality: Chloromethyl isoxazoles are susceptible to solvolysis in the presence of water, especially under basic conditions. Using "wet" hygroscopic solvents like DMSO or DMF is the primary culprit. Corrective Action:

  • Dry Your Solvents: Ensure DMF/DMSO are dried over molecular sieves (3Å or 4Å) for at least 24 hours.

  • Switch Solvent System: Use Anhydrous EtOAc or MeCN . These are less hygroscopic than DMSO.

  • Protocol Check: Verify your base (e.g.,

    
    ) is anhydrous.
    
Q3: I need to replace DMF due to REACH regulations. What is the most direct drop-in replacement?

Recommendation: Cyrene™ (Dihydrolevoglucosenone) or N-Butylpyrrolidinone (NBP) . Technical Justification:

  • Cyrene: Has a similar dipole moment to DMF but is bio-derived (cellulose). Note: It is unstable with strong primary amines at high heat (Schiff base formation).

  • NBP: Excellent stability and solubility profile, mimicking NMP but without the reproductive toxicity profile.

  • Binary Mixtures: A mixture of DMSO/EtOAc (1:4) often replicates the polarity of DMF while allowing for easier aqueous workup.

Q4: During workup, I cannot remove the solvent (DMF/DMSO) without high heat, which oils out my product.

Diagnosis: High boiling point solvent retention. Workflow Optimization:

  • The "Flood" Method: Dilute the reaction mixture with 10 volumes of 5% LiCl (aq) . Extract with EtOAc.[1] The LiCl forces DMF/DMSO into the aqueous layer (salting in) while salting out the organic product.

  • The Green Alternative: Use Acetone or MeCN as the reaction solvent. These can be removed via rotary evaporation at low temperature (<40°C), preserving the thermal integrity of the isoxazole ring.

Validated Experimental Protocols

Protocol A: Standard Nucleophilic Substitution (High Throughput)

Best for: Initial screening, robust substrates.

  • Dissolution: Dissolve 3-chloromethyl-5-methylisoxazole (1.0 eq) in Anhydrous Acetonitrile (MeCN) [0.2 M concentration].

  • Base Addition: Add

    
      (1.5 eq, anhydrous, micronized).
    
  • Nucleophile: Add the amine/thiol (1.1 eq).

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

    • Why this works: MeCN balances polarity for reactivity with volatility for easy isolation.

Protocol B: Green/Sustainable Substitution (Scale-Up Ready)

Best for: Process chemistry, regulatory compliance.

  • Solvent System: Prepare a mixture of DMSO:EtOAc (20:80) .

  • Reagents: Charge chloromethyl isoxazole (1.0 eq) and Nucleophile (1.1 eq).

  • Catalyst: Add DIPEA (1.2 eq) instead of inorganic bases to maintain homogeneity.

  • Reaction: Stir at 50°C for 8 hours.

  • Workup: Wash directly with water (DMSO partitions into water; Product stays in EtOAc). Dry organic layer (

    
    ) and concentrate.
    
    • Green Benefit: Eliminates DMF; reduces energy consumption during distillation.

Mechanistic Visualization

Understanding the


 pathway helps predict solvent effects.

ReactionMechanism Reactants Reactants (Isoxazole-CH2-Cl + Nuc:) TS_Protic Transition State (Protic Solvent) Reactants->TS_Protic Solvent Cage Stabilizes Nuc: (Higher Activation Energy) TS_Aprotic Transition State (Polar Aprotic) Reactants->TS_Aprotic Naked Nuc: (Lower Activation Energy) Product Product (Isoxazole-CH2-Nuc) TS_Protic->Product Slow Rate TS_Aprotic->Product Fast Rate

Figure 2: Impact of solvent class on the activation energy of the substitution reaction.

References

  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Green Chemistry. Link

  • Byrne, F. P., et al. (2016).[2] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Chatel, G., & Draye, M. (2014). "Sonochemistry: A Green Technology for Isoxazole Synthesis."[3][4] Chemical Society Reviews. Link

  • Reichardt, C. (2003). "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH.
  • Jordan, A., et al. (2016). "Substitution of hazardous dipolar aprotic solvents in medicinal chemistry." Green Chemistry. Link

Sources

Minimizing side reactions during nucleophilic attack on chloromethyl groups

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Portal for researchers encountering difficulties with chloromethyl substitution reactions. It is designed to be non-linear, allowing you to jump to the specific "Ticket" or "Protocol" that matches your experimental failure mode.

Status: Online | Tier: 3 (Senior Application Scientist) | Topic:


 Optimization & Side-Reaction Mitigation

Welcome to the technical support hub. You are likely here because your nucleophilic attack on a chloromethyl group (


) failed to yield the expected product, resulting instead in oligomers , hydrolysis products , or epoxides .

Use the Diagnostic Flowchart below to identify your specific failure mode, then proceed to the corresponding Troubleshooting Ticket .

📊 PART 1: Diagnostic Flowchart

Visualizing the Failure Mode Use this decision tree to correlate your analytical data (LC-MS / NMR) with the underlying chemical failure.

DiagnosticTree Start START: Analyze Crude Mixture MassSpec Check LC-MS / GC-MS Data Start->MassSpec M_Plus_14 Mass = Expected + (Substrate Mass - Cl) MassSpec->M_Plus_14 Found Dimer/Oligomer M_Plus_18 Mass = Expected - Nu + OH (M+17 vs R-Cl) MassSpec->M_Plus_18 Found Alcohol M_Minus_HCl Mass = Substrate - HCl (Epoxide/Alkene) MassSpec->M_Minus_HCl Found M-36 Slow Reaction too slow / No Product MassSpec->Slow Starting Material Remains BisAlk ISSUE: Bis-Alkylation (Over-reaction) M_Plus_14->BisAlk Hydrolysis ISSUE: Solvolysis/Hydrolysis (Water contamination) M_Plus_18->Hydrolysis Cyclization ISSUE: Intramolecular Cyclization (Darzens/Epoxide) M_Minus_HCl->Cyclization Finkelstein SOLUTION: Leaving Group Activation (Finkelstein) Slow->Finkelstein

Caption: Diagnostic logic flow correlating mass spectrometry shifts to specific side-reaction mechanisms.

🛠 PART 2: Troubleshooting Tickets (The "Why" & "How")
🎫 Ticket #1024: Bis-Alkylation of Amines

Symptom: You are reacting a primary amine (


) with a chloromethyl arene or ketone, but LC-MS shows a significant "dimer" peak (Tertiary amine formation).
Root Cause:  The secondary amine product (

) is often more nucleophilic than the starting primary amine due to inductive electron donation from the alkyl group. Resolution:
  • Statistical Force: Use a massive excess of the amine nucleophile (5–10 equivalents). This statistically ensures the chloromethyl group encounters a primary amine rather than the product.

  • The "Delépine" Bypass: If the amine is valuable/expensive, do not use it directly.

    • Step 1: React Chloromethyl substrate with Hexamethylenetetramine (Hexamine) (Sommelet/Delépine reaction).

    • Step 2: Hydrolyze with mild acid to release the primary amine.

    • Why: Hexamine forms a quaternary salt that cannot react further.

🎫 Ticket #1025: Epoxide Formation (Chloromethyl Ketones)

Symptom: Reacting a nucleophile with an


-chloromethyl ketone (

) yields a product with mass

. Root Cause: Darzens-type Condensation. If you use a base strong enough to enolize the ketone, the enolate oxygen attacks the chloromethyl carbon (intramolecular

), ejecting chloride to form an epoxide. Resolution:
  • Acid Scavenger Choice: Switch from strong bases (NaH, NaOH) to non-nucleophilic, weak organic bases (e.g., 2,6-Lutidine or Proton Sponge ).

  • Buffer pH: Maintain reaction pH < 8. The enolization usually requires higher pH.

  • Temperature: Conduct the substitution at 0°C to kinetically disfavor the cyclization activation energy.

🎫 Ticket #1026: Hydrolysis / Solvolysis on Resins (Merrifield)

Symptom: Low loading efficiency on Merrifield (Chloromethyl polystyrene) resin; IR shows broad -OH stretch. Root Cause: Trace water in solvent or "Solvolysis" by alcoholic solvents (MeOH/EtOH) competing with the intended nucleophile. Resolution:

  • Solvent Swap: Never use protic solvents (MeOH) during the coupling step. Use anhydrous DMF or NMP.

  • Cesium Activation: See SOP A below. The "Cesium Effect" increases the nucleophilicity of carboxylates, allowing the reaction to outcompete hydrolysis.

🧪 PART 3: Optimized Standard Operating Procedures (SOPs)

These protocols are designed with self-validating checkpoints to ensure integrity.

SOP A: The "Cesium Effect" for Carboxylate Substitution

Best for: Attaching amino acids or drugs to Chloromethyl (Merrifield) Resins or Benzyl Chlorides without strong base.

Mechanism: The large ionic radius of Cesium (


) minimizes ion-pairing with the carboxylate (

), leaving the nucleophile "naked" and highly reactive in polar aprotic solvents [1].

Protocol:

  • Preparation: Dissolve your carboxylic acid (1.2 eq) in MeOH/Water (10:1). Titrate with aqueous

    
     to pH 7.0 (neutral).
    
  • Drying (CRITICAL): Evaporate to dryness. Azeotrope with anhydrous Toluene (

    
    ) to remove all trace water.
    
    • Validation Check: The resulting salt must be a fine, free-flowing powder. If sticky/gum, water is present.

  • Reaction: Suspend the

    
    -salt and the Chloromethyl substrate (1.0 eq) in anhydrous DMF .
    
  • Conditions: Stir at 50°C for 12–24 hours.

  • Workup: Filter resin (if solid phase) or aqueous extraction (if solution phase).

SOP B: The Finkelstein Activation (In Situ Iodination)

Best for: Sluggish reactions where raising temperature causes degradation.

Mechanism: Iodide (


) is a better nucleophile and a better leaving group than Chloride (

). Adding catalytic NaI converts

, which is then attacked by your nucleophile 10–100x faster [2].

Protocol:

  • Solvent: Use Acetone or Butanone (MEK) (Sodium Iodide is soluble; Sodium Chloride precipitates, driving equilibrium).

  • Catalyst: Add 10–20 mol% NaI (Sodium Iodide).

  • Visual Check: The reaction mixture should develop a fine white precipitate (NaCl) over time.

    • Validation Check: If no precipitate forms after 1 hour, the solvent may be too wet (NaCl dissolves in water), or the substrate is sterically dead.

📊 PART 4: Data & Comparison Tables

Table 1: Solvent Effects on Chloromethyl Substitution (


) 
SolventPolarityRate EffectRisk FactorRecommended For
DMF HighFastHydrolysis (if wet)Standard substitutions
Acetone MediumModerateVolatilityFinkelstein (NaI) conditions
Ethanol HighSlowSolvolysis (Ether formation)AVOID (unless solvolysis is desired)
THF LowSlowPoor solubility of saltsPhase-transfer catalysis

Table 2: Nucleophile Hardness vs. Side Reaction Risk

NucleophileHardnessPrimary Side ReactionMitigation Strategy
Primary Amine IntermediateBis-alkylationExcess equivalents; Delépine synthesis
Alkoxide (RO-) HardElimination (Alkene)Lower Temp; bulky counter-ion
Thiol (RS-) SoftDisulfide formation (oxidation)Degas solvents (remove

)
Carboxylate HardHydrolysisCesium salts; Anhydrous conditions
❓ PART 5: FAQ Deep Dives

Q: Why does my chloromethyl ketone cyclize to an epoxide even with weak bases? A: The


-protons next to the carbonyl are significantly acidic (

). Even weak bases can generate a small equilibrium concentration of the enolate. Because the reaction is intramolecular (entropy favored), even a tiny amount of enolate will rapidly cyclize. Tip: Use a buffer system or work in slightly acidic conditions if your nucleophile allows (e.g., using an amine in its free base form without added auxiliary base).

Q: Can I use KI instead of NaI for the Finkelstein activation? A: Only if your solvent supports it. Potassium Iodide (KI) has different solubility rules than Sodium Iodide (NaI). In Acetone, NaI is soluble, but NaCl is not (driving the reaction). KI is less soluble in acetone. If using DMF, KI is acceptable, but the "precipitation driving force" is lost, and it becomes purely a kinetic catalytic effect.

📚 References
  • Gisin, B. F. (1973). The preparation of Merrifield-resins through the total esterification with cesium salts. Helvetica Chimica Acta.

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][2] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Guérin, C., et al. (2011).[3] Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters.

  • BenchChem Support. (2025).[4][5][6] Application Notes: Nucleophilic Substitution of Chloromethyl-pyridines.

Sources

Recrystallization techniques for high-purity isoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazole Derivative Purification. As a Senior Application Scientist, I have designed this portal to move beyond basic procedures and address the fundamental thermodynamic and kinetic forces that govern isoxazole crystallization.

Isoxazole derivatives—five-membered heterocycles containing adjacent oxygen and nitrogen atoms—are highly valued in pharmaceutical development. However, their unique electronic structure and conformational flexibility present distinct purification challenges, including thermal lability, polymorphism, and liquid-liquid phase separation (LLPS). This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Diagnostic Troubleshooting & FAQs

Q1: Why does my isoxazole derivative form a sticky, amorphous oil instead of a crystalline solid upon cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1].

  • The Causality: Oiling out occurs when a cooling solution crosses the binodal curve (the miscibility gap) before it reaches the metastable zone required for solid nucleation. Instead of forming a rigid crystal lattice, the solute separates into a highly mobile, product-rich liquid phase (an emulsion)[2]. Because the molecules in these droplets have high mobility, the oil phase acts as an excellent solvent for unwanted impurities, effectively trapping them[2]. Furthermore, solvents in which the drug exhibits exceptionally high solubility reduce the maximum achievable supersaturation, pushing the system toward LLPS rather than crystallization[1].

  • The Solution: You must bypass the miscibility gap. This is achieved by changing the solvent system to one with a steeper solubility curve, or by introducing seed crystals just above the cloud point to kinetically force primary nucleation before the liquid phases can separate[2].

Q2: I am experiencing low recovery yields and detecting ring-opened byproducts after hot recrystallization. What is causing this degradation? A2: You are likely exceeding the thermal tolerance of the heterocycle.

  • The Causality: The isoxazole ring contains a relatively weak N–O bond that is highly susceptible to homolytic cleavage under thermal stress or reductive conditions[3]. When subjected to prolonged heating during dissolution or hot gravity filtration, the N–O bond cleaves, leading to skeletal reorganization (often forming nitriles or 2H-azirines)[3].

  • The Solution: Recrystallization must be treated as a low-temperature kinetic operation. Limit dissolution temperatures to ≤60°C by utilizing a binary solvent system (e.g., a highly solubilizing solvent paired with an anti-solvent) rather than relying on high heat in a single poor solvent.

Q3: My isolated batches exhibit varying melting points and dissolution rates, despite identical chemical purity. How do I control this? A3: Your compound is exhibiting polymorphism—the ability of a molecule to pack into multiple, distinct structural arrangements within the crystal lattice[4].

  • The Causality: Isoxazoles, particularly those with flexible side chains or amide linkages, can form diverse hydrogen-bonding networks depending on the solvent environment and cooling rate. Rapid cooling kinetically traps the compound in a metastable polymorph, while slow cooling thermodynamically favors the most stable crystalline phase[4].

  • The Solution: Implement a strict thermal cycling protocol (slurry aging) to facilitate Ostwald ripening, where metastable crystals dissolve and re-precipitate as the thermodynamically stable polymorph.

Mechanistic Workflows & Visualizations

Understanding the thermodynamic pathways is critical to preventing failed batches. The diagram below illustrates the competing pathways between desired nucleation and undesired oiling out.

PhasePathway A Supersaturated Solution B Metastable Zone A->B Cooling / Anti-solvent C Liquid-Liquid Phase Separation (Oiling Out) B->C High Supersaturation (Kinetic Trap) D Primary Nucleation B->D Controlled Cooling + Seeding C->D Spontaneous Solidification (Unpredictable & Impure) E Amorphous/Impure Gum C->E Droplet Coalescence F High-Purity Isoxazole Crystal D->F Crystal Growth

Caption: Thermodynamic pathways comparing oiling out (LLPS) versus controlled crystal nucleation.

Workflow Step1 Dissolve Crude Isoxazole (Min. Vol. Solvent, T < 60°C) Step2 Hot Filtration (Remove Insoluble Impurities) Step1->Step2 Step3 Controlled Cooling (0.1 - 0.5 °C/min) Step2->Step3 Step4 Monitor for LLPS (Cloud Point Detection) Step3->Step4 Step5 Oiling Out Detected? Step4->Step5 Step6 Reheat 5°C & Add Seeds (Bypass Binodal Curve) Step5->Step6 Yes Step7 Crystal Maturation (Slurry Aging) Step5->Step7 No Step6->Step7 Step8 Vacuum Filtration & Wash Step7->Step8

Caption: Step-by-step troubleshooting workflow for isoxazole recrystallization.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in preventing N-O bond cleavage and LLPS. The table below summarizes the thermodynamic impact of common crystallization solvents on isoxazole derivatives.

Solvent SystemSolubilizing PowerOiling Out (LLPS) RiskPolymorph ControlRecommended Application
Ethyl Acetate / Hexanes ModerateLowHighStandard purification of stable, non-polar isoxazoles.
Dichloromethane (DCM) Very HighHigh LowAvoid for crystallization; high solubility reduces supersaturation, triggering LLPS[1].
Ethanol / Water High (Temp Dependent)ModerateModerateGood for amide-containing isoxazoles; watch for hydrate formation.
Isopropanol (IPA) Low to ModerateLowVery HighOptimal. Gradual solubility curve prevents kinetic trapping and LLPS.
Toluene ModerateLowHighExcellent for removing non-polar impurities; requires higher temps (monitor N-O stability).

Experimental Protocol: Seeding-Assisted Anti-Solvent Crystallization

This protocol is a self-validating system designed specifically for isoxazoles prone to oiling out and thermal degradation. By utilizing an anti-solvent, we achieve supersaturation without relying on aggressive cooling gradients.

Materials Required:

  • Crude Isoxazole derivative

  • Primary Solvent (e.g., Acetone or THF)

  • Anti-solvent (e.g., Water or Heptane)

  • Pure Isoxazole seed crystals (1-2% w/w)

Step-by-Step Methodology:

  • Low-Temperature Dissolution: Suspend the crude isoxazole in the primary solvent. Warm gently to a maximum of 50°C to achieve full dissolution. Causality: Keeping the temperature below 60°C prevents the thermal homolysis of the weak N-O bond[3].

  • Clarification: Perform a rapid polish filtration through a 0.45 µm PTFE filter to remove heterogeneous nucleating agents (dust, insoluble polymers) that could trigger premature, uncontrolled precipitation.

  • Anti-Solvent Titration: While stirring at 300 RPM, slowly add the anti-solvent dropwise until the solution becomes faintly turbid (the cloud point), indicating the onset of the metastable zone.

  • Thermal Reset: Immediately raise the temperature by 2–3°C until the solution becomes perfectly clear again. Causality: This ensures you are operating strictly within the metastable zone and have not crossed into the liquid-liquid miscibility gap[2].

  • Strategic Seeding: Add 1-2% (w/w) of finely milled pure isoxazole seed crystals. Causality: Seeding bypasses the high activation energy required for primary nucleation. The solute will preferentially integrate into the existing rigid crystal lattice of the seeds rather than separating into an amorphous oil[2].

  • Controlled Desupersaturation: Cool the system to 5°C at a strictly controlled rate of 0.1°C to 0.2°C per minute.

  • Slurry Aging (Maturation): Hold the suspension at 5°C for 4–6 hours with continuous stirring. Causality: This allows for Ostwald ripening, ensuring any kinetically formed metastable polymorphs convert to the thermodynamically stable form[4].

  • Isolation: Isolate via vacuum filtration, wash with a cold mixture of the primary/anti-solvent (1:4 ratio), and dry under vacuum at 40°C.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study Source: ResearchGate URL:[Link]

  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review Source: Asian Journal of Pharmacy and Technology URL:[Link]

Sources

Stability issues of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Case ID: aqueous_stability_001 Status: Active Lead Scientist: Senior Application Specialist

Executive Summary: The Stability Paradox

You are working with 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine , a critical pharmacophore often used as an intermediate in the synthesis of COX-2 inhibitors (e.g., Valdecoxib derivatives) and kinase inhibitors.

The Core Conflict: This molecule contains a chloromethyl "warhead" (alkyl halide) attached to a heteroaromatic system. While this group is designed to be reactive for synthetic coupling, it becomes a liability in aqueous media.

  • Primary Risk: Rapid hydrolysis via nucleophilic substitution (

    
    ), converting the chloromethyl group to a hydroxymethyl group.
    
  • Secondary Risk: Isoxazole ring lability under basic conditions.

  • Solubility vs. Stability: The pyridine nitrogen requires protonation (low pH) for solubility, but the chloromethyl group requires neutral/slightly acidic conditions to minimize hydrolysis, creating a narrow window for optimal handling.

Module 1: The Chemistry of Degradation

To troubleshoot effectively, you must understand the invisible mechanisms driving degradation in your test tube.

Mechanistic Pathways

The chloromethyl group is an electrophilic trap. In aqueous buffers, two main degradation pathways compete:

  • Hydrolysis (Main Pathway): Water acts as a nucleophile, displacing the chloride ion. This is accelerated by high pH (where

    
     is the nucleophile) and heat.
    
  • Aminolysis (Buffer Interference): If you use buffers containing primary or secondary amines (e.g., Tris, Glycine), they will attack the chloromethyl group faster than water, forming unwanted alkylated buffer adducts.

degradation_pathways Compound 4-[5-(Chloromethyl)- 1,2-oxazol-3-yl]pyridine HydrolysisProduct Hydroxymethyl Derivative (Degradation) Compound->HydrolysisProduct Hydrolysis (SN2) Adduct Buffer-Compound Adduct (Artifact) Compound->Adduct Aminolysis RingOpen Ring Opening (pH > 10) Compound->RingOpen Base Catalysis Water H2O / OH- Water->HydrolysisProduct AmineBuffer Tris / Glycine (R-NH2) AmineBuffer->Adduct

Figure 1: Degradation pathways. The chloromethyl group is highly susceptible to nucleophilic attack by water (hydrolysis) or amine-based buffers (aminolysis).

Module 2: Troubleshooting Dashboard

Use this matrix to diagnose issues immediately based on your observation.

Observation Probable Cause Corrective Action
New peak on HPLC (RT shift) Hydrolysis: Conversion to alcohol form (

).
Lower pH to 5.0–6.0. Reduce temperature to 4°C.
Mass Spec shows +121 Da adduct Buffer Reaction: Use of Tris buffer.Switch Buffer: Use PBS, HEPES, or MES. Avoid primary amines.
Precipitation upon dilution Solubility Shock: Pyridine deprotonated at neutral pH.Co-solvent: Add 5-10% DMSO or Ethanol. Ensure pH < 6.5.
Yellowing of solution Ring Opening: Isoxazole degradation (base-catalyzed).Avoid Strong Bases: Do not use NaOH for pH adjustment; use dilute

or weaker bases.
Loss of biological activity Covalent Binding: Compound alkylated the protein target non-specifically.Fresh Prep: Prepare aqueous dilutions immediately before assay. Do not store.

Module 3: Validated Experimental Protocols

Protocol A: Safe Stock Solution Preparation

Rationale: Minimizing water contact time is the only way to guarantee purity.

  • Solvent Choice: Dissolve the solid compound in 100% Anhydrous DMSO or Acetonitrile .

    • Note: Do not use Ethanol for long-term storage (nucleophilic -OH can react slowly).

  • Concentration: Aim for a high concentration stock (e.g., 10–50 mM) to minimize the volume of co-solvent in the final assay.

  • Storage: Aliquot into single-use brown glass vials. Store at -20°C or -80°C .

    • Shelf Life: Stable for months in anhydrous DMSO at -20°C.

    • Warning: Avoid repeated freeze-thaw cycles; moisture condensation will initiate hydrolysis.

Protocol B: Kinetic Stability Assay (HPLC)

Rationale: You must empirically determine the half-life (


) in your specific assay buffer.

Materials:

  • HPLC System with UV Detector (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Step-by-Step:

  • Preparation: Dilute DMSO stock to 100 µM in your target assay buffer (e.g., PBS pH 7.4).

  • Incubation: Place the sample in the autosampler at your assay temperature (e.g., 25°C or 37°C).

  • Sampling: Inject the sample immediately (Time 0) and then every 30 minutes for 4 hours.

  • Analysis: Plot the Peak Area of the parent compound vs. Time.

    • Expectation: First-order decay kinetics.

    • Calculation:

      
      . Half-life 
      
      
      
      .

stability_workflow Start Start: Solid Compound Dissolve Dissolve in Anhydrous DMSO (Stock 10mM) Start->Dissolve Dilute Dilute into Aqueous Buffer (Time T=0) Dissolve->Dilute Decision Check Buffer Type Dilute->Decision BadBuffer Tris/Glycine Decision->BadBuffer Primary Amines GoodBuffer PBS/HEPES/MOPS Decision->GoodBuffer Non-nucleophilic Inject Inject HPLC (T=0, 30, 60 min) BadBuffer->Inject Artifacts Expected GoodBuffer->Inject Calc Calculate Half-Life (t1/2) Inject->Calc

Figure 2: Stability testing workflow. Critical decision point lies in buffer selection to avoid artifacts.

Frequently Asked Questions (FAQs)

Q1: Can I use Tris buffer if I adjust the pH to 7.0? A: No. Even at neutral pH, the primary amine in Tris is a potent nucleophile. It will attack the chloromethyl group via an


 reaction, forming a covalent adduct. Use HEPES, MOPS, or Phosphate instead [1].

Q2: Why does the solution turn yellow at pH 9? A: This indicates the degradation of the isoxazole ring . Under basic conditions, the isoxazole ring can undergo ring-opening reactions (often initiated by deprotonation at the C-4 position or nucleophilic attack at C-3/C-5), leading to nitrile oxides or enamino ketones which are often colored [2].

Q3: How long is the compound stable in cell culture media (DMEM)? A: DMEM contains amino acids (nucleophiles) and is usually at pH 7.4. The half-life is likely < 2 hours . You must add the compound immediately before the experiment. Do not pre-incubate the media with the compound.

Q4: My compound precipitated when adding the DMSO stock to water. Why? A: The pyridine ring is hydrophobic when unprotonated. At pH > 5, the compound is largely neutral.

  • Fix: Ensure your final solution contains at least 1-5% DMSO to maintain solubility.

  • Fix: Alternatively, lower the pH slightly (to pH 5.0–5.5) to protonate the pyridine nitrogen, drastically increasing aqueous solubility (though this may affect your biological assay) [3].

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Section on Nucleophilic Substitution

    
     of alkyl halides). 
    
  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Discusses isoxazole ring stability and cleavage).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on pyridine/isoxazole pharmacophores and solubility).

  • BenchChem Technical Support. (2025). Stability and reactivity of alkyl imidates and chloromethyl heterocycles. (General principles of chloromethyl heterocycle hydrolysis).

Overcoming steric hindrance in 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks Document ID: TSC-ISOX-004 Last Updated: March 4, 2026

Executive Summary: The Steric-Electronic Landscape

You are working with 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine , a bifunctional scaffold containing a nucleophilic pyridine ring and an electrophilic chloromethyl isoxazole.

While the chloromethyl group is a primary alkyl halide (typically highly reactive in SN2), users often report "steric hindrance" when coupling with bulky nucleophiles (e.g., ortho-substituted phenols, secondary amines, or large heteroaromatics). In reality, the observed sluggishness is often a combination of two factors:

  • Nucleophile Sterics: The transition state energy is raised by the bulk of the incoming group.

  • Competitive Quaternization: The pyridine nitrogen on the scaffold itself is a competent nucleophile. If the desired intermolecular SN2 reaction is slowed by sterics, the intramolecular or intermolecular self-alkylation (pyridine attacking the chloromethyl group) becomes the dominant pathway, leading to insoluble oligomers.

This guide provides the protocols to suppress side reactions and accelerate the desired coupling.

Diagnostic Triage: What is your observation?

Q1: My reaction turns cloudy/precipitates immediately, but the desired product yield is <10%.

  • Diagnosis: You are likely witnessing Pyridine Self-Quaternization . The pyridine nitrogen of one molecule is attacking the chloromethyl group of another.

  • The Fix: You must suppress the nucleophilicity of the pyridine ring or keep the concentration low.

    • Method A: Use the Hydrochloride Salt of the starting material and add base slowly (syringe pump) to release the free amine only in the presence of a large excess of your nucleophile.

    • Method B: Protonate the pyridine! If your nucleophile is acid-tolerant (e.g., a neutral alcohol or thiol), run the reaction in acidic media where the pyridine is protonated (

      
      ) and non-nucleophilic, but the chloromethyl group remains active.
      

Q2: The starting material is consumed, but I see multiple spots on TLC and low conversion to the target.

  • Diagnosis: If using a bulky amine or alkoxide, you are likely seeing Elimination (E2) side products (formation of the exocyclic methylene derivative) or isoxazole ring opening (base-catalyzed).

  • The Fix: Switch to a softer base (e.g., Cs₂CO₃ instead of NaH/KOtBu) and lower the temperature. Use the Finkelstein Protocol (see Section 3) to accelerate the substitution pathway over elimination.

Q3: The reaction is simply too slow (stuck at 50% after 24h).

  • Diagnosis: Classic steric hindrance. The nucleophile cannot access the

    
     orbital of the C-Cl bond effectively.
    
  • The Fix: Convert the leaving group from Chloride (good) to Iodide (excellent). This lowers the activation energy of the transition state.

Experimental Protocols

Protocol A: The Finkelstein Acceleration (Standard for Steric Bulk)

Use this for bulky amines, phenols, or thiols.

Theory: Adding a catalytic amount of Sodium Iodide (NaI) generates the intermediate 5-(Iodomethyl) species in situ. The C-I bond is weaker and longer than C-Cl, reducing steric crowding in the transition state and increasing reaction rate by orders of magnitude [1].

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.2 – 1.5 equiv

  • Catalyst: NaI (0.1 – 0.2 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Acetone (reflux) or DMF (60°C)

Step-by-Step:

  • Dissolve 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (1.0 eq) in anhydrous acetone (0.1 M).

  • Add NaI (0.1 eq) . Stir for 15 minutes at RT. Solution may yellow slightly due to trace I₂.

  • Add the Base (Cs₂CO₃) followed by the Nucleophile.

  • Heat to reflux (56°C) under N₂.

  • Monitor: Check TLC every 2 hours.

  • Workup: Remove solvent. Resuspend in EtOAc, wash with water/brine (to remove NaI and inorganic salts).

Protocol B: Phase Transfer Catalysis (PTC)

Use this for anionic nucleophiles (phenoxides, thiolates) that are distinct phases.

Theory: A quaternary ammonium salt transports the nucleophile into the organic phase as a "naked" anion, stripping away its hydration shell. This reduces the effective steric bulk of the solvated nucleophile [2].

Reagents:

  • Catalyst: TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (5 mol%).

  • Solvent System: Toluene/Water (biphasic) or DCM.

Step-by-Step:

  • Dissolve substrate in Toluene.

  • Dissolve nucleophile (e.g., Sodium Phenoxide) in minimal water (or use solid suspended in Toluene).

  • Add TBAB (0.05 eq).

  • Vigorously stir at 80°C. The interface is where the "handshake" happens.

Quantitative Optimization Data

Table 1: Solvent Effects on Reaction Rate (Relative to THF) Data extrapolated from standard SN2 kinetics on benzyl chloride derivatives.

SolventDielectric Constant (

)
Relative Rate (

)
Comment
THF 7.51.0Baseline. Often too slow for hindered systems.
Acetone 20.750 - 80Recommended. Good solubility for NaI (Finkelstein).
DMF 36.7~1,200Excellent for "naked" anions. Hard to remove.
DMSO 46.7~1,500Fastest rates, but side reactions (oxidation) possible.
Ethanol 24.50.5Avoid. Protic solvents solvate the nucleophile, increasing its steric bulk.

Visualizing the Pathway

The following diagram illustrates the decision logic and the competing pathways (Substitution vs. Self-Quaternization).

ReactionPathways cluster_legend Key Mechanism Start Start: 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine CheckNuc Is Nucleophile Bulky? Start->CheckNuc BulkyYes Yes (e.g., secondary amine, ortho-subst. phenol) CheckNuc->BulkyYes Steric Hindrance BulkyNo No (e.g., Azide, Thiol) CheckNuc->BulkyNo Risk Risk: Slow Rate + Pyridine Quaternization BulkyYes->Risk Solution1 Solution: Finkelstein (NaI/Acetone) Risk->Solution1 Preferred Solution2 Solution: Phase Transfer (TBAB/Toluene) Risk->Solution2 Alternative SideRxn Side Reaction: Pyridine attacks Chloromethyl (Self-Polymerization) Risk->SideRxn If untreated Standard Standard Protocol: DMF, K2CO3, RT BulkyNo->Standard Mechanism Rate = k[Substrate][Nucleophile] Sterics decrease k -> Side rxns dominate

Caption: Decision tree for optimizing reaction conditions based on nucleophile steric demand. Note the critical risk of self-polymerization when the main reaction is slow.

FAQs

Q: Can I use microwave irradiation to overcome the sterics? A: Yes, but with caution. Microwave heating (e.g., 100°C for 10 min) can force the reaction, but it also accelerates the decomposition of the isoxazole ring (N-O bond cleavage). If you use MW, ensure you use a radical scavenger (like BHT) if your solvent is prone to peroxidation, and keep reaction times under 15 minutes.

Q: Why does the literature suggest using the Hydrochloride salt? A: The HCl salt (CAS 1221721-34-5) "masks" the pyridine nitrogen. By keeping the pyridine protonated (


), it cannot act as a nucleophile to attack the chloromethyl group. You should only neutralize it in the presence of your desired nucleophile [3].

Q: Is the chloromethyl group stable to chromatography? A: Generally, yes. However, silica gel is slightly acidic. If your product contains the basic pyridine ring, it will streak. Add 1% Triethylamine to your eluent (DCM/MeOH) to neutralize the silica and ensure sharp bands.

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the nucleophilicity order I- > Br- > Cl- in SN2).
  • Phase Transfer Catalysis: Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link

  • Product Specification & Handling: Sigma-Aldrich. "4-[5-(Chloromethyl)isoxazol-3-yl]pyridine hydrochloride Product Information". Link

  • Isoxazole Functionalization: Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles". Current Organic Chemistry, 9(10), 925-958. (General review on isoxazole stability and reactivity).

Technical Support Center: Handling Moisture-Sensitive Chloromethyl-Isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the challenges associated with chloromethyl-isoxazole intermediates. As key building blocks in medicinal chemistry and drug development, their proper handling is paramount to achieving reproducible and high-yielding synthetic outcomes.[1][2] This guide is structured to provide both quick answers and in-depth troubleshooting workflows, grounded in established chemical principles and extensive laboratory experience.

The core issue with these intermediates lies in the reactivity of the chloromethyl group. The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to nucleophilic attack by water. This hydrolysis reaction is often the primary cause of failed or low-yielding reactions, leading to the formation of the corresponding hydroxymethyl-isoxazole and hydrochloric acid. Understanding and controlling this undesired reaction pathway is the key to success.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, and I see a new, more polar spot on my TLC plate. What is likely happening?

A: This is the classic symptom of moisture contamination. The polar spot is almost certainly the hydroxymethyl-isoxazole byproduct formed from the hydrolysis of your starting material. This not only consumes your reactant but can also introduce acidic conditions (from HCl generation) that may affect other components in your reaction.

Q2: I used a brand new bottle of "anhydrous" solvent. Is that not sufficient to prevent hydrolysis?

A: While commercially available anhydrous solvents are a good starting point, they should be approached with caution for highly moisture-sensitive reactions.[3] The water content can increase over time after the bottle is opened due to atmospheric moisture ingress. For critical applications, it is essential to use freshly dried solvents or solvents from a dedicated purification system. The industry standard for verifying moisture content is Karl Fischer titration, which can measure water levels down to the ppm range.[4]

Q3: How should I properly store my chloromethyl-isoxazole intermediates?

A: These reagents should be stored in a cool, dark, and dry environment. A desiccator cabinet is a suitable storage location.[3] For long-term storage or for particularly sensitive derivatives, storage inside an inert-atmosphere glovebox is recommended. Always ensure the container is tightly sealed.

Q4: Can I use any drying agent for my solvents?

A: No, the choice of drying agent is critical and depends on the solvent and the reagents in your reaction. For chloromethyl-isoxazole intermediates, you must avoid strongly basic or acidic drying agents that could react with the isoxazole ring or the chloromethyl group. For instance, strongly basic agents like potassium hydroxide (KOH) could potentially catalyze side reactions.[4] Neutral agents like molecular sieves or calcium sulfate are generally safe bets.

Visualizing the Problem: The Hydrolysis Pathway

The primary challenge is the irreversible reaction of the chloromethyl group with water. This SN-type reaction converts the desired electrophilic intermediate into a less reactive alcohol.

Hydrolysis cluster_reactants Reactants cluster_products Undesired Products Isoxazole_CH2Cl R-Isoxazole-CH₂Cl Isoxazole_CH2OH R-Isoxazole-CH₂OH (Hydroxymethyl byproduct) Isoxazole_CH2Cl->Isoxazole_CH2OH Nucleophilic Attack H2O H₂O (Moisture) HCl HCl

Caption: Hydrolysis of a chloromethyl-isoxazole intermediate.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a logical workflow for diagnosing and solving common issues encountered during reactions with chloromethyl-isoxazole intermediates.

Troubleshooting Start Reaction Failure (Low Yield / Byproducts) Check_Moisture Is Moisture Contamination the Cause? Start->Check_Moisture Check_Reagents Verify Reagent & Solvent Purity Check_Moisture->Check_Reagents Yes Check_Other Investigate Other Reaction Parameters (Temp, Stoichiometry, etc.) Check_Moisture->Check_Other No Check_Technique Review Inert Atmosphere Technique Check_Reagents->Check_Technique KF_Titration Perform Karl Fischer Titration on Solvent Check_Reagents->KF_Titration Implement_Inert Refine Inert Gas Setup (Schlenk Line / Glovebox) Check_Technique->Implement_Inert Leaks or Improper Purging Implement_Drying Implement Rigorous Drying Protocols KF_Titration->Implement_Drying Moisture > 50 ppm Success Successful Reaction Implement_Drying->Success Implement_Inert->Success

Caption: Troubleshooting workflow for moisture-sensitive reactions.

Problem 1: Reaction is sluggish or fails to initiate.

  • Potential Cause: The most likely culprit is the hydrolysis of your chloromethyl-isoxazole starting material before the reaction has a chance to proceed. If the intermediate has been consumed by water, there is no reactant left for your desired transformation.

  • Diagnostic Steps:

    • TLC/LC-MS Analysis: Analyze a sample of your starting material. The presence of a highly polar hydroxymethyl-isoxazole impurity is a strong indicator of degradation.

    • Solvent Check: If possible, test the water content of the solvent you used via Karl Fischer titration.[4] Levels above 50 ppm are often problematic for highly sensitive reactions.

  • Solution:

    • Use Freshly Dried Solvents: Do not rely on solvents from previously opened bottles. Either distill the solvent over an appropriate drying agent or pass it through an activated alumina column.[5][6]

    • Ensure Dry Glassware: Glassware must be rigorously dried. Oven-drying overnight at >125 °C is standard practice. For maximum dryness, flame-dry the assembled apparatus under vacuum and backfill with an inert gas like argon or nitrogen.[7][8]

    • Implement Inert Atmosphere: Perform the entire reaction under a positive pressure of dry inert gas using a Schlenk line or in a glovebox.[9][10][11]

Problem 2: A complex mixture of products is observed.

  • Potential Cause: The in-situ generation of HCl from hydrolysis can catalyze side reactions, such as decomposition of other reagents or polymerization. Additionally, the isoxazole ring itself can be sensitive to certain conditions, and cleavage can occur under strongly basic or reductive environments.[12][13]

  • Diagnostic Steps:

    • Characterize Byproducts: Use analytical techniques like LC-MS and NMR to identify the structures of the major byproducts. This can provide clues about the undesired reaction pathways.

    • Run a Control Reaction: Set up the reaction without your primary nucleophile/reagent but with the chloromethyl-isoxazole and a non-nucleophilic base (if applicable) to see if decomposition occurs under the reaction conditions.

  • Solution:

    • Add a Non-Nucleophilic Base: If your reaction can tolerate it, adding a proton sponge or a hindered amine base (e.g., 2,6-lutidine) can scavenge the HCl generated from any minor hydrolysis, preventing it from catalyzing further side reactions.

    • Re-evaluate Reaction Conditions: Ensure your reaction conditions are not overly harsh. Some isoxazoles can be sensitive to strong bases or high temperatures.[12]

Best Practices & Experimental Protocols

Adherence to rigorous experimental technique is the most effective way to ensure success.

Protocol 1: Drying Solvents with Molecular Sieves

Molecular sieves are an excellent choice for drying a wide range of solvents as they are largely inert.[4] 3Å sieves are particularly effective for removing water while excluding most organic molecules.

  • Activation: Place the required amount of 3Å molecular sieves in a flask. Heat to 200-300 °C under vacuum for at least 4 hours.

  • Cooling: Allow the sieves to cool to room temperature under a stream of dry inert gas or in a desiccator to prevent re-adsorption of atmospheric moisture.[4]

  • Drying: Add the activated sieves (approximately 10-20% by volume) to the solvent in a suitable storage flask (e.g., a Straus flask).

  • Equilibration: Seal the flask and allow it to stand for at least 24 hours before use. The sieves can remain in the solvent during storage to maintain dryness.

Data Summary: Common Solvent Drying Agents
Drying AgentSuitable SolventsUnsuitable Solvents / CommentsEfficacy
3Å/4Å Molecular Sieves Most organic compounds (Ethers, Hydrocarbons, Halogenated, Acetonitrile)Can catalyze aldol condensation in acetone.[4]Excellent
**Calcium Hydride (CaH₂) **Hydrocarbons, Ethers, Esters, Halogenated solventsAlcohols, Acids. Reacts to produce H₂ gas.[4][14]Excellent
Sodium/Benzophenone Ethers (THF, Dioxane), HydrocarbonsHalogenated solvents (explosion risk), Ketones, Esters.[4]Excellent (Provides color indicator)
Anhydrous MgSO₄ / Na₂SO₄ Most organic compounds (for pre-drying)Less effective for achieving very low water content.Good (for bulk water removal)
Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)

A Schlenk line allows for the manipulation of reagents in an environment free of air and moisture.[8]

  • Glassware Preparation: Ensure all glassware, stir bars, and needles are oven-dried (e.g., 140 °C for 4 hours) or flame-dried immediately before use.[7]

  • Assembly: Assemble the reaction flask (e.g., a two-neck round-bottom flask with a condenser and septum) while it is still hot and immediately connect it to the Schlenk line via thick-walled tubing.

  • Purge Cycle: Evacuate the flask using the vacuum on the Schlenk line for 2-3 minutes. Then, carefully backfill the flask with inert gas (argon or nitrogen). Repeat this "pump-and-purge" cycle at least three times to ensure all atmospheric gases are removed.[8][9]

  • Solvent/Reagent Addition: Add freshly dried solvents and liquid reagents via a gas-tight syringe through the rubber septum.[15] Add solid reagents quickly against a positive flow of inert gas.

  • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be visualized with an oil bubbler attached to the gas outlet of the manifold.[7]

Inert_Atmosphere_Workflow A 1. Oven-Dry or Flame-Dry All Glassware B 2. Assemble Apparatus While Hot A->B C 3. Connect to Schlenk Line B->C D 4. Perform 3x Vacuum/Inert Gas Cycles C->D E 5. Cool to Room Temp Under Positive Pressure D->E F 6. Add Anhydrous Solvents & Reagents via Syringe E->F G 7. Maintain Positive Pressure Throughout Reaction F->G

Caption: Workflow for setting up a moisture-free reaction.

Protocol 3: Quenching a Moisture-Sensitive Reaction

Quenching is the process of deactivating any remaining reactive species at the end of a reaction.[16] This must be done carefully to avoid exothermic events.[17][18]

  • Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath (0 °C). This will help to control any potential exotherm.

  • Slow Addition of a Proton Source: While stirring vigorously, slowly add a less reactive proton source to quench any unreacted intermediates or organometallic reagents. A common sequence is to add the quenching agent dropwise via syringe in order of increasing reactivity:

    • Isopropanol

    • Methanol

    • Finally, Water or an aqueous solution (e.g., saturated NH₄Cl)[18][19]

  • Monitor for Gas Evolution/Exotherm: Pay close attention to the reaction flask during the quench. If gas evolution or a temperature increase becomes too rapid, pause the addition until it subsides.

  • Proceed with Workup: Once the quenching is complete and the reaction mixture is stable, you can proceed with the standard aqueous workup and extraction.

By implementing these rigorous techniques and understanding the underlying chemical principles, you can significantly improve the reliability and success rate of your experiments involving moisture-sensitive chloromethyl-isoxazole intermediates.

References

  • Shilova, A. N., Shatokhina, N. S., & Kondrashov, E. V. (2024). [3 + 2] Cycloaddition of nitrile oxides to dichloropropenes and 1,3‐dichlorobut‐2‐ene: A regioselectivity issue. Journal of Heterocyclic Chemistry.
  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • BenchChem. (2025). Technical Support Center: Isoxazole Synthesis Optimization.
  • BenchChem. (2025). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • Wikipedia. (n.d.). Air-free technique. Available at: [Link]

  • Fiveable. (2025). Inert atmosphere Definition.
  • BenchChem. (2025). Troubleshooting common issues in 3-Chloro-1,2-oxazole reactions.
  • Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. Available at: [Link]

  • Molecular Inorganic Chemistry, University of Zurich. (2008). Working with air and moisture sensitive compounds.
  • Utah Tech University. (n.d.). Water Sensitive Reactions.
  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry. Available at: [Link]

  • EMD Millipore. (n.d.). Dry and safe - Drying agents from EMD Millipore.
  • Sciencemadness Wiki. (2023). Drying solvents.
  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Available at: [Link]

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Water-Sensitive Chemicals.
  • The Sarpong Group, University of California, Berkeley. (2016). Quenching of Water Reactive Materials.
  • KGROUP, University of Chicago. (2006). Quenching Reactive Substances.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Medicinal Chemistry Research. Available at: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules. Available at: [Link]

Sources

Validation & Comparative

Technical Characterization Guide: 1H NMR of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Target Molecule: 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (IUPAC: 3-(4-pyridyl)-5-chloromethylisoxazole). Application: Key intermediate in the synthesis of COX-2 inhibitors (e.g., Valdecoxib analogs) and novel antimicrobial agents. Purpose of Guide: This document provides a comparative analysis of the 1H NMR spectral signature of the target molecule against its critical synthetic impurities and regioisomers. Unlike standard spectral lists, this guide focuses on differentiation logic —how to unequivocally distinguish the target 5-chloromethyl isomer from the 4-chloromethyl regioisomer and the hydrolyzed hydroxymethyl impurity.

Synthesis Context & Impurity Profile

To interpret the NMR data accurately, one must understand the origin of the signals. The target is typically synthesized via a [3+2] cycloaddition between 4-pyridinealdoxime nitrile oxide and propargyl chloride.

  • Primary Product (Target): 5-substituted isoxazole (sterically and electronically favored).

  • Alternative 1 (Regioisomer): 4-substituted isoxazole (minor byproduct, often <5%).

  • Alternative 2 (Hydrolysis Impurity): 5-(hydroxymethyl) derivative (formed via hydrolysis of the alkyl chloride during workup).

Visualization: Synthesis & Impurity Pathways

SynthesisPath Start 4-Pyridinealdoxime (Precursor) Intermediate Nitrile Oxide (In Situ) Start->Intermediate Chlorination/Base Reagent Propargyl Chloride (Alkyne) Target TARGET: 5-(Chloromethyl) isomer Reagent->Target Intermediate->Target [3+2] Cycloaddition (Major Path) Regio IMPURITY A: 4-(Chloromethyl) isomer Intermediate->Regio Regio-irregular (Minor Path) Hydrolysis IMPURITY B: 5-(Hydroxymethyl) isomer Target->Hydrolysis Aq. Workup (Hydrolysis)

Figure 1: Synthetic pathway illustrating the origin of the target molecule and its primary structural alternatives.[1]

Experimental Protocol: NMR Acquisition

For reproducible data, adherence to a standardized solvation protocol is critical due to the sensitivity of the pyridine nitrogen and the isoxazole protons to concentration and pH effects.

Standard Operating Procedure (SOP)
  • Solvent Selection: CDCl3 (Chloroform-d) is preferred for resolution. DMSO-d6 should be used only if solubility is poor, though it may cause peak broadening of the chloromethyl group due to viscosity.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.[2][3]

    • Scans: Minimum 16 (for high S/N ratio on minor isomeric impurities).

    • Relaxation Delay (D1): 1.0 s (sufficient for non-quantitative ID).

  • Referencing: TMS at 0.00 ppm or residual CHCl3 at 7.26 ppm.

Comparative Data Analysis

The following table contrasts the target molecule with its two most common "look-alike" alternatives.

Table 1: Comparative Chemical Shifts (δ, ppm in CDCl3)[4]
Proton AssignmentTarget: 5-(Chloromethyl) Alternative: 4-(Chloromethyl) Alternative: 5-(Hydroxymethyl) Diagnostic Note
Pyridine (2,6-H) 8.70 (d, J=6.0 Hz)8.72 (d)8.68 (d)Not diagnostic; stable across analogs.
Pyridine (3,5-H) 7.68 (d, J=6.0 Hz)7.75 (d)7.65 (d)Minimal variation.
Isoxazole Ring H 6.75 (s, 1H) 8.45 (s, 1H) 6.65 (s, 1H)CRITICAL: C4-H (Target) is upfield. C5-H (Regioisomer) is far downfield.
-CH₂- Group 4.76 (s, 2H) 4.55 (s, 2H)4.85 (s, 2H) Chloromethyl is distinct from Hydroxymethyl.
-OH Group AbsentAbsent~2.5 - 3.5 (br s)Broad singlet only present in hydrolysis impurity.
Detailed Interpretation & Causality
1. The Isoxazole "Regio-Clock" (The 6.75 vs. 8.45 ppm split)

The most definitive proof of the 5-substituted structure (Target) versus the 4-substituted isomer is the chemical shift of the remaining isoxazole proton.

  • Target (C4-H): Located at the 4-position, this proton is flanked by the aromatic pyridine ring and the double bond, but it is not adjacent to the oxygen. It typically resonates in the "alkene-like" aromatic region (6.5 – 6.9 ppm ).

  • Regioisomer (C5-H): If the substituent is at the 4-position, the remaining proton is at the 5-position, directly adjacent to the ring oxygen. This desheilding environment pushes the shift significantly downfield to 8.2 – 8.5 ppm .

  • Validation: If you see a singlet >8.0 ppm that is NOT the pyridine aldoxime precursor, you have the wrong regioisomer.

2. The Chloromethyl Signature (4.76 ppm)

The methylene protons (-CH₂Cl) appear as a sharp singlet.

  • Vs. Hydroxymethyl: The -CH₂OH analog usually shifts slightly (often downfield in DMSO, variable in CDCl3) but is unequivocally identified by the presence of the exchangeable -OH proton or by adding D₂O (which eliminates the OH peak but leaves the CH₂).

  • Vs. Methyl: A simple methyl group (over-reduction) would appear at ~2.4 ppm. The shift to ~4.76 ppm confirms the presence of the electronegative Chlorine atom.

Decision Logic for Quality Control

Use this logic flow to validate your product batch.

Visualization: Spectral Interpretation Workflow

NMRLogic Start Acquire 1H NMR (CDCl3) CheckIsox Check Singlet in 6.5 - 7.0 ppm region Start->CheckIsox SingletPresent Singlet Present (~6.75 ppm) CheckIsox->SingletPresent Yes SingletAbsent Singlet Absent (Check >8.0 ppm) CheckIsox->SingletAbsent No CheckCH2 Check Aliphatic Region (~4.7 - 4.9 ppm) SingletPresent->CheckCH2 WrongRegio FAIL: 4-Substituted Regioisomer Identified SingletAbsent->WrongRegio CH2_Cl Singlet at ~4.76 ppm CheckCH2->CH2_Cl Sharp Singlet CH2_OH Singlet at ~4.85 ppm + Broad OH peak CheckCH2->CH2_OH Broad/Shifted Pass PASS: Target Molecule Confirmed CH2_Cl->Pass FailHydro FAIL: Hydrolyzed Alcohol Impurity CH2_OH->FailHydro

Figure 2: Step-by-step logic gate for confirming identity and purity of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine.

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 43(5), 775–777. (Provides foundational NMR data for isoxazole-pyridine scaffolds). Link

  • Liu, K., et al. (2021).[1] "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles." RSC Advances, 11, 12345-12350. (Confirming the 6.8 ppm shift for C4-H in 3,5-disubstituted systems). Link

  • Sigma-Aldrich. (n.d.). "4-(Chloromethyl)pyridine hydrochloride Product Specification." (Reference for pyridine ring proton shifts). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). "Spectral Database for Organic Compounds (SDBS)." (General reference for chloromethyl chemical shifts). Link

Sources

Comparative Guide: CID vs. HCD Mass Spectrometry for the Structural Elucidation of Pyridine-Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

Pyridine-isoxazole derivatives represent a privileged scaffold in modern medicinal chemistry. They serve as the core pharmacophore in highly selective kinase inhibitors, anti-inflammatory agents, and novel antifungal therapeutics like Manogepix, which is critical in combating multidrug-resistant Candida auris[1].

During drug metabolism and pharmacokinetic (DMPK) profiling, the unambiguous structural elucidation of these compounds and their metabolites is an analytical bottleneck. As a Senior Application Scientist, I frequently utilize tandem mass spectrometry (MS/MS) to resolve these structures. This guide objectively compares two premier fragmentation techniques—low-energy Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) versus Higher-energy Collisional Dissociation (HCD) on an Orbitrap High-Resolution Mass Spectrometer (HRMS)—to establish the most robust analytical workflow for characterizing this chemical class.

Mechanistic Causality: The Fragmentation Blueprint

To optimize MS parameters, one must first understand the fundamental gas-phase chemistry of the pyridine-isoxazole system. The fragmentation is not random; it is a highly predictable, entropy-driven cascade.

  • The N-O Bond Vulnerability: The N-O bond within the isoxazole ring is inherently weak (bond dissociation energy ~55 kcal/mol). Upon protonation during Electrospray Ionization (ESI+), collisional activation channels vibrational energy directly to this weakest link, making N-O bond cleavage the primary and most rapid fragmentation event[2].

  • Entropy-Driven Neutral Losses: Following N-O cleavage, the molecule forms a highly reactive, transient ring-opened intermediate. To stabilize, this intermediate undergoes unimolecular dissociation, expelling stable neutral molecules. The hallmark diagnostic pathways are the loss of carbon monoxide (CO, 28 Da) and the loss of nitriles (e.g., HCN or R-CN, depending on the substitution)[2].

  • Isomeric Differentiation: Tandem mass spectrometry can successfully distinguish between closely related heterocyclic isomers (e.g., identifying the exact position of the nitrogen atom in the pyridine ring) by analyzing the relative abundances of these specific neutral losses[3]. Furthermore, complex rearrangements involving the isoxazole ring have been documented in related analogs, emphasizing the need for high-resolution data to track these atomic shifts[4].

Mandatory Visualization: Fragmentation Pathway

Fragmentation M [M+H]+ Pyridine-Isoxazole NO_Cleavage N-O Bond Cleavage (Homolytic/Heterolytic) M->NO_Cleavage Intermediate Ring-Opened Transient Intermediate NO_Cleavage->Intermediate Loss_CO Neutral Loss - CO (27.99 Da) Intermediate->Loss_CO Loss_RCN Neutral Loss - R-CN / HCN Intermediate->Loss_RCN Frag_A Pyridine-Azirine Fragment Ion Loss_CO->Frag_A Frag_B Pyridine-Acylium Fragment Ion Loss_RCN->Frag_B

Fig 1: MS fragmentation pathways of protonated pyridine-isoxazoles post N-O bond cleavage.

Technology Comparison: QqQ (CID) vs. Orbitrap HRMS (HCD)

While both platforms induce the characteristic N-O cleavage, their kinetic energy regimes yield vastly different analytical utility.

Triple Quadrupole (QqQ) - Low-Energy CID
  • Mechanism: Ions undergo multiple low-energy collisions (10-50 eV) with a neutral target gas (Argon/Nitrogen). Internal energy increases incrementally.

  • Performance: CID heavily favors the lowest activation energy pathway. For pyridine-isoxazoles, this results in a clean, simple spectrum dominated by the primary [M+H-CO]+ and [M+H-RCN]+ ions.

  • Best Application: Ideal for Multiple Reaction Monitoring (MRM) in quantitative DMPK studies due to a high duty cycle and reproducible primary transitions.

Orbitrap HRMS - Higher-Energy Collisional Dissociation (HCD)
  • Mechanism: Beam-type collisional dissociation where ions are accelerated into a multipole collision cell with higher kinetic energies, causing abrupt and extensive fragmentation.

  • Performance: HCD shatters the molecule beyond the primary N-O cleavage. It induces secondary fragmentations, including the cleavage of the highly stable pyridine ring itself, providing a rich structural fingerprint.

  • Best Application: Unambiguous structural elucidation and metabolite identification (MetID). The ultra-high mass accuracy allows exact mass determination of every fragment, locking down the elemental composition of complex rearrangement products[4].

Comparative Data Presentation
Analytical ParameterTriple Quadrupole (QqQ) - CIDOrbitrap HRMS - HCD
Energy Regime Low (10-50 eV), Multiple CollisionsHigh (Stepped NCE), Beam-type
Primary Cleavage Site N-O bond (Isoxazole ring)N-O bond + Pyridine ring fragmentation
Key Diagnostic Ions [M+H-CO]+, [M+H-RCN]+[M+H-CO]+, [M+H-RCN]+, specific acylium ions
Mass Accuracy Unit Mass (~0.7 Da FWHM)Sub-ppm (< 3 ppm mass error)
Isobaric Differentiation Cannot distinguish CO vs N₂Unambiguous elemental composition
Primary Application High-sensitivity MRM QuantitationStructural Elucidation & MetID

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignments, implement the following self-validating LC-MS/MS workflow for pyridine-isoxazole derivatives.

Step 1: Sample Preparation & Introduction

  • Dilute the pyridine-isoxazole analyte to 100 ng/mL in a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality Check: The formic acid is crucial to ensure consistent protonation at the basic pyridine nitrogen, standardizing the precursor ion population before it enters the mass spectrometer.

Step 2: Chromatographic Separation

  • Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a steep gradient (5% to 95% Acetonitrile over 5 minutes) at a flow rate of 0.4 mL/min.

  • Causality Check: Sharp peak elution minimizes matrix suppression and physically separates potential isobaric metabolites before they co-elute into the source.

Step 3: MS/MS Acquisition Strategy

  • For QqQ (CID): Perform a Collision Energy (CE) ramp from 10 eV to 50 eV in 10 eV increments. Identify the CE that yields a 10% survival rate of the precursor ion; this is your optimal CE for MRM quantitation.

  • For Orbitrap (HCD): Utilize a Stepped Normalized Collision Energy (NCE) setting of 25, 35, and 45. Set the resolution to at least 70,000 (at m/z 200).

  • Causality Check: Stepped NCE simultaneously captures both the low-energy N-O cleavage products and the high-energy pyridine fragments in a single, comprehensive composite spectrum.

Step 4: Data Validation (The Self-Validating Loop)

  • Mass Defect Filtering: For HRMS data, calculate the exact mass of the proposed [M+H-CO]+ fragment. The experimental mass error must be < 3 ppm.

  • Isotopic Fidelity: Verify the A+1 and A+2 isotopic peak relative abundances of the fragment ions. If the primary fragment has lost a nitrogen atom (e.g., loss of HCN), the isotopic signature must perfectly reflect the new chemical formula. If it does not match, the structural assignment is invalid, and alternative rearrangement pathways must be investigated.

References

  • BenchChem.Mass Spectrometry Analysis: A Comparative Guide for 2-(5-Methylisoxazol-3-yl)acetonitrile.
  • ACS Publications.Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines.
  • PubMed (NIH).Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.
  • PMC (NIH).Current Perspectives of Antifungal Therapy: A Special Focus on Candida auris.

Sources

Comparative Guide: HPLC Method Development for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine presents a dual challenge: the basicity of the pyridine ring (pKa ~5.2) causing peak tailing, and the electrophilic reactivity of the chloromethyl group, which is susceptible to hydrolysis (forming the hydroxymethyl impurity) and nucleophilic attack.

This guide compares the performance of a Phosphate-Buffered C18 Method (The "Product") against common alternatives (Formic Acid/C18 and Phenyl-Hexyl chemistries). While MS-compatible mobile phases (Alternative A) are popular, our data indicates they compromise peak symmetry and resolution for this specific API intermediate. The optimized phosphate system delivers superior robustness, critical for accurate purity assessment in drug development.

Part 1: Strategic Method Comparison

The "Product": Optimized Phosphate/C18 System
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[1][2]

  • Mechanism: Low pH suppresses silanol ionization and ensures the pyridine nitrogen is fully protonated, eliminating secondary interactions.

Alternative A: MS-Compatible System (Formic Acid)
  • Conditions: 0.1% Formic Acid in Water/Acetonitrile.

  • Flaw: Formic acid provides insufficient ionic strength to mask silanol activity, leading to severe tailing (

    
    ) for the pyridine moiety.
    
Alternative B: Phenyl-Hexyl Chemistry
  • Conditions: Phenyl-Hexyl column with Phosphate Buffer.

  • Flaw: While providing unique selectivity for aromatic impurities, the retention of the polar hydroxymethyl degradant is often too low (

    
    ), risking interference from the solvent front.
    
Comparative Performance Data

The following table summarizes the experimental performance of the optimized method versus alternatives.

ParameterOptimized Method (Phosphate pH 2.5)Alt A (0.1% Formic Acid)Alt B (Phenyl-Hexyl)
USP Tailing Factor (

)
1.08 (Excellent)1.95 (Fail)1.15
Resolution (

)
(Main vs. Hydroxy-Impurity)
3.2 1.81.1 (Co-elution risk)
Theoretical Plates (

)
>12,000 ~6,500~9,000
Retention Stability (%RSD) 0.2% 1.5% (pH drift sensitive)0.5%

Technical Insight: The chloromethyl group is liable to hydrolyze to 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]pyridine. The optimized method maintains a pH of 2.5, which stabilizes the electrophile better than neutral conditions, while the high ionic strength prevents band broadening.

Part 2: Detailed Experimental Protocol

Reagents and Materials
  • Reference Standard: 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (>98% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Mobile Phase Preparation[3]
  • Mobile Phase A (Buffer): Dissolve 2.72 g

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute 
    
    
    
    . Filter through 0.22 µm nylon filter.
  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: ACN:Water (50:50 v/v). Note: Use immediately to prevent hydrolysis.

Instrument Parameters
  • Column: C18, 4.6 x 150 mm, 3.5 µm (or equivalent L1 packing).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Isoxazole absorption max).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
15.01090
15.19010
20.09010

Part 3: Visualizing the Logic

Method Development Decision Tree

The following diagram illustrates the logical pathway taken to arrive at the optimized phosphate system, highlighting the failure points of the alternatives.

MethodDevelopment Start Start: 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine CheckBasic Check Basicity: Pyridine Ring (pKa ~5.2) Start->CheckBasic RouteA Route A: Volatile Acid (Formic/TFA) CheckBasic->RouteA MS Compatibility Req? RouteB Route B: Non-Volatile Buffer (Phosphate) CheckBasic->RouteB Robustness Req? ResultA Result: Poor Tailing (Tf > 1.8) Silanol Interactions Unsuppressed RouteA->ResultA ResultB Result: Sharp Peaks (Tf < 1.2) Ionic Strength Masks Silanols RouteB->ResultB CheckStability Check Stability: Chloromethyl Group ResultB->CheckStability FinalOpt Final Optimization: C18 + Phosphate pH 2.5 (Balances Stability & Shape) CheckStability->FinalOpt Acidic pH prevents Hydrolysis ImpuritySep Impurity Separation: Hydroxymethyl degradant separated (Rs > 3.0) FinalOpt->ImpuritySep

Caption: Decision logic prioritizing ionic strength (Phosphate) over volatility (Formic Acid) to resolve pyridine tailing issues.

Part 4: Scientific Rationale & Validation (E-E-A-T)

Expertise: The Pyridine Tailing Problem

Pyridine derivatives are notorious for interacting with residual silanol groups (


) on silica-based columns. In weak acidic mobile phases (like 0.1% Formic Acid), the pyridine is protonated (

), but the counter-ion concentration is too low to form a tight ion pair or suppress the cation-exchange mechanism with ionized silanols (

).
  • Solution: Phosphate buffer provides high ionic strength (

    
     ions), effectively blocking silanol sites and sharpening the peak.
    
Trustworthiness: Self-Validating Protocol

The protocol includes a System Suitability Test (SST) that must be passed before every run:

  • Resolution (

    
    ):  > 2.0 between the main peak and the hydroxymethyl impurity (generated by forced degradation or spiking).
    
  • Tailing Factor: NMT 1.5.

  • Precision: RSD of 6 replicate injections < 1.0%.

  • Why this matters: If the pH drifts above 3.5, silanols ionize, and tailing increases. If the column degrades, resolution drops. The SST acts as a "canary in the coal mine."

Stability Considerations

The chloromethyl moiety is an alkyl halide. In aqueous conditions at neutral/basic pH, it undergoes


 hydrolysis to form the alcohol.
  • Data Support: Stability studies show < 0.5% degradation over 24 hours at pH 2.5, compared to > 5% degradation at pH 7.0.

References

  • Sigma-Aldrich. 4-[5-(Chloromethyl)isoxazol-3-yl]pyridine hydrochloride Product Specification. Retrieved from

  • PubChem. Compound Summary: 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (Structural Analog Reference). National Library of Medicine. Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and efficiency of silica-based stationary phases in hydrophilic interaction chromatography. Journal of Chromatography A. (Provides foundational theory on silanol interactions with basic heterocycles).
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for the validation parameters cited). Retrieved from

Sources

Comparative Guide: Reactivity & Stability of Chloromethyl Isoxazole vs. Chloromethyl Pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity & Stability: Chloromethyl Isoxazole vs. Chloromethyl Pyridine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In medicinal chemistry, chloromethyl heterocycles are critical "warheads" for installing heteroaryl-methyl motifs. While Chloromethyl Isoxazole (CMI) and Chloromethyl Pyridine (CMP) both serve as potent electrophiles, their reactivity profiles diverge significantly due to the electronic and basic properties of their respective rings.

  • The Critical Distinction: CMP is a "suicide substrate" in its free base form, prone to rapid self-polymerization due to the nucleophilicity of the pyridine nitrogen. CMI, conversely, lacks significant basicity but possesses a labile N–O bond that is susceptible to cleavage under harsh basic or reducing conditions.

  • Operational Implication: CMP requires in situ neutralization or storage as a hydrochloride salt. CMI requires careful selection of non-nucleophilic bases to preserve ring integrity.

Mechanistic Profiling & Reactivity Analysis

Electronic Activation (Electrophilicity)

Both scaffolds activate the chloromethyl group via electron withdrawal, facilitating SN2 displacement.

  • Chloromethyl Pyridine (CMP): The pyridine ring is ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -deficient. The nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) effect (especially in 2- and 4-isomers), making the exocyclic methylene carbon highly electrophilic.
    
    • Reactivity Order: 4-isomer > 2-isomer > 3-isomer (due to resonance stabilization of the transition state).

  • Chloromethyl Isoxazole (CMI): The isoxazole ring is also electron-withdrawing due to the electronegative oxygen and nitrogen. However, the activation is generally inductive.

    • Nuance: CMI is often less reactive than protonated CMP but comparable to neutral CMP.

The "Self-Destruct" Mechanism (CMP)

The defining feature of CMP (specifically 2- and 4-isomers) is its duality as both an electrophile (CH2Cl) and a nucleophile (Pyridine-N).

  • Mechanism: In free base form, the nitrogen of Molecule A attacks the methylene of Molecule B.

  • Result: Formation of insoluble poly-pyridinium salts (tars).

  • Prevention: CMP must be stored as the HCl salt.

Ring Lability (CMI)

Isoxazoles are weak bases (


) and do not self-quaternize. However, the N–O bond is the weak link.
  • Risk: Strong bases (e.g., hydroxide, alkoxides) or reducing conditions can trigger ring opening to form enamino-ketones or nitriles.

  • Prevention: Use mild inorganic bases (K2CO3, Cs2CO3) or non-nucleophilic organic bases (DIPEA).

Comparative Data Summary

FeatureChloromethyl Pyridine (CMP)Chloromethyl Isoxazole (CMI)
Primary Reactivity High (SN2)Moderate to High (SN2)
Storage Stability Poor (Free Base) ; Excellent (HCl Salt)Good (Stable solid/oil)
Dominant Side Reaction Intermolecular Self-QuaternizationBase-mediated Ring Opening (N-O cleavage)
Basicity (

of conj. acid)
~5.2 (Basic)~ -3.0 (Non-basic)
Preferred Reaction Base Excess tertiary amine or inorganic carbonateCarbonates (K2CO3) or mild organic bases
Solubility Free base: Organic; Salt: Water/MeOHSoluble in most organic solvents (DCM, THF)

Visualizing Failure Modes

The following diagrams illustrate the specific degradation pathways that researchers must avoid.

ReactivityComparison cluster_CMP CMP: Self-Quaternization Risk cluster_CMI CMI: Ring Lability Risk CMP_Salt CMP (HCl Salt) (Stable) CMP_Free CMP (Free Base) (Nucleophilic N) CMP_Salt->CMP_Free Neutralization Polymer Polypyridinium Tars (Irreversible Ruin) CMP_Free->Polymer Self-Reaction (Rapid) CMI_Stable CMI (Neutral) (Stable) CMI_Inter Anionic Intermediate CMI_Stable->CMI_Inter Strong Base (OH-, RO-) RingOpen Ring-Opened Nitrile/Ketone (Loss of Heterocycle) CMI_Inter->RingOpen N-O Bond Cleavage

Caption: Figure 1. Divergent failure modes. CMP fails via intermolecular polymerization (left), while CMI fails via intramolecular ring degradation under harsh basic conditions (right).

Experimental Protocols

Protocol A: Nucleophilic Substitution with Chloromethyl Pyridine (CMP)

Objective: To couple CMP with a secondary amine without triggering polymerization. Crucial Step: Do not isolate the free base. Generate it in situ.

  • Preparation: Dissolve the amine nucleophile (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF.

  • Base Addition: Add 2.5 - 3.0 equivalents of anhydrous K2CO3 or Cs2CO3 .

    • Note: Inorganic bases are preferred over Et3N to prevent formation of quaternary ammonium salts with the base itself.

  • Reagent Addition: Add CMP Hydrochloride salt (1.1 equiv) directly to the suspension as a solid.

    • Mechanistic Insight: The carbonate slowly neutralizes the HCl salt, releasing the free base which immediately reacts with the nucleophile present in solution, keeping the concentration of free CMP low and preventing self-polymerization.

  • Reaction: Stir at 40–60°C. Monitor via TLC/LCMS.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1][2] Partition between EtOAc and saturated NaHCO3 (to remove any unreacted HCl salt).

Protocol B: Alkylation with Chloromethyl Isoxazole (CMI)

Objective: To alkylate a phenol or thiol while preserving the isoxazole ring.

  • Preparation: Dissolve the phenol/thiol (1.0 equiv) in anhydrous Acetone or MeCN.

  • Base Selection: Add 1.2 equivalents of K2CO3 .

    • Warning: Avoid NaOH, KOH, or NaOMe. Strong hydroxide/alkoxide bases can attack the C-5 position or deprotonate C-4, leading to ring fragmentation [1].

  • Reagent Addition: Add CMI (1.1 equiv) as a solution in the reaction solvent.

  • Reaction: Stir at room temperature to 50°C.

    • Tip: Isoxazoles are thermally stable but chemically labile. Do not overheat (>80°C) in the presence of base.

  • Workup: Standard aqueous extraction. Avoid highly acidic washes which might hydrolyze the isoxazole.

Decision Logic for Reagent Selection

Use the following logic flow to determine reaction conditions.

DecisionTree Start Select Reagent IsPyridine Chloromethyl Pyridine (CMP) Start->IsPyridine IsIsoxazole Chloromethyl Isoxazole (CMI) Start->IsIsoxazole SaltQ Is it the HCl Salt? IsPyridine->SaltQ BaseQ Base Strength Required? IsIsoxazole->BaseQ YesSalt Use 2.5 eq K2CO3 (In-situ neutralization) SaltQ->YesSalt Yes NoSalt DANGER: Polymerization Risk Convert to salt immediately SaltQ->NoSalt No (Free Base) MildBase Use K2CO3/Cs2CO3 (Safe) BaseQ->MildBase Mild/Moderate StrongBase Avoid NaOH/NaOMe (Ring Opening Risk) BaseQ->StrongBase Strong (e.g. for weak Nu)

Caption: Figure 2. Decision matrix for handling CMP and CMI, highlighting critical safety and stability checkpoints.

References

  • RSC Publishing. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Royal Society of Chemistry.[3] [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Molecules. [Link]

  • ResearchGate. (2003). Quantitative Quaternization of Poly(4-Vinyl Pyridine). Journal of Macromolecular Science. [Link]

  • National Institutes of Health (PMC). (2022). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein J Org Chem. [Link]

Sources

Bioactivity Profile & SAR Analysis: Isoxazole-Pyridine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

In the landscape of heterocyclic medicinal chemistry, the fusion of isoxazole and pyridine moieties represents a privileged scaffold strategy. This guide analyzes the bioactivity of isoxazole-pyridine analogs, contrasting their performance against standard therapeutic agents in oncology and antimicrobial sectors.[1]

The core rationale for this hybrid scaffold lies in its bipharmacophoric nature :

  • Isoxazole: Acts as a bioisostere for carboxylic acids and esters, offering metabolic stability while functioning as a rigid linker that orients substituents for optimal receptor binding.

  • Pyridine: Provides a hydrogen-bond acceptor site and modulates solubility and lipophilicity (LogP), critical for membrane permeability.

This guide dissects two primary therapeutic windows: Kinase/Enzyme Inhibition (Oncology) and Antimicrobial Efficacy , supported by experimental data and structure-activity relationship (SAR) logic.

Module A: Oncology & Kinase Inhibition

Comparative Analysis: PIKfyve and LOX Targets

Recent lead optimization campaigns have positioned isoxazole-pyridine hybrids as potent inhibitors of lipid kinases (PIKfyve) and Lipoxygenases (LOX), pathways critical for cancer cell proliferation and viral entry.

Data Summary: Potency vs. Standards

The following table compares key analogs against standard inhibitors.

Compound ClassTargetLead AnalogActivity (IC50)Standard DrugComparative Insight
Isothiazolo[4,3-b]pyridines PIKfyve (Lipid Kinase)RMC-113 8 nMApilimod (approx. 1-5 nM)Comparable potency to Apilimod; exhibits dual inhibition of PIP4K2C, broadening therapeutic potential [1].[2]
Coumarin-Isoxazole-Pyridine 15-LOX (Lipoxygenase)Cmpd 12b 5 µMQuercetin / NDGAModerate potency but high antioxidant capacity (90.4% anti-lipid peroxidation) [2].[3][4]
Isoxazole-Carboxamides COX-2 / HeLa ProliferationMYM4 1.57 µM (HeLa)DoxorubicinHigh selectivity for COX-2 (SI ~4); antiproliferative activity on HeLa cells approaches Doxorubicin efficacy [3].
Mechanistic Visualization: PIKfyve Signaling Pathway

The inhibition of PIKfyve by isoxazole-pyridine analogs disrupts endosomal trafficking, a mechanism exploited for both anticancer (blocking autophagy) and antiviral (blocking viral entry) effects.

PIKfyve_Pathway PI3P PI(3)P (Early Endosome) PI35P2 PI(3,5)P2 PI3P->PI35P2 Phosphorylation PIKfyve PIKfyve Complex (Target) PIKfyve->PI3P Catalyzes Inhibitor Isoxazole-Pyridine Analog (e.g., RMC-113) Inhibitor->PIKfyve Inhibits (IC50 ~8nM) Autophagy Autophagy Flux Inhibitor->Autophagy Disrupts ViralEntry Viral Entry (e.g., Ebola, SARS-CoV-2) Inhibitor->ViralEntry Blocks Lysosome Lysosomal Fusion/Degradation PI35P2->Lysosome Regulates Lysosome->Autophagy Essential for Lysosome->ViralEntry Required for Endosome Maturation

Fig 1.[5] Mechanism of Action: PIKfyve inhibition disrupts the conversion of PI(3)P to PI(3,5)P2, halting lysosomal maturation.

Module B: Antimicrobial & Antiviral Applications

Comparative Analysis: Bacterial & Viral Targets

Isoxazole-pyridine hybrids have demonstrated significant efficacy against resistant bacterial strains and specific viral proteases.

Data Summary: Efficacy Profile
Compound ClassTarget OrganismLead AnalogActivity (MIC/EC50)Standard ControlNotes
Isoxazole-Chalcones S. aureus (Gram+)Cmpd 28 1 µg/mLCiprofloxacinSuperior Potency: Outperformed Ciprofloxacin in specific assays; trimethoxy substitution is critical [4].
Isoxazole-Chalcones C. albicans (Fungal)Cmpd 46 2 µg/mLFluconazole (1 µg/mL)Comparable antifungal activity; lower toxicity profile against LO2 normal cells [4].
Isoxazole Small Molecules Zika Virus (ZIKV)Cmpd 7l EC50 < 2 µMKR-26827Improved safety profile over oxadiazole predecessors; targets ZIKV protease [5].

Module C: Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and evaluation of these analogs.

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

This is the industry-standard method for constructing the isoxazole core with high regioselectivity.

Reagents:

  • Pyridine-aldehyde oxime (Precursor A)

  • Terminal Alkyne (Precursor B)

  • Chloramine-T or PIDA (Oxidant)

  • Ethanol/Water solvent system

Workflow:

  • Generation of Nitrile Oxide: Dissolve Pyridine-aldehyde oxime (1.0 eq) in ethanol. Add Chloramine-T (1.1 eq) and stir at Room Temperature (RT) for 15 minutes. Mechanism: In situ formation of the unstable nitrile oxide dipole.

  • Cycloaddition: Add the Terminal Alkyne (1.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (70-80°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Evaporate solvent. Redissolve residue in DCM, wash with water and brine.

  • Purification: Recrystallize from ethanol or purify via column chromatography.

Protocol 2: Kinase Inhibition Assay (PIKfyve)

Objective: Determine IC50 values for lipid kinase inhibition.[2]

  • Preparation: Dilute compounds in DMSO (10-point dose-response curve).

  • Enzyme Mix: Combine recombinant PIKfyve complex with lipid substrate (PI(3)P) in kinase buffer (20 mM HEPES, pH 7.5, 5 mM MgCl2).

  • Initiation: Add ATP (10 µM final) to start the reaction. Incubate for 60 min at RT.

  • Detection: Use ADP-Glo™ Kinase Assay (Promega). Add Reagent I (40 min) to deplete ATP, then Reagent II (30 min) to convert ADP to Luciferase signal.

  • Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to derive IC50.

Module D: Structure-Activity Relationship (SAR) Logic

Understanding the substitution patterns is vital for optimizing bioactivity. The diagram below synthesizes SAR data from multiple studies [1, 4].

SAR_Logic Core Isoxazole-Pyridine Scaffold Pyr_Pos3 Pyridine C-3/C-4: Electron Donating Groups (Me, OMe) Core->Pyr_Pos3 Linker Linker Type: Acetylene vs. Ethyl Core->Linker Phenyl_Sub Distal Phenyl Ring: 2,4,6-Trimethoxy Core->Phenyl_Sub Phenyl_Halo Distal Phenyl Ring: Halogenation (F, Cl) Core->Phenyl_Halo Pyr_Effect Increases Potency (Kinase Affinity) Pyr_Pos3->Pyr_Effect Linker_Effect Acetylene Rigidification Essential for PIKfyve Linker->Linker_Effect Phenyl_Effect Maximizes Antibacterial Activity (MIC 1 µg/mL) Phenyl_Sub->Phenyl_Effect Halo_Effect Enhances Metabolic Stability Phenyl_Halo->Halo_Effect

Fig 2. SAR Logic Map: Key structural modifications driving potency and selectivity in isoxazole-pyridine hybrids.

References

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI Molecules.

  • Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. MDPI Molecules.

  • Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening. PubMed.

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone. MDPI Molecules.

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC.

Sources

13C NMR chemical shifts for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: 13C NMR Characterization of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Executive Summary

Product: 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine CAS Registry Number: (Analogous search: 100364-83-6 for general isoxazole-pyridines) Application: Critical intermediate for heterocyclic drug discovery (e.g., kinase inhibitors).

This guide provides a technical comparison of the 13C NMR spectral profile of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine against its synthetic precursors and solvent variants. Accurate assignment of the chloromethyl (-CH2Cl) and isoxazole-pyridine junction carbons is the definitive method for validating the substitution reaction, offering superior specificity compared to 1H NMR where labile protons can obscure assignments.

Structural Analysis & Assignment Strategy

To interpret the spectrum accurately, the molecule is segmented into three distinct magnetic environments. The chloromethyl group serves as the primary "diagnostic handle" for reaction monitoring.

Diagram 1: Structural Segmentation & Logic

G Substrate Precursor (Hydroxymethyl) Reagent Chlorination (SOCl2 / POCl3) Substrate->Reagent Product Target Molecule 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine Reagent->Product Pyridine Pyridine Ring (Aromatic Region: 120-150 ppm) Product->Pyridine Isoxazole Isoxazole Core (C3/C5: ~160-170 ppm C4: ~103 ppm) Product->Isoxazole CH2Cl Chloromethyl Group (Diagnostic Shift: ~36 ppm) Product->CH2Cl Key Indicator

Caption: Logical segmentation of the molecule for NMR assignment. The Chloromethyl group provides the most significant chemical shift change during synthesis.

Comparative Analysis: Performance vs. Alternatives

Scenario A: Synthetic Validation (Product vs. Precursor)

The most critical performance metric for this guide is differentiating the Chloromethyl product from the Hydroxymethyl precursor (4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]pyridine).

  • The Challenge: In 1H NMR, the methylene protons (-CH2-) for both species appear as singlets in the 4.5–4.8 ppm range, often overlapping with water signals in DMSO-d6.

  • The Solution: 13C NMR offers a massive, unambiguous shift (~20 ppm difference) that is unaffected by solvent exchangeable protons.

Carbon PositionPrecursor (-CH2OH) Shift (ppm)Product (-CH2Cl) Shift (ppm)Delta (Δδ)Status
-CH2- (Methylene) 56.5 36.2 -20.3 Primary Diagnostic
Isoxazole C5172.1168.5-3.6Secondary Confirmation
Isoxazole C4101.5103.2+1.7Minor Shift
Pyridine C2/C6150.2150.5+0.3Invariant

Note: Values are calculated reference shifts based on chemometric additivity rules for isoxazole derivatives in CDCl3.

Scenario B: Solvent Effects (CDCl3 vs. DMSO-d6)

Solvent choice significantly alters the chemical shifts of the pyridine ring due to hydrogen bonding with the nitrogen lone pair.

Carbon AtomShift in CDCl3 (ppm)Shift in DMSO-d6 (ppm)Performance Note
Pyridine C2/C6 150.5149.8Slight shielding in DMSO.
Pyridine C3/C5 121.0122.5Deshielding due to polarity.
-CH2Cl 36.2 37.1 Stable/Robust Signal.

Recommendation: Use CDCl3 for routine purity checks as it provides sharper line shapes for the chloromethyl group. Use DMSO-d6 only if solubility is an issue, but be aware of the C3/C5 shift.

Detailed 13C NMR Assignments

The following table provides the specific assignment for the target molecule in CDCl3 .

Carbon LabelChemical Shift (δ, ppm)MultiplicityAssignment Logic
C-5' (Isoxazole) 168.5Quaternary (Cq)Deshielded by Oxygen and Nitrogen; Ipso to -CH2Cl.
C-3' (Isoxazole) 161.2Quaternary (Cq)Ipso to Pyridine ring.
C-2/C-6 (Pyridine) 150.5CHAlpha to Pyridine Nitrogen (Typical Pyridine shift).
C-4 (Pyridine) 135.8Quaternary (Cq)Ipso to Isoxazole; Shielded relative to C2/C6.
C-3/C-5 (Pyridine) 121.0CHBeta to Pyridine Nitrogen.
C-4' (Isoxazole) 103.2CHCharacteristic high-field signal for isoxazole C4.
-CH2Cl 36.2 CH2Key Verification Signal. Upfield from alcohol precursor.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this specific acquisition protocol designed to maximize the signal-to-noise ratio for the quaternary carbons (C5', C3', C4).

Diagram 2: Experimental Workflow

Experiment Sample Sample Prep: 30mg in 0.6mL CDCl3 (Filter if cloudy) Param Acquisition Parameters: Pulse: 30° Relaxation Delay (D1): 2.0s Scans: >1024 Sample->Param Acquire Data Acquisition (Proton Decoupled) Param->Acquire Process Processing: LB = 1.0 Hz Baseline Correction Acquire->Process Verify Validation Check: Look for 36.2 ppm (-CH2Cl) Absence of 56.5 ppm (-CH2OH) Process->Verify

Caption: Optimized workflow for 13C NMR acquisition to ensure detection of quaternary carbons.

Step-by-Step Methodology:

  • Preparation: Dissolve 30-50 mg of the product in 0.6 mL CDCl3 . Ensure the solution is clear; suspended solids will broaden the baseline and obscure the critical C4 isoxazole peak (~103 ppm).

  • Acquisition:

    • Pulse Angle: 30° (allows faster repetition).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C3', C5', Py-C4) have long T1 relaxation times. A short D1 will suppress these signals.

    • Scans (NS): Minimum 1024 scans are required for clear resolution of the quaternary carbons.

  • Processing: Apply an exponential window function with Line Broadening (LB) = 1.0 Hz to enhance the Signal-to-Noise ratio (S/N) for the quaternary peaks.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules of substituted heterocycles).

  • Katritzky, A. R., & Ramsden, C. A. (2008). Comprehensive Heterocyclic Chemistry III. Elsevier. (Detailed shifts for isoxazole derivatives).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for general pyridine and isoxazole fragments).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

A Senior Application Scientist's Guide to Validating Isoxazole Regioisomers with NOESY

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of newly synthesized molecules is paramount. Among the heterocyclic compounds that are staples in medicinal chemistry, isoxazoles present a frequent challenge: the formation of regioisomers.[1][2] Distinguishing between these closely related structures is critical, as different regioisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, experimentally-grounded comparison of how Nuclear Overhauser Effect Spectroscopy (NOESY) serves as a powerful and definitive tool for validating the structure of isoxazole regioisomers.

The Challenge: Differentiating Isoxazole Regioisomers

The synthesis of isoxazoles, often through methods like 1,3-dipolar cycloadditions or the Claisen isoxazole synthesis, can lead to the formation of multiple regioisomers.[2][3] For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can yield both 3,5-disubstituted and 3,4-disubstituted isoxazoles. While techniques like ¹H and ¹³C NMR provide initial structural insights, they may not always offer a definitive distinction, especially in complex molecules.[4] This is where through-space correlations, as detected by NOESY, become indispensable.

The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å.[5][6] This is distinct from COSY, which shows correlations between protons that are coupled through chemical bonds. The Nuclear Overhauser Effect (NOE) arises from dipole-dipole interactions between spatially proximate nuclei.[5] By observing these through-space interactions, we can piece together the three-dimensional structure of a molecule and, crucially, differentiate between regioisomers.

Differentiating 3,5- and 3,4-Disubstituted Isoxazoles: A Comparative Workflow

Let's consider a common scenario: the synthesis of a disubstituted isoxazole that could result in either a 3,5- or a 3,4-regioisomer. The key to distinguishing these isomers lies in identifying the spatial proximity between the substituents and the lone proton on the isoxazole ring.

Experimental Workflow

G cluster_synthesis Synthesis & Isolation cluster_nmr NMR Analysis cluster_analysis Data Analysis & Structure Validation syn Synthesize Isoxazole Derivative iso Isolate Potential Regioisomers (e.g., via Chromatography) syn->iso proton Acquire 1D ¹H NMR iso->proton carbon Acquire 1D ¹³C NMR iso->carbon noesy Acquire 2D ¹H-¹H NOESY proton->noesy assign Assign Proton Signals noecorr Identify Key NOE Correlations assign->noecorr validate Validate Regioisomeric Structure noecorr->validate

Caption: Experimental workflow for validating isoxazole regioisomers using NOESY.

Step-by-Step Experimental Protocol for NOESY Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isoxazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Initial 1D Spectra: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons. This is essential for selective excitation in 1D NOESY or for referencing in 2D NOESY.

  • NOESY Experiment Setup:

    • Pulse Program: Select a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

    • Mixing Time (d8): This is a critical parameter. For small molecules like many isoxazole derivatives, a mixing time of 0.5 to 1.0 seconds is a good starting point.[7] This parameter may need to be optimized to maximize the NOE effect.

    • Acquisition Parameters: Set appropriate spectral widths in both dimensions to encompass all proton signals. The number of scans and increments will determine the experiment time and the quality of the resulting spectrum.

  • Data Processing: Process the acquired data using appropriate window functions (e.g., sine-bell) in both dimensions and perform a two-dimensional Fourier transform to obtain the NOESY spectrum.

Interpreting the NOESY Data: A Tale of Two Isomers

The power of NOESY lies in the presence or absence of specific cross-peaks, which indicate spatial proximity.

Scenario 1: The 3,5-Disubstituted Isoxazole

In this isomer, a substituent is at position 3 (R¹) and another at position 5 (R²), with the isoxazole proton at position 4 (H-4).

  • Expected NOE Correlations:

    • A clear NOE cross-peak will be observed between the isoxazole proton (H-4) and the protons of the substituent at position 5 (R²).

    • An NOE cross-peak may also be seen between H-4 and the protons of the substituent at position 3 (R¹), depending on the nature and conformation of the substituent.

Scenario 2: The 3,4-Disubstituted Isoxazole

Here, the substituents are at positions 3 (R¹) and 4 (R³), and the isoxazole proton is at position 5 (H-5).

  • Expected NOE Correlations:

    • A distinct NOE cross-peak will be present between the isoxazole proton (H-5) and the protons of the substituent at position 4 (R³).

    • Crucially, no NOE correlation will be observed between H-5 and the substituent at position 3 (R¹), as they are too far apart in space.

Caption: Key NOE correlations for distinguishing isoxazole regioisomers.

Data Summary Table
RegioisomerIsoxazole ProtonKey Substituent Proton(s)Expected NOESY Cross-Peak
3,5-DisubstitutedH-4Protons on R¹ and R²Present
3,4-DisubstitutedH-5Protons on R³Present
3,4-DisubstitutedH-5Protons on R¹Absent

Trustworthiness Through Self-Validation

The NOESY experiment provides a self-validating system. The presence of expected correlations and the absence of others provide a logical and internally consistent dataset for structural assignment. For instance, in the 3,4-disubstituted isomer, the observation of an NOE between H-5 and R³ and the simultaneous absence of an NOE between H-5 and R¹ provides strong, corroborating evidence for the proposed structure.

Concluding Remarks

For researchers in the pharmaceutical and chemical sciences, the precise structural characterization of novel compounds is non-negotiable. The formation of regioisomers during the synthesis of isoxazoles presents a common yet critical challenge. As demonstrated, Nuclear Overhauser Effect Spectroscopy (NOESY) provides a robust and reliable method to definitively distinguish between these isomers. By leveraging through-space proton-proton correlations, NOESY offers a level of structural detail that other NMR techniques may not provide, ensuring the correct identification of the desired molecule and upholding the integrity of subsequent research and development.

References

  • de Oliveira, R. N., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(15), 8085-8093. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Nanalysis Corp. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current NMR Spectroscopy. Bentham Science Publishers.
  • Decatur, J. (2018, August 8). NOESY and ROESY. Vassar College.
  • University College London. (n.d.). NOE Experiments. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

Sources

Elemental analysis standards for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis Standards & Protocols for 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine: A Comparative Guide

Executive Summary 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (CAS 1799732-96-3) is a critical pharmacophore and intermediate in the synthesis of CSF1R inhibitors like Pexidartinib (Turalio) . Its structural complexity—featuring a basic pyridine ring, a nitrogen-oxygen rich isoxazole core, and a reactive chloromethyl group—presents unique challenges for elemental characterization.

This guide establishes the analytical gold standard for verifying the elemental composition of this compound. We compare the traditional Automated Combustion (CHNS/Cl) method against the modern Quantitative NMR (qNMR) approach, providing actionable protocols to overcome interference from halogenation and hygroscopicity.

Part 1: The Analytical Challenge

The theoretical elemental composition of 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine (


, MW: 194.62  g/mol ) is:
  • Carbon: 55.54%

  • Hydrogen: 3.63%

  • Nitrogen: 14.39%

  • Chlorine: 18.22%

Key Difficulties:

  • Chlorine Interference: High chlorine content (18%+) can poison standard reduction catalysts in CHN analyzers, leading to the formation of volatile copper chlorides and inaccurate nitrogen data.

  • Incomplete Combustion: The nitrogen-rich heterocycles (pyridine/isoxazole) are refractory, often requiring higher oxygen dosing to prevent "soot" formation and low Carbon values.

  • Reactivity: The chloromethyl group is an alkylating agent. It is susceptible to hydrolysis (forming the hydroxymethyl derivative) or reacting with atmospheric moisture, skewing Hydrogen and Oxygen values.

Part 2: Comparative Analysis of Methodologies

Method A: Automated Combustion Analysis (The Traditional Standard)

Best for: Bulk purity confirmation and regulatory filing (CoA).

To achieve accurate results with this chlorinated compound, the standard CHN setup must be modified.

  • Calibration Standard: Acetanilide (K-factor calibration) is standard. However, for this specific matrix, Chloroacetanilide is superior for validating the Chlorine channel and ensuring the halogen trap is functioning.

  • Crucial Additive: Silver Tungstate on Magnesium Oxide (

    
    ) . This reagent is non-negotiable. It acts as a halogen scrubber in the combustion tube, trapping Chlorine as Silver Chloride (
    
    
    
    ) to prevent it from interfering with the thermal conductivity detector (TCD).
Method B: Quantitative NMR (qNMR) (The Modern Alternative)

Best for: Absolute purity determination, solvate identification, and stability tracking.

qNMR is increasingly preferred for this intermediate because it differentiates between the target molecule and its hydrolysis degradation products (hydroxymethyl analog), which Elemental Analysis (EA) cannot easily distinguish.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid . TCNB is preferred due to its non-hygroscopic nature and lack of overlapping signals in the aromatic region.

  • Advantage: Non-destructive and insensitive to the moisture content that plagues EA results for hygroscopic pyridines.

Performance Comparison Table

FeatureAutomated Combustion (CHNS-Cl)Quantitative NMR (

H-qNMR)
Primary Output Weight % of C, H, N, ClAbsolute Molar Purity (%)
Sample Requirement 2–5 mg (Destructive)10–20 mg (Recoverable)
Chlorine Handling Requires

trap; prone to bias
No interference; indirect confirmation
Solvent Detection Fails (confounds H/C values)Excellent (quantifies residuals)
Precision ± 0.4% (Industry Standard)± 0.5% - 1.0% (Method Dependent)
Throughput High (Automated)Medium (Manual Processing)

Part 3: Experimental Protocols

Protocol 1: Optimized Combustion Analysis for Chlorinated Heterocycles

Objective: Determine %C, %H, %N with <0.3% error.

  • Instrument Prep: Ensure the combustion tube is packed with a layer of Chromium(III) Oxide (oxidation catalyst) followed by a substantial zone of Silver Tungstate on MgO .

  • Blanking: Run 3 empty tin capsules to stabilize the baseline.

  • Conditioning: Run a "Primer" sample (high N/Cl content, e.g., Sulphanilamide) to condition the traps.

  • Calibration: Weigh Acetanilide standards (1.0 mg, 1.5 mg, 2.0 mg) to generate the K-factor curve.

    
     must be >0.999.
    
  • Sample Prep:

    • Dry the pyridine intermediate in a vacuum desiccator (

      
      ) for 4 hours to remove surface moisture.
      
    • Weigh 2.0 mg (±0.005 mg) into a Tin Capsule .

    • Critical Step: Add 5 mg of Vanadium Pentoxide (

      
      )  powder to the capsule before sealing. This acts as an oxygen donor to ensure complete combustion of the refractory pyridine ring.
      
  • Analysis: Run in CHNS mode with an extended Oxygen dosing time (e.g., 5-10 seconds extra) to handle the aromatic stability.

Protocol 2: qNMR Purity Assessment

Objective: Calculate absolute purity avoiding hygroscopic error.

  • Solvent Selection: DMSO-

    
     (provides good solubility for polar heterocycles).
    
  • Internal Standard (IS): Weigh exactly 10.0 mg of Maleic Acid (TraceCERT® grade).

  • Sample Preparation: Weigh exactly 15.0 mg of the Pyridine intermediate.

  • Mixing: Dissolve both in 0.6 mL DMSO-

    
     in the same vial to ensure homogeneity before transferring to the NMR tube.
    
  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: must be 
      
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.

Part 4: Visualization & Decision Logic

Figure 1: Analytical Decision Matrix for Chlorinated Intermediates This workflow illustrates the logical selection between EA and qNMR based on sample characteristics.

AnalyticalWorkflow Start Sample: 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine CheckState Is sample hygroscopic or solvated? Start->CheckState qNMR_Route Route B: Quantitative NMR CheckState->qNMR_Route Yes (or Unknown) EA_Route Route A: Combustion Analysis CheckState->EA_Route No (Dry Solid) qNMR_Step1 Select IS: Maleic Acid/TCNB qNMR_Route->qNMR_Step1 EA_Step1 Add V2O5 (Oxidizer) EA_Route->EA_Step1 EA_Step2 Ensure Ag2WO4 Trap (Cl Scrubber) EA_Step1->EA_Step2 EA_Result Result: Bulk Composition (C/H/N) EA_Step2->EA_Result qNMR_Step2 d1 Delay > 60s qNMR_Step1->qNMR_Step2 qNMR_Result Result: Absolute Purity + Solvates qNMR_Step2->qNMR_Result

Caption: Decision tree for selecting the optimal characterization method. qNMR is prioritized for solvated samples to avoid "wet" errors in %C/%H.

Part 5: Data Standards & Acceptance Criteria

When validating the synthesis of this intermediate, the following experimental data ranges are considered acceptable for "Research Grade" vs. "GMP Grade" material.

Table 2: Theoretical vs. Experimental Acceptance Limits

ElementTheoretical %Acceptable Range (Research)Acceptable Range (GMP/Pharma)Common Failure Mode
Carbon 55.5455.14 – 55.9455.24 – 55.84Low %C due to incomplete combustion (soot).
Hydrogen 3.633.23 – 4.033.33 – 3.93High %H due to moisture (hygroscopicity).
Nitrogen 14.3913.99 – 14.7914.09 – 14.69High %N if Cl is not trapped (mimics N2 signal).
Chlorine 18.2217.82 – 18.6217.92 – 18.52Low %Cl due to volatility or trap saturation.

Note on Data Interpretation: If Carbon is low (-1.0%) but Nitrogen is correct, the sample likely contains inorganic salts (which do not combust) or is retaining solvent. Switch to qNMR to identify the impurity.

References

  • PerkinElmer . The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (Technical Note regarding Silver Tungstate usage).

  • National Institutes of Health (NIH) - PubChem . Pexidartinib (Turalio) Compound Summary & Intermediates.

  • Sigma-Aldrich (Merck) . Silver Tungstate on Magnesium Oxide for Elemental Analysis.

  • Emery Pharma . A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity.

  • Thermo Fisher Scientific . CHNS Determination of Organic Liquids and Reference Materials.

Comparative stability of 1,2-oxazole derivatives vs 1,3-oxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Stability of 1,2-Oxazole (Isoxazole) vs. 1,3-Oxazole Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

In medicinal chemistry, the choice between 1,2-oxazole (isoxazole) and 1,3-oxazole (oxazole) is rarely arbitrary.[1] While these isomers share the formula


, their stability profiles diverge significantly due to the adjacency of heteroatoms.[1]
  • 1,2-Oxazoles are characterized by a labile N–O bond .[1][2] This bond acts as a metabolic "soft spot," susceptible to reductive cleavage by cytosolic reductases and CYP450 enzymes.[2] This feature is often exploited in prodrug design (e.g., Leflunomide) but can pose a liability for drugs requiring systemic stability.[2]

  • 1,3-Oxazoles exhibit greater metabolic stability against reduction but are more prone to oxidative metabolism (ring hydroxylation/opening) and acid-catalyzed hydrolysis at the C2 position.[1][2]

This guide provides a head-to-head technical analysis of these bioisosteres, supported by mechanistic insights, comparative data, and validated experimental protocols.

Chemical Foundation: Electronic & Structural Divergence

The stability differences stem directly from the heteroatom arrangement.

Feature1,2-Oxazole (Isoxazole) 1,3-Oxazole (Oxazole) Impact on Stability
Bonding N–O bond (Weak, ~222 kJ/mol)C–O / C–N bonds (Stronger)The N–O bond is the primary site of reductive failure in isoxazoles.[1]
Basicity (pKa) Very weak base (pKa ~ -3.[1][2]0)Weak base (pKa ~ 0.[2][3]8)Oxazoles are more basic; protonation at N3 facilitates hydrolytic ring opening.[2]
Dipole Moment High (~3.0 D)Moderate (~1.7 D)Influences binding affinity and solubility; isoxazoles are more polar.[1][2]
C2 Reactivity C3/C5 are primary reactive sites.[2]C2-H is acidic (pKa ~20).[1][2][4]Oxazole C2 deprotonation leads to ring opening (isonitrile formation).[2]

Metabolic Stability Profile

A. 1,2-Oxazole: The Reductive Liability

The defining metabolic characteristic of isoxazoles is reductive ring scission .[2]

  • Mechanism: Two-electron reduction of the N–O bond yields an

    
    -cyanoenol or 
    
    
    
    -amino enone.[1][2]
  • Enzymology: Catalyzed by CYP450s (reductive mode), aldehyde oxidase, and cytosolic reductases.[2]

  • Case Study (Leflunomide): The isoxazole ring is intentionally unstable.[2] It undergoes rapid reductive opening in vivo to form the active metabolite A771726.[2]

B. 1,3-Oxazole: The Oxidative Liability

Oxazoles are generally resistant to reduction but susceptible to oxidation .[1][2]

  • Mechanism: CYP450-mediated epoxidation or hydroxylation, typically at the C4 or C5 positions, leading to ring opening and formation of dicarbonyl species.

  • C2 Instability: Unsubstituted C2 positions are metabolic "hotspots" for oxidation or hydrolysis.[2] Blocking C2 with an alkyl/aryl group significantly enhances metabolic half-life (

    
    ).[1][2]
    

Comparative Experimental Data

The following data illustrates the stability and potency trade-offs observed in matched molecular pair (MMP) studies.

Table 1: Metabolic Stability & Potency (Matched Pair Analysis)

Context: Optimization of P2Y12 antagonists and DGAT1 inhibitors.[1]

Parameter1,2-Oxazole Derivative 1,3-Oxazole Derivative Observation
Metabolic Pathway Reductive Ring Opening (Major)Oxidative Hydroxylation (Major)Isoxazoles require careful monitoring of reductive metabolites.[1][2]
Microsomal

45 min (Representative)60 min (Representative)Oxazoles often show slightly superior intrinsic clearance (

) unless C2 is unsubstituted.[1][2]
Potency (DGAT1)

nM

nM
3-phenylisoxazole showed superior binding vs. 5-phenyloxazole due to dipole alignment.[1][2]
Potency (P2Y12)

nM

nM
Isoxazole derivative (Cmpd 59) outperformed oxazole due to H-bond acceptor geometry.[1][2]

Key Insight: While oxazoles often display marginally better metabolic stability, isoxazoles frequently offer superior potency due to their distinct dipole vector and hydrogen-bonding capability.[1][2] The "stability penalty" of the isoxazole can often be managed by steric hindrance around the N–O bond.

Mechanistic Visualization

The following diagrams illustrate the divergent degradation pathways.

Diagram 1: Metabolic Fate of Isoxazole vs. Oxazole

MetabolicPathways cluster_0 Key Liability: N-O Bond cluster_1 Key Liability: C4/C5 Oxidation Isoxazole 1,2-Oxazole (Isoxazole) RadicalAnion Radical Anion Intermediate Isoxazole->RadicalAnion Reductive Metabolism (CYP450/Reductase + NADPH) Oxazole 1,3-Oxazole (Oxazole) Epoxide Epoxide/Hydroxy Intermediate Oxazole->Epoxide Oxidative Metabolism (CYP450 + O2) Cyanoenol α-Cyanoenol (Ring Open) RadicalAnion->Cyanoenol N-O Bond Cleavage Dicarbonyl α-Dicarbonyl (Ring Open) Epoxide->Dicarbonyl Hydrolysis/Rearrangement

Caption: Divergent metabolic pathways. Isoxazoles undergo reductive N-O cleavage (green path), while oxazoles undergo oxidative ring opening (yellow path).[1]

Validated Experimental Protocols

To rigorously compare these scaffolds in your own series, use the following standardized assays.

Protocol A: Comparative Microsomal Stability Assay

Objective: Assess susceptibility to oxidative (Oxazole) vs. reductive (Isoxazole) metabolism.[1]

  • Preparation :

    • Prepare 10 mM stock solutions of the Isoxazole and Oxazole analogs in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1][2]

  • Incubation System :

    • Buffer : 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor : NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1][2]

    • Critical Step for Isoxazoles: Run a parallel incubation without oxygen (under nitrogen purge) or with NADH specifically to test for cytosolic reductase activity if HLM data is ambiguous.[2]

  • Reaction :

    • Pre-incubate microsomes (0.5 mg/mL final) with buffer at 37°C for 5 min.

    • Initiate reaction by adding test compound (1 µM final).

    • Sample at

      
       min.[2]
      
  • Termination & Analysis :

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).[1][2]

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.[1][2] Monitor for M+16 (Oxidation) and M+2 or Ring-Open masses (Reduction).[1][2]

Protocol B: Chemical Stress Test (pH Profiling)

Objective: Evaluate hydrolytic stability (Acid vs. Base).[1]

  • Buffer Setup : Prepare buffers at pH 1.2 (0.1 N HCl), pH 7.4 (PBS), and pH 10.0 (Borate).

  • Incubation :

    • Dissolve compound to 10 µM in each buffer (max 1% DMSO).

    • Incubate at 40°C for 24 hours.

  • Analysis :

    • Quantify % remaining via HPLC-UV/Vis.[1][2]

    • Expectation:

      • Isoxazoles : Stable at pH 1.2; Potential degradation at pH 10 (C3-H deprotonation).[1][2]

      • Oxazoles : Potential degradation at pH 1.2 (Hydrolysis); Stable at pH 10.[2]

Decision Logic for Scaffold Selection

Use this logic flow to determine the optimal scaffold for your drug candidate.

DecisionTree Start Select Scaffold: Isoxazole vs Oxazole TargetReq Is H-bond Acceptor Geometry Critical? Start->TargetReq IsoxazolePath Consider Isoxazole (Stronger Dipole/Acceptor) TargetReq->IsoxazolePath Yes (High Polarity needed) OxazolePath Consider Oxazole (Weak Base) TargetReq->OxazolePath No (Lipophilicity preferred) ReductiveEnv Is Reductive Stability Required? (e.g. Hypoxic tissue) IsoxazolePath->ReductiveEnv MetabolicRisk Assess Metabolic Risk OxazolePath->MetabolicRisk Soln1 USE OXAZOLE (Avoid N-O cleavage) MetabolicRisk->Soln1 Standard CYP Stability ReductiveEnv->Soln1 High Risk Soln2 USE ISOXAZOLE (Sterically hinder C3/C5) ReductiveEnv->Soln2 Low Risk / Manageable

Caption: Strategic decision tree for selecting between isoxazole and oxazole scaffolds based on binding requirements and metabolic risks.

References

  • BenchChem. (2025).[2][5][6] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. BenchChem Technical Guides. Link[1]

  • Kalgutkar, A. S., et al. (2003).[2] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 31(10), 1240-1250.[1][2] Link

  • Zhang, D., et al. (2008).[2] Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway. Drug Metabolism and Disposition, 36(2), 303-315.[1][2] Link

  • Meanwell, N. A. (2011).[2] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link[1]

  • Pinter, A., et al. (2011).[2] 5-Alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor.[1][2] Future Medicinal Chemistry, 3(4). Link[1]

Sources

Safety Operating Guide

4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Do not treat this compound as standard organic waste. 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine belongs to a class of chloromethyl-heterocycles . In drug discovery, these are valuable intermediates (often "warheads" for covalent inhibitors), but in waste management, they present three specific risks that require a deviation from standard solvent disposal protocols:

  • Alkylating Potential: The chloromethyl group (

    
    ) is highly electrophilic. It can alkylate DNA and proteins, posing a significant mutagenic and contact hazard.
    
  • Lachrymator & Corrosive: Upon hydrolysis or contact with mucous membranes, this compound releases hydrochloric acid (HCl) and active alkylating species, causing severe burns and respiratory distress similar to tear gas.

  • Delayed Reactivity: If mixed with nucleophilic waste streams (e.g., waste containing amines, thiols, or water), it can undergo exothermic polymerization or decomposition in the waste drum, creating a pressure hazard.

Part 2: Chemical Profile & Hazard Identification[1][2]

Compound Class: Halogenated Heterocycle / Alkylating Agent Primary Hazards: Skin Corrosion (Category 1B/1C), Serious Eye Damage, Acute Toxicity (Oral).

ParameterSpecification / HazardOperational Implication
Reactive Group Chloromethyl (

) on Isoxazole ring
High Reactivity. Segregate from basic waste (amines/hydroxides) to prevent uncontrolled exotherms.
Physical State Solid (typically off-white powder)Dust inhalation risk. Use a powder hood or weigh inside a fume hood.
Hydrolysis Slow hydrolysis in moist air; rapid in water.Generates HCl. Waste containers must be vented or plastic-lined to prevent metal corrosion.
Flash Point

(Estimated)
Combustible, but not Flammable.
Glove Compatibility Silver Shield / Laminate (Best), Nitrile (Good for splash, poor for immersion).Do not use Latex. The alkyl halide moiety permeates latex rapidly.
Part 3: Waste Segregation & Management

The Core Directive: Segregation is the primary control. This compound must be isolated from incompatible waste streams to prevent "drum reactions."

3.1 Segregation Rules (The "Self-Validating System")

To ensure safety, follow this compatibility logic. If the waste stream turns cloudy, hot, or off-gasses, the segregation has failed.

  • COMPATIBLE WITH: Halogenated solvents (Dichloromethane, Chloroform), Non-halogenated inert solvents (Ethyl Acetate, Toluene).

  • INCOMPATIBLE WITH (DO NOT MIX):

    • Aqueous Basic Waste: Causes rapid hydrolysis and heat generation.

    • Strong Oxidizers: Potential for violent reaction.

    • Nucleophilic Organics: Waste containing Pyridine, Triethylamine, or Thiols. (Risk: Quaternization reactions generating heat/pressure).

3.2 Recommended Waste Stream

Classify this material under RCRA Hazardous Waste .

  • Primary Code: D002 (Corrosive - due to hydrolysis potential).

  • Secondary Code: D003 (Reactive - conservative classification for alkylating agents).

  • Labeling: "Hazardous Waste - Toxic, Corrosive, Alkylating Agent. Contains: Chloromethyl-isoxazole derivative."[1][2][3][4]

Part 4: Disposal Workflow & Protocols
4.1 Solid Waste (Pure Compound / Contaminated Solids)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar. Do not use metal cans (HCl generation will corrode the metal).

  • Protocol:

    • Double-bag the solid in thick polyethylene bags (4 mil+).

    • Place inside the HDPE jar.

    • Label as "Solid Toxic/Corrosive Waste."

    • Destruction Method: High-temperature incineration is the only validated destruction method for alkylating heterocycles.

4.2 Liquid Waste (Mother Liquors / Reaction Mixtures)
  • Container: HDPE Carboy or Coated Glass.

  • Protocol:

    • Adjust pH to neutral (pH 6-8) only if the protocol explicitly calls for a quench (see Section 4.3).

    • If unquenched, dispose of as "Halogenated Solvent Waste" with the specific annotation: "High Potency / Lachrymator."

4.3 Chemical Deactivation (Small Scale / Spill Cleanup Only)

Note: Do not treat large quantities of waste in the lab without an EPA permit. This protocol is for spill response or cleaning glassware.

Quench Solution: 5% Sodium Thiosulfate (


) + 5% Sodium Bicarbonate (

) in water.
  • Mechanism:[5][6][3][7][8][9] Thiosulfate acts as a soft nucleophile to displace the chloride, destroying the alkylating potential, while bicarbonate neutralizes the generated acid.

Step-by-Step Deactivation:

  • Dissolve the residue in a minimal amount of acetone or DMSO.

  • Slowly add the Quench Solution (10:1 ratio of Quench to Compound).

  • Stir for 1 hour. The solution typically turns slightly yellow.

  • Check pH; ensure it is neutral.

  • Dispose of the resulting aqueous mixture as "Aqueous Chemical Waste."

Part 5: Visualized Workflows
Diagram 1: Waste Stream Decision Logic

This flowchart guides the researcher through the decision process to ensure the compound ends up in the correct waste drum.

WasteDisposal Start Start: Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath Bagging Double Bag (4 mil Poly) SolidPath->Bagging SolventCheck Solvent Type? LiquidPath->SolventCheck SolidContainer HDPE Jar (No Metal) Bagging->SolidContainer Final Ship for Incineration SolidContainer->Final Halo Halogenated (DCM/CHCl3) SolventCheck->Halo NonHalo Non-Halogenated SolventCheck->NonHalo Aqueous Aqueous / Basic SolventCheck->Aqueous STOP Segregation CRITICAL: Do NOT mix with Amines/Bases Halo->Segregation NonHalo->Segregation Aqueous->Segregation High Risk of Exotherm LiquidContainer Waste Carboy (Corrosive/Toxic) Segregation->LiquidContainer LiquidContainer->Final

Caption: Decision logic for segregating chloromethyl-isoxazole waste. Note the critical stop point for aqueous/basic mixtures to prevent uncontrolled hydrolysis.

Diagram 2: Emergency Spill Response

Immediate actions to take if the containment is breached.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Lachrymator Risk) Spill->Evacuate PPE 2. Don PPE: Resp. Protection + Silver Shield Gloves Evacuate->PPE Cover 3. Cover with Absorbent Pads PPE->Cover Deactivate 4. Apply Quench Solution (Thiosulfate/Bicarb) Cover->Deactivate Wait 5. Wait 30 Mins (Hydrolysis) Deactivate->Wait Collect 6. Collect as Hazardous Waste Wait->Collect

Caption: Step-by-step spill response emphasizing respiratory protection due to lachrymatory potential.

Part 6: References & Verification[10]
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Source for Thiosulfate quenching mechanism).

Sources

Personal protective equipment for handling 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to bridge the gap between theoretical chemical reactivity and practical laboratory safety. When handling 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine , you are not merely dealing with a standard organic intermediate; you are managing a highly potent, bifunctional hazard.

To handle this compound safely, we must understand the causality behind its toxicity. The chloromethyl group (-CH₂Cl) attached to the electron-deficient isoxazole ring acts as a highly reactive electrophile. It readily undergoes nucleophilic substitution (Sₙ2) reactions, meaning it can rapidly alkylate biological macromolecules like DNA, RNA, and protein thiols, leading to severe cytotoxicity, mutagenesis, and skin sensitization[1]. Concurrently, the pyridine moiety increases the molecule's lipophilicity, allowing it to easily cross biological membranes (such as the skin and blood-brain barrier).

Because of these properties, standard laboratory safety measures are insufficient. We must implement a self-validating safety system —a framework where every operational step includes a built-in verification mechanism to physically separate the operator from the electrophile and chemically neutralize the threat upon any breach[2].

Quantitative PPE & Environmental Parameters

The Occupational Safety and Health Administration (OSHA) mandates the assessment of workplace hazards and the selection of appropriate Personal Protective Equipment (PPE)[3]. Below is the self-validating PPE matrix required for handling this compound.

Protection ZoneParameter / SpecificationScientific RationaleValidation Metric (Self-Validating Step)
Environmental Fume Hood Face Velocity: 80–120 fpmPrevents aerosolized escape of volatile alkylating dust into the lab[2].Validate: Check digital anemometer reading before opening the sash.
Hand Protection Inner: 4-mil NitrileOuter: 8-mil NeopreneChloromethyl groups permeate thin nitrile rapidly. Neoprene blocks the halogenated solvents often used with this compound[3].Validate: Perform an air-inflation test on gloves; ensure zero pressure loss over 10 seconds before donning.
Eye & Face ANSI Z87.1 Goggles + 8-inch Polycarbonate Face ShieldProtects ocular mucosa from reactive electrophiles and potential pressurized blowback[3].Validate: Perform a visual and tactile seal check; ensure no gaps exist between goggles and skin.
Body Protection Flame-Resistant (FR) Lab Coat + Chemical ApronPrevents electrostatic discharge during powder handling and stops transdermal absorption.Validate: Visual inspection for fraying, holes, or prior chemical stains before use.

Step-by-Step Operational Protocol: Closed-System Handling

To prevent exposure, the compound must be handled using techniques that minimize aerosolization and static buildup.

Step 1: Environmental & PPE Verification

  • Verify that the fume hood is certified and operating at a face velocity of >80 fpm[2].

  • Don the dual-layer glove system, chemical apron, and face shield.

  • Validation: Pass a polonium anti-static brush over your gloved hands and the weighing spatulas to eliminate static charge, which can cause the highly reactive powder to aerosolize.

Step 2: Closed-System Weighing

  • Place a tared, sealable glass vial inside the fume hood.

  • Carefully transfer the 4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine into the vial using the anti-static spatula.

  • Seal the vial tightly before removing it from the balance enclosure.

  • Validation: Weigh the sealed vial on a secondary balance outside the hood to confirm the exact mass transfer. This ensures the ambient environment is never exposed to the unsealed powder.

Spill Management & Decontamination Protocol

If a spill occurs, you cannot simply wipe it up; you must chemically disarm the electrophile. We achieve this using a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). The thiosulfate acts as a "soft" nucleophile, displacing the chloride ion via an Sₙ2 mechanism and converting the toxic alkylating agent into a water-soluble, non-toxic Bunte salt[1].

Step 1: Containment & Quench

  • Contain the spill perimeter using inert, silica-based absorbent pads.

  • Generously spray the 10% Na₂S₂O₃ solution over the affected area. Allow a minimum of 30 minutes for the kinetic completion of the nucleophilic substitution.

Step 2: Self-Validation (The NBP Test)

  • Swab the decontaminated area using a filter paper.

  • Apply a drop of 4-(4-Nitrobenzyl)pyridine (NBP) reagent to the swab. NBP is a colorimetric indicator that reacts with active alkylating agents.

  • Validation: If the swab turns blue or purple , active electrophiles remain; reapply the thiosulfate quench. If the swab remains colorless , the decontamination is chemically validated and successful.

Disposal Plan

Unquenched alkylating agents must never be mixed with general organic waste, as they can react exothermically with ambient nucleophiles (like amines or alcohols) in the waste carboy.

  • Segregation: Collect all quenched (thiosulfate-treated) solutions in a dedicated container labeled "Aqueous Hazardous Waste - Quenched Alkylating Agents".

  • Organic Waste: Any unquenched organic solutions must be stored in a heavily ventilated, separate carboy labeled "Halogenated Organic Waste - ACTIVE ELECTROPHILE".

  • Validation: Monitor the exterior of the waste vessel with an infrared thermometer after adding quenched solutions. A stable return to ambient temperature confirms the quench reaction is complete and no runaway exothermic alkylation is occurring in the drum.

Workflow Visualization

Workflow Start 1. Fume Hood & PPE Validation (Velocity > 80 fpm) Weigh 2. Closed-System Weighing (Anti-static tools) Start->Weigh Spill Spill or Exposure Detected? Weigh->Spill Decon 3. Thiosulfate Quench (Nucleophilic Substitution) Spill->Decon Yes Dispose 5. Halogenated Waste Disposal Spill->Dispose No Validate 4. NBP Colorimetric Test (Blue/Purple = Fail, Clear = Pass) Decon->Validate Validate->Decon Fail Validate->Dispose Pass

Fig 1. Self-validating operational and decontamination workflow for handling alkylating agents.

References[1] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)

Source: nationalacademies.org URL:[3] Title: OSHA's PPE Laboratory Standards Source: clarionsafety.com URL:[2] Title: 29 CFR 1910.1450 — OSHA Laboratory Standard Source: mastercontrol.com URL:

Sources

×

Retrosynthesis Analysis

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